molecular formula C10H12Cl2N2 B086670 1-(2,5-Dichlorophenyl)piperazine CAS No. 1013-27-0

1-(2,5-Dichlorophenyl)piperazine

Cat. No.: B086670
CAS No.: 1013-27-0
M. Wt: 231.12 g/mol
InChI Key: JHICIIDUQBMMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dichlorophenyl)piperazine is a chemical compound of interest in scientific research, particularly within medicinal chemistry. Piperazine-based scaffolds are frequently investigated for their utility in drug discovery due to their ability to influence the physicochemical properties of a molecule and serve as a versatile core structure for arranging pharmacophoric groups . These derivatives are commonly explored in the development of potential therapeutic agents, including kinase inhibitors and central nervous system (CNS) receptor modulators . As a building block, this compound provides researchers with a key intermediate for the synthesis and study of more complex molecules. It is strictly for use in laboratory research settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-dichlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHICIIDUQBMMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374214
Record name 1-(2,5-dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013-27-0
Record name 1-(2,5-Dichlorophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1013-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2,5-Dichlorophenyl)piperazine synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2,5-Dichlorophenyl)piperazine

Introduction

This compound (DCPP) is a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. As a versatile chemical intermediate, it serves as a crucial building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Phenylpiperazine moieties are core components in a range of centrally-acting agents, and the specific substitution pattern on the phenyl ring, such as the 2,5-dichloro configuration, critically influences the molecule's steric and electronic properties, thereby modulating its pharmacological activity in final compounds.[2]

This guide provides a comprehensive overview of a representative synthesis method for this compound and details the essential analytical techniques required for its thorough characterization. The methodologies described are grounded in established chemical principles and are designed to ensure the production of a well-characterized compound of high purity, suitable for research and development applications. The narrative emphasizes the rationale behind experimental choices, creating a self-validating framework for both synthesis and analysis.

Section 1: Synthesis of this compound

The synthesis of N-arylpiperazines is a cornerstone of pharmaceutical chemistry. A robust and widely employed strategy involves the reaction of an appropriately substituted aniline with a reagent that provides the piperazine ring structure. One common method, adapted here for DCPP, is the cyclization reaction between 2,5-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.[3][4]

Principle of Synthesis

The core reaction involves a double N-alkylation of the primary amine (2,5-dichloroaniline) by bis(2-chloroethyl)amine, which proceeds via an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization to form the piperazine ring. The reaction is typically carried out at elevated temperatures to overcome the activation energy required for the C-N bond formations and to drive the reaction to completion. The use of a high-boiling point solvent is common, and the reaction often requires a prolonged duration.

Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_purification Purification Reactant1 2,5-Dichloroaniline Reaction Cyclization Reaction (High Temperature, e.g., 120-160°C) Reactant1->Reaction Reactant2 Bis(2-chloroethyl)amine HCl Reactant2->Reaction Neutralization Neutralization (e.g., aq. NaOH) Reaction->Neutralization 1. Cool Extraction Organic Extraction (e.g., Toluene) Neutralization->Extraction 2. Add Base Concentration Solvent Removal (Reduced Pressure) Extraction->Concentration 3. Separate Layers Purification Vacuum Distillation or Crystallization (as HCl salt) Concentration->Purification 4. Concentrate Organic Phase Product This compound Purification->Product

Figure 1: General workflow for the synthesis of DCPP.
Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for analogous dichlorophenylpiperazines.[3]

Materials:

  • 2,5-Dichloroaniline

  • Bis(2-chloroethyl)amine hydrochloride

  • n-Butanol (or other suitable high-boiling solvent)

  • Sodium hydroxide (NaOH), 20% aqueous solution

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in isopropanol (for salt formation, if desired)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 2,5-dichloroaniline (1.0 eq).

  • Reagent Addition: While stirring, add bis(2-chloroethyl)amine hydrochloride (1.1 to 1.5 eq). The use of a slight excess of the aminating agent helps to drive the reaction towards completion.

  • Heating: Heat the reaction mixture to 120-160 °C. The exact temperature may require optimization but should be sufficient to ensure a steady reaction rate without excessive decomposition. Maintain this temperature with vigorous stirring for 12-36 hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or HPLC.

  • Work-up - Neutralization: Once the reaction is complete, cool the mixture to 80-90 °C. Slowly add a 20% aqueous solution of sodium hydroxide (NaOH) until the pH of the mixture is between 10-12. This step neutralizes the hydrochloride salt and the HCl generated during the reaction, liberating the free base.

  • Work-up - Extraction: Add toluene to the reaction mixture and stir vigorously for 30-60 minutes while maintaining a temperature of ~80 °C. Stop stirring and allow the layers to separate. Collect the upper organic (toluene) layer. Perform a second extraction on the aqueous layer with toluene to maximize yield.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to remove the toluene. This will yield the crude this compound as an oil or solid.

  • Purification: The crude product can be purified by vacuum distillation. Alternatively, the free base can be dissolved in a suitable solvent like isopropanol and treated with a solution of HCl in isopropanol to precipitate the hydrochloride salt, which can then be recrystallized to high purity.[5]

Rationale for Experimental Design
  • Choice of Reactants: 2,5-dichloroaniline provides the substituted aromatic moiety, while bis(2-chloroethyl)amine hydrochloride serves as the precursor for the piperazine ring.

  • Reaction Temperature: High temperatures are necessary to facilitate the nucleophilic attack of the aniline on the alkyl chlorides, which are relatively unreactive, and to promote the final intramolecular cyclization step.

  • Solvent: While some procedures run the reaction neat[3], a high-boiling inert solvent can be used to ensure homogenous mixing and better temperature control.

  • Base Neutralization: The addition of a strong base like NaOH is critical. It deprotonates the protonated amine intermediates, generating the free amine nucleophile required for the cyclization, and neutralizes the HCl by-product, which would otherwise form salts and halt the reaction.

  • Purification Strategy: Vacuum distillation is effective for purifying the free base, which is expected to be a high-boiling liquid or low-melting solid. Precipitation as the hydrochloride salt is an excellent alternative as salts often form well-defined crystals, providing a highly effective means of purification that selectively isolates the basic product from non-basic impurities.

Section 2: Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential to unambiguously confirm the chemical identity of the synthesized compound and to quantify its purity. This multi-faceted approach forms a self-validating system of characterization.

The Self-Validating Characterization Workflow

No single analytical technique is sufficient for complete characterization. A logical workflow ensures that each piece of data corroborates the others:

  • Mass Spectrometry (MS): Confirms the molecular weight and elemental composition (via isotopic pattern).

  • NMR Spectroscopy (¹H and ¹³C): Elucidates the precise molecular structure, confirming the connectivity of atoms and the substitution pattern.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

  • HPLC: Quantifies the purity of the compound and separates it from any unreacted starting materials or by-products.

  • Melting Point: Provides a simple, reliable measure of purity, especially for crystalline solids like the HCl salt.

Characterization_Flow cluster_identity Identity & Structure Confirmation cluster_purity Purity Assessment SynthesizedProduct Purified DCPP Product MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) SynthesizedProduct->MS NMR NMR (¹H & ¹³C) (Connectivity & Substitution) SynthesizedProduct->NMR IR FT-IR (Functional Groups) SynthesizedProduct->IR HPLC HPLC (Quantitative Purity) SynthesizedProduct->HPLC MP Melting Point (Purity Indication) SynthesizedProduct->MP FinalConfirm Confirmed Structure & Purity

Figure 2: Logical workflow for the characterization of DCPP.
Spectroscopic Characterization Protocols

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons on the piperazine ring.

    • Aromatic Region (~6.8-7.3 ppm): The three protons on the dichlorophenyl ring will appear as a complex multiplet or as distinct doublets and doublets of doublets, characteristic of a 1,2,4-trisubstituted benzene ring.

    • Piperazine Region (~3.1-3.3 ppm): The four protons adjacent to the nitrogen attached to the aromatic ring (Ar-N-(CH₂)₂) will likely appear as a triplet.

    • Piperazine Region (~3.0-3.2 ppm): The four protons adjacent to the N-H group (HN-(CH₂)₂) will also appear as a triplet. The N-H proton itself will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.[6]

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.

    • Aromatic Carbons (~115-152 ppm): Six distinct signals are expected for the six carbons of the dichlorophenyl ring.

    • Aliphatic Carbons (~45-55 ppm): Two signals are expected for the two distinct types of -CH₂- groups in the piperazine ring.

2.2.2 Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the synthesized DCPP.

  • Expected Mass: The monoisotopic mass of the neutral molecule (C₁₀H₁₂Cl₂N₂) is 230.0378 Da.[7]

  • Isotopic Pattern: A key confirmatory feature will be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic pattern of peaks will be observed: M⁺, (M+2)⁺, and (M+4)⁺ in an approximate ratio of 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.

2.2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy The IR spectrum is used to identify the functional groups present in the molecule.

  • N-H Stretch: A moderate absorption band around 3200-3300 cm⁻¹ corresponding to the secondary amine in the piperazine ring.

  • C-H (Aromatic) Stretch: Bands appearing just above 3000 cm⁻¹.

  • C-H (Aliphatic) Stretch: Bands appearing just below 3000 cm⁻¹ (typically 2800-2950 cm⁻¹).

  • C=C (Aromatic) Stretch: Sharp absorption bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.

  • C-Cl Stretch: Strong bands in the 700-850 cm⁻¹ region.

Chromatographic and Physical Characterization

2.3.1 High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of the final product.

  • Methodology: A reversed-phase HPLC method is typically suitable.

    • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M sodium dihydrogen phosphate with pH adjustment) and an organic solvent like acetonitrile.[8]

    • Detection: UV detection at a wavelength where the dichlorophenyl chromophore absorbs strongly, such as 254 nm.[8]

    • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Data Interpretation: The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks in the chromatogram.

2.3.2 Melting Point (MP) The melting point is a fast and reliable indicator of purity for a crystalline solid.

  • Procedure: A small sample of the dried, recrystallized this compound hydrochloride is packed into a capillary tube and its melting range is determined using a calibrated melting point apparatus.

  • Expected Value: The melting point for this compound hydrochloride is reported to be in the range of 251-253 °C.[5] A sharp melting range close to the literature value is indicative of high purity.

Section 3: Data Summary

The key physical and analytical data for this compound are summarized below for quick reference.

Table 1: Physical and Chemical Properties

Property Value Reference
Chemical Formula C₁₀H₁₂Cl₂N₂ [7]
Molecular Weight 231.12 g/mol [7]
Monoisotopic Mass 230.0378 Da [7]
Appearance Off-white to light yellow solid [2]

| Melting Point (HCl Salt) | 251-253 °C |[5] |

Table 2: Summary of Expected Analytical Data

Technique Parameter Expected Observation
¹H NMR Aromatic Protons ~6.8-7.3 ppm (3H, complex pattern)
Piperazine Protons ~3.0-3.3 ppm (8H, two overlapping multiplets)
N-H Proton Broad singlet (variable shift)
¹³C NMR Aromatic Carbons 6 signals between ~115-152 ppm
Aliphatic Carbons 2 signals between ~45-55 ppm
Mass Spec Molecular Ion (M⁺) m/z ≈ 230 (with characteristic Cl₂ isotope pattern)

| HPLC | Purity | >99% (by area percent at λ=254 nm) |

Conclusion

This guide has detailed a robust and adaptable method for the synthesis of this compound, a key intermediate in modern drug discovery. The outlined procedure, based on the cyclization of 2,5-dichloroaniline with bis(2-chloroethyl)amine, is a well-precedented route for N-arylpiperazine synthesis. Furthermore, the comprehensive characterization workflow, employing a suite of orthogonal analytical techniques including NMR, MS, IR, and HPLC, provides a self-validating system to rigorously confirm the structure, identity, and purity of the final product. Adherence to these protocols will enable researchers and drug development professionals to produce and confidently utilize high-quality this compound in their synthetic endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound Dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • GAOYOU CITY ORGANIC CHEM FACOTRY. (2022). Preparation method of 1-(2, 3-dichlorophenyl) piperazine. Eureka | Patsnap. Retrieved from [Link]

  • CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof. Google Patents.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Google Patents.
  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • De Luca, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6898. MDPI AG. Retrieved from [Link]

  • Yaka, H., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Retrieved from [Link]

Sources

Physicochemical properties of 1-(2,5-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,5-Dichlorophenyl)piperazine

Introduction: A Core Moiety in Modern Medicinal Chemistry

This compound is a substituted N-arylpiperazine, a structural motif of significant interest in the field of drug discovery and development. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, serves as a versatile scaffold. The attachment of a dichlorinated phenyl ring imparts specific steric and electronic properties that modulate the molecule's interaction with biological targets.[1] This compound and its isomers are key intermediates in the synthesis of various pharmaceutically active compounds, particularly those targeting the central nervous system (CNS).[2][3] The presence and position of the chlorine atoms on the phenyl ring can significantly influence the compound's reactivity, metabolic stability, and pharmacological activity.[1] This guide provides a comprehensive overview of its core physicochemical properties, analytical methodologies, and chemical characteristics, offering a critical resource for researchers in medicinal chemistry and pharmaceutical development.

Part 1: Core Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation and bioavailability.

Structural and Molecular Data Summary

The fundamental properties of this compound and its common salt forms are summarized below. It is critical to distinguish between the free base and its salts, as properties like molecular weight and melting point vary significantly.

PropertyThis compound (Free Base)This compound HClThis compound Dihydrochloride
CAS Number 1013-27-0[1][4]119438-13-0[2][5]827614-47-1[6]
Molecular Formula C₁₀H₁₂Cl₂N₂[1][4]C₁₀H₁₃Cl₃N₂[2][7]C₁₀H₁₄Cl₄N₂[8]
Molecular Weight 231.12 g/mol [4]267.58 g/mol [2]304.04 g/mol [8]
Melting Point (°C) Not available251-253[5]243-248[6]
SMILES C1CN(CCN1)C2=C(C=CC(=C2)Cl)ClCl.C1CN(CCN1)C2=C(C=CC(=C2)Cl)ClCl.Cl.C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl[8]
InChIKey JHICIIDUQBMMRM-UHFFFAOYSA-N[1][4]LHJNEDCRXXPMKC-UHFFFAOYSA-N[5]CYCGXYKRUBKWHT-UHFFFAOYSA-N[8]
Salt Forms and Interconversion

The piperazine moiety contains two nitrogen atoms that can be protonated to form salts, most commonly the hydrochloride (HCl) and dihydrochloride salts. This relationship is crucial for handling and formulation.

cluster_protonation Protonation cluster_deprotonation Deprotonation FreeBase This compound (Free Base) C₁₀H₁₂Cl₂N₂ HCl_source + HCl FreeBase->HCl_source MonoHCl Monohydrochloride Salt C₁₀H₁₃Cl₃N₂ HCl_source2 + HCl MonoHCl->HCl_source2 Base_source2 + Base - HCl MonoHCl->Base_source2 DiHCl Dihydrochloride Salt C₁₀H₁₄Cl₄N₂ Base_source + Base (e.g., NaOH) - HCl DiHCl->Base_source HCl_source->MonoHCl Base_source->MonoHCl HCl_source2->DiHCl Base_source2->FreeBase

Caption: Relationship between the free base and its hydrochloride salt forms.

Solubility Profile
  • Water Solubility : The free base form exhibits limited solubility in water due to the hydrophobic nature of the dichlorophenyl group.[1]

  • Organic Solvent Solubility : It is characterized as having moderate solubility in common organic solvents.[1]

  • Salt Form Solubility : The hydrochloride salts generally exhibit significantly higher aqueous solubility, a common strategy employed in drug development to improve dissolution. For instance, the related compound 1-(2,3-Dichlorophenyl)piperazine HCl is noted for its exceptional solubility in water.[9]

Acidity/Basicity (pKa)
  • pKa₁ : Corresponds to the deprotonation of the H₂N⁺- group.

  • pKa₂ : Corresponds to the deprotonation of the HN⁺- group.

The 2,5-dichlorophenyl substituent is strongly electron-withdrawing. This effect reduces the electron density on the anilinic nitrogen (N1), making it a significantly weaker base than the aliphatic nitrogen (N4). Consequently, the pKa values for this compound are expected to be lower than those of unsubstituted piperazine. Understanding this is critical for selecting appropriate pH conditions for extraction, chromatography, and formulation.

Part 2: Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of chemical entities.

Chromatographic Methods: HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and detecting related substances or degradation products. A typical reversed-phase HPLC method can be developed based on protocols for similar compounds.[11]

  • Instrumentation : HPLC system with a UV detector, autosampler, and column oven.

  • Column : A C18 column (e.g., Hypersil C18, 150mm x 4.6mm, 5 µm) is recommended. The non-polar stationary phase is ideal for retaining the hydrophobic dichlorophenyl moiety.[11]

  • Mobile Phase :

    • Solvent A : 20mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.3.

    • Solvent B : Methanol or Acetonitrile.

    • Rationale : The buffered aqueous phase controls the ionization state of the basic piperazine nitrogens, ensuring consistent retention times. The organic modifier (methanol or acetonitrile) elutes the compound from the C18 column.

  • Elution : An isocratic elution with a ratio such as 62:38 (Solvent B: Solvent A) is often a good starting point.[11] Gradient elution may be required to resolve closely related impurities.

  • Flow Rate : 1.0 mL/min.[11]

  • Detection : UV detection at 257 nm.[11] The dichlorophenyl chromophore provides strong UV absorbance.

  • Temperature : 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent (e.g., 50:50 methanol:water) to a concentration of ~0.5-1.0 mg/mL.

  • System Suitability : Before analysis, inject a standard solution multiple times to ensure system performance (e.g., retention time RSD < 1%, peak area RSD < 2%).

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample Autosampler Autosampler Injection Sample->Autosampler MobilePhase Prepare & Degas Mobile Phase Pump Pump (Isocratic Flow) MobilePhase->Pump Column C18 Column (30°C) Autosampler->Column Pump->Column Detector UV Detector (257 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Generate Report (Purity, Impurities) CDS->Report

Caption: Standard workflow for HPLC-UV purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying piperazine derivatives, often used in forensic and metabolic studies.[12] It provides excellent separation and structural information from mass spectra.

  • Rationale : The volatility of the free base form of this compound allows for analysis by GC. The mass spectrometer provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern.

  • Expected Fragmentation : Key fragments would likely arise from the cleavage of the piperazine ring and the loss of chlorine atoms, providing a characteristic fingerprint for identification.

Spectroscopic Characterization

While specific spectra for this compound were not found, analysis of related structures provides a strong basis for predicting its spectral features.[13][14][15][16]

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the dichlorophenyl ring and the aliphatic protons on the piperazine ring. The aromatic region would display a complex splitting pattern due to the 1,2,5-substitution. The piperazine protons would appear as two multiplets, typically in the 3.0-3.5 ppm range.

  • ¹³C NMR : The carbon NMR would show distinct signals for the six unique carbons of the dichlorophenyl ring and the two unique carbons of the piperazine ring. The carbons attached to chlorine would be significantly shifted.

  • FT-IR : The infrared spectrum would feature characteristic peaks for C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretching in the aromatic ring (~1400-1600 cm⁻¹), and strong C-Cl stretching bands in the fingerprint region (<800 cm⁻¹).

Part 3: Chemical Synthesis and Stability

General Synthesis Pathway

N-arylpiperazines are commonly synthesized via nucleophilic substitution between a piperazine (or a protected precursor) and an appropriately activated aryl halide or by the cyclization of precursors.[17][18] A common industrial route involves the reaction of a dichloroaniline with bis(2-haloethyl)amine.

Synthesis Aniline 2,5-Dichloroaniline Product This compound (Crude Product) Aniline->Product Reagent bis(2-chloroethyl)amine hydrochloride Reagent->Product Solvent Solvent (e.g., Propanol) Solvent->Product Heat Heat (120-220°C) Heat->Product Purification Purification (Recrystallization) Product->Purification Final Final Product Purification->Final

Caption: A representative synthesis pathway for N-arylpiperazines.[18]

Stability and Storage
  • Storage : Commercial suppliers recommend storing the compound, particularly its salt forms, in a tightly sealed container in a dry, cool, and well-ventilated area.[2][19]

  • Chemical Stability : While specific degradation studies are not available, N-arylpiperazines can be susceptible to oxidation, particularly at the aliphatic nitrogen. The compound should be protected from strong oxidizing agents. No hazardous decomposition products are typically reported under standard storage conditions.[19]

References

  • This compound Dihydrochloride | C10H14Cl4N2 - PubChem, National Center for Biotechnology Information. [Link]

  • This compound | C10H12Cl2N2 | CID 2758188 - PubChem, National Center for Biotechnology Information. [Link]

  • CAS#:119438-13-0 | this compound hydrochloride - Chemsrc. [Link]

  • Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap. [Link]

  • Analytical Methods for Piperazines - Royal Society of Chemistry. [Link]

  • Detection method of 1- (2, 3-dichlorophenyl)
  • Preparation method of 1-(2,3-dichlorophenyl)
  • 1-(2,3-Dichlorophenyl)piperazine hydrochloride | C10H13Cl3N2 - PubChem, National Center for Biotechnology Information. [Link]

  • CAS No : 119438-13-0 | Product Name : this compound Hydrochloride - Pharmaffiliates. [Link]

  • 2,3-Dichlorophenylpiperazine - Wikipedia. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - United Nations Office on Drugs and Crime. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. [Link]

  • Process development of the synthesis of 2, 3-dichlorophenylpiperazine - ResearchGate. [Link]

  • 1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer - IndiaMART. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. [Link]

  • 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem, National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 1-(2,5-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 1-(2,5-Dichlorophenyl)piperazine (DC-PhP), a substituted phenylpiperazine derivative. Phenylpiperazines are a well-established class of compounds with significant activity at serotonergic and dopaminergic receptors, making them a focal point in neuroscience research and drug development. This document synthesizes the available, albeit limited, direct pharmacological data for DC-PhP and extrapolates its likely mechanistic profile based on the pharmacology of structurally analogous compounds. The guide is intended for researchers, scientists, and drug development professionals, offering insights into its receptor interactions, potential downstream signaling pathways, and methodologies for its pharmacological characterization.

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally acting drugs. These compounds are known to interact with a variety of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors[1]. The nature and position of substituents on the phenyl ring, as well as modifications to the piperazine ring, profoundly influence receptor affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).

Predicted Receptor Pharmacology of this compound

Based on the pharmacology of analogous compounds, DC-PhP is anticipated to exhibit significant affinity for dopamine D2-like (D2, D3, D4) and various serotonin receptor subtypes.

Interaction with Dopamine Receptors

Structurally similar dichlorophenylpiperazine derivatives are known to be potent ligands at dopamine D2 and D3 receptors. For instance, 2,3-DCPP, a metabolite of the atypical antipsychotic aripiprazole, has been shown to act as a partial agonist at D2 and D3 receptors[4][5]. Furthermore, synthetic analogs incorporating the 2,3-dichlorophenylpiperazine moiety have demonstrated high affinity for the D3 receptor, with some exhibiting sub-nanomolar Ki values and considerable selectivity over the D2 receptor[6].

This suggests that the dichlorophenylpiperazine scaffold is a key determinant for high-affinity binding to D2-like receptors. The 2,5-dichloro substitution pattern of DC-PhP is expected to confer a distinct electronic and steric profile compared to the 2,3-dichloro isomer, which would modulate its binding affinity and functional activity. It is plausible that DC-PhP also acts as a partial agonist or antagonist at D2 and D3 receptors.

Interaction with Serotonin Receptors

Phenylpiperazines as a class are well-known for their broad activity across serotonin receptor subtypes. For example, mCPP is a non-selective serotonin receptor agonist with notable activity at 5-HT1, 5-HT2, and 5-HT3 receptors[7]. Chronic administration of mCPP in rats has been shown to alter the density of 5-HT1A and 5-HT2 receptors[8].

Given this precedent, it is highly probable that DC-PhP interacts with multiple serotonin receptors. The specific affinities and functional outcomes (agonism, partial agonism, or antagonism) at each subtype would require empirical determination through comprehensive receptor screening.

Postulated Downstream Signaling Pathways

The interaction of DC-PhP with its primary receptor targets would initiate a cascade of intracellular signaling events.

Dopamine D2/D3 Receptor Signaling

As a putative ligand for D2 and D3 receptors, which are Gi/o-coupled, DC-PhP would likely modulate adenylyl cyclase activity. Agonist or partial agonist activity would lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, would affect the activity of protein kinase A (PKA) and downstream phosphorylation events.

Dopamine D2_D3 Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DCPhP This compound D2_D3_R Dopamine D2/D3 Receptor DCPhP->D2_D3_R Binds to G_protein Gi/o Protein D2_D3_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Cellular Response PKA->Cellular_Response Phosphorylates Targets Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Receptor-Containing Cell Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and DC-PhP Membrane_Prep->Incubation Filtration Separate Bound and Unbound Ligand by Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis: Determine IC50 and Ki Counting->Analysis End End Analysis->End

Figure 2: Workflow for a typical radioligand binding assay.

Functional Assays

Functional assays are essential to determine whether DC-PhP acts as an agonist, antagonist, or partial agonist at its target receptors.

Principle: These assays measure the cellular response following receptor activation. Common readouts include the measurement of second messengers (e.g., cAMP, Ca2+), G-protein activation ([35S]GTPγS binding assays), or downstream events like reporter gene expression.

Experimental Protocol: cAMP Assay for Gi/o-Coupled Receptors

  • Cell Culture: Culture cells expressing the Gi/o-coupled receptor of interest (e.g., D2 or D3).

  • Stimulation: Pre-treat the cells with forskolin (to stimulate adenylyl cyclase and raise cAMP levels) and then add varying concentrations of DC-PhP.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the DC-PhP concentration. A decrease in cAMP levels indicates agonist activity. The concentration that produces 50% of the maximal response is the EC50. To determine antagonist activity, co-incubate with a known agonist and measure the ability of DC-PhP to block the agonist-induced response (IC50).

Metabolism of Dichlorophenylpiperazines

The metabolism of phenylpiperazine derivatives typically involves enzymatic modification by cytochrome P450 (CYP) enzymes in the liver.[9][10] Common metabolic pathways include:

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the dichlorophenyl ring.

  • N-dealkylation: Cleavage of the piperazine ring.

  • Oxidation: Formation of N-oxides.

For example, mCPP is metabolized to hydroxy-mCPP isomers and N-(3-chlorophenyl)ethylenediamine.[9] The specific metabolites of DC-PhP and their pharmacological activity would need to be determined through in vitro studies with liver microsomes and in vivo pharmacokinetic studies. It is important to characterize the activity of major metabolites, as they may contribute to the overall pharmacological and toxicological profile of the parent compound.

Summary and Future Directions

While direct experimental data on the mechanism of action of this compound is limited, its structural similarity to other pharmacologically well-characterized dichlorophenylpiperazines strongly suggests that it is a ligand for dopamine D2-like and various serotonin receptors. It is predicted to modulate Gi/o- and potentially Gq/11-coupled signaling pathways.

To fully elucidate the mechanism of action of DC-PhP, the following experimental investigations are recommended:

  • Comprehensive Receptor Screening: A broad panel of radioligand binding assays to determine its affinity profile across all major neurotransmitter receptor families.

  • Functional Characterization: A suite of functional assays (e.g., cAMP, Ca2+ flux, [35S]GTPγS) to determine its efficacy (agonist, antagonist, partial agonist) at the identified high-affinity targets.

  • Metabolism Studies: In vitro and in vivo studies to identify the major metabolites and characterize their pharmacological activity.

This systematic approach will provide a definitive understanding of the mechanism of action of this compound and inform its potential for future development as a research tool or therapeutic agent.

References

  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 1). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Rotllant, D., et al. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Critical Reviews in Toxicology, 1-13.
  • Ahmad, A., et al. (2016). Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. PLoS One, 11(9), e0162835.
  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568.
  • PubChem. (n.d.). This compound Dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Rotzinger, S., et al. (1998). Human CYP2D6 and metabolism of m-chlorophenylpiperazine.
  • Linciano, P., et al. (2020). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 63(3), 1303-1317.
  • Cichero, E., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(18), 4389.
  • Samanin, R., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235.
  • Newman, A. H., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7304-7323.
  • Golembiowska, K., & Dziubina, A. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of Pharmacy and Pharmacology, 57(3), 351-357.
  • Wikipedia. (2024, January 8). Aripiprazole. Retrieved from [Link]

  • Elliott, J. M., & Elliott, P. N. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 420-427.
  • Roth, B. L., et al. (2017). Antipsychotic Medication Serotonin Receptor K i Values. ResearchGate. Retrieved from [Link]

  • Vortherms, T. A., & Roth, B. L. (2005). Receptorome screening for CNS drug discovery. IDrugs, 8(6), 491-496.
  • Millan, M. J., et al. (2021). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 12, 714324.
  • Gatch, M. B., et al. (1998). Meta-chlorophenylpiperazine induced changes in locomotor activity are mediated by 5-HT1 as well as 5-HT2C receptors in mice. The Journal of Pharmacology and Experimental Therapeutics, 284(1), 336-345.
  • Guertin, P. A. (2001). The serotonergic 5-HT(2C) agonist m-chlorophenylpiperazine increases weight-supported locomotion without development of tolerance in rats with spinal transections. Experimental Neurology, 169(2), 496-500.

Sources

A-Technical-Guide-to-the-Pharmacological-Profile-of-1-(2,5-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 1-(2,5-Dichlorophenyl)piperazine (DCMPP), a member of the arylpiperazine class of compounds. Arylpiperazines are a cornerstone scaffold in medicinal chemistry, forming the basis of numerous drugs targeting the central nervous system (CNS). This document synthesizes available data on the receptor binding affinity, functional activity, potential in vivo effects, and metabolic profile of DCMPP and its close structural isomers. By explaining the causality behind experimental designs and presenting detailed protocols, this guide serves as a technical resource for researchers, scientists, and drug development professionals investigating novel CNS-active agents. While specific data for the 2,5-dichloro isomer is not as abundant as for its 2,3-dichloro counterpart, this guide leverages data from closely related analogs to build a robust and scientifically grounded pharmacological profile.

Introduction and Chemical Identity

This compound, also known as DCMPP, is a synthetic organic compound featuring a piperazine ring attached to a dichlorinated phenyl group.[1] The placement of chlorine atoms at the 2 and 5 positions of the phenyl ring significantly influences the molecule's electronic properties and steric conformation, which in turn dictates its biological activity.[2]

Phenylpiperazine derivatives are known to interact with a wide range of neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors, making them a rich area of investigation for therapies targeting depression, anxiety, psychosis, and other neurological disorders.[3] The pharmacological profile of any given arylpiperazine is highly dependent on the substitution pattern on the aromatic ring. For instance, the closely related isomer, 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP), is an active metabolite of the atypical antipsychotic aripiprazole and is known to act as a partial agonist at dopamine D2 and D3 receptors.[4] This precedent underscores the rationale for a detailed investigation into the specific properties of the 2,5-dichloro isomer.

Chemical Structure and Properties:

  • IUPAC Name: this compound[1]

  • CAS Number: 1013-27-0[1]

  • Molecular Formula: C₁₀H₁₂Cl₂N₂[1]

  • Molecular Weight: 231.12 g/mol [1]

Receptor Binding Profile

The initial step in characterizing a compound's pharmacological action is to determine its affinity for a panel of biologically relevant receptors. This is typically achieved through competitive radioligand binding assays, where the test compound's ability to displace a known high-affinity radiolabeled ligand from its receptor is quantified. The result is expressed as an inhibition constant (Ki) or an IC50 value, with lower values indicating higher binding affinity.

Rationale for Receptor Panel Selection

Given the established pharmacology of the arylpiperazine class, the primary targets for investigation include serotonergic, dopaminergic, and adrenergic receptors.

  • Serotonin Receptors (5-HT): Arylpiperazines frequently exhibit high affinity for 5-HT₁A, 5-HT₂A, and 5-HT₂C subtypes, which are implicated in mood and anxiety.[5]

  • Dopamine Receptors (D): The D₂-like receptor family (D₂, D₃, D₄) is a critical target for antipsychotic agents.[6]

  • Adrenergic Receptors (α): Cross-reactivity at α₁ and α₂ adrenergic receptors can contribute to the overall pharmacological effect and side-effect profile (e.g., orthostatic hypotension).[7]

Binding Affinity Data (Inferred from Analogs)

Specific, comprehensive binding data for this compound is limited in the public domain. However, data from its isomers, such as 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) and 1-(3-chlorophenyl)piperazine (mCPP), provide a strong predictive framework.

Receptor SubtypeLigand (Analog)Affinity (Ki or IC50, nM)Reference
Serotonin
5-HT₁AmCPP~400[8]
5-HT₁BmCPP~1300[8]
5-HT₁DmCPP~360[8]
5-HT₂AmCPP--
5-HT₂CmCPP~600[8]
Dopamine
D₂2,3-DCPPPartial Agonist (Affinity not specified)[4]
D₃2,3-DCPPPartial Agonist (Affinity not specified)[4]
Adrenergic
α₁mCPP~2500[8]
α₂mCPP570[8]
Note: This table presents data for close structural analogs to infer the likely binding profile of DCMPP. Direct experimental validation is required.

In Vitro Functional Activity

Binding affinity does not describe the functional consequence of the drug-receptor interaction. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (promoting an inactive receptor state). Functional assays are therefore essential to determine a compound's efficacy.

Causality: From Binding to Function

To bridge the gap between binding and function, a GTPγS binding assay is a logical and powerful next step. This assay measures the very first event after receptor activation by a G-protein coupled receptor (GPCR) agonist: the exchange of GDP for GTP on the associated Gα subunit.[9] By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state is trapped and can be quantified, providing a direct measure of receptor activation that is less susceptible to downstream signal amplification.[10] This makes it highly effective for distinguishing between full and partial agonists.[9]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This protocol outlines a standard procedure for assessing the agonist activity of DCMPP at a target GPCR (e.g., human D₂ receptor) expressed in a stable cell line.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of DCMPP in stimulating [³⁵S]GTPγS binding.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the target receptor.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine 5'-diphosphate).

  • [³⁵S]GTPγS (radioligand).

  • Unlabeled GTPγS (for non-specific binding).

  • DCMPP and a known full agonist (positive control).

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and dilute to a final concentration of 5-10 µg protein per well in ice-cold Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 50 µL Assay Buffer.

    • 20 µL of DCMPP at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) or vehicle/positive control.

    • 20 µL of diluted cell membranes.

    • 10 µL of GDP (final concentration ~30 µM).

  • Pre-incubation: Incubate the plate for 20 minutes at 30°C to allow the compound to bind to the receptors.

  • Initiate Reaction: Add 20 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction. For determining non-specific binding, add unlabeled GTPγS (final concentration 10 µM) to a separate set of wells.

  • Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination: Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding against the logarithm of DCMPP concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

Visualization: GPCR Signaling Pathway

The following diagram illustrates a canonical Gαi/o-coupled receptor signaling pathway, a common mechanism for D₂-like dopamine and 5-HT₁A serotonin receptors, which are likely targets for DCMPP.

GPCR_Signaling cluster_membrane Plasma Membrane receptor GPCR (e.g., D2/5-HT1A) g_protein Gαi/βγ (GDP-bound) receptor->g_protein 2. Activation ac Adenylyl Cyclase g_protein->ac 3. Gαi inhibits gdp GDP g_protein->gdp Exchange camp cAMP ac->camp 4. Reduced Production ligand DCMPP (Agonist) ligand->receptor 1. Binding gtp GTP gtp->g_protein atp ATP atp->ac response Inhibition of Downstream Signaling camp->response

Caption: A diagram of a Gαi-coupled GPCR signaling cascade.

In Vivo Pharmacological Effects

In vivo studies are critical to understanding how the molecular actions of a compound translate into physiological or behavioral effects in a whole organism. Based on the receptor profile of related arylpiperazines, DCMPP could plausibly exhibit antidepressant, anxiolytic, or antipsychotic-like activities.[11][12]

Rationale: Assessing Antidepressant-Like Activity

The Forced Swim Test (FST) is a widely used behavioral paradigm for screening potential antidepressant compounds.[13] The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[14] This immobility is interpreted as a passive, despair-like behavior.[14] The core principle is that effective antidepressant treatments reduce the duration of immobility, promoting active escape-oriented behaviors like swimming or climbing.[15] This makes the FST a valuable, high-throughput initial screen to justify more complex and specific animal models of depression.

Experimental Protocol: Forced Swim Test (Mouse)

This protocol describes a standard FST procedure for evaluating the antidepressant-like effects of DCMPP in mice.

Objective: To measure the effect of DCMPP administration on the duration of immobility in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • DCMPP dissolved in a suitable vehicle (e.g., saline with 5% Tween 80).

  • A known antidepressant (e.g., Fluoxetine) as a positive control.

  • Transparent glass cylinders (25 cm tall, 10 cm diameter).

  • Water bath to maintain water temperature at 24-25°C.

  • Video camera for recording sessions.

  • Scoring software or a trained observer with a stopwatch.

Procedure:

  • Acclimatization: House animals in standard conditions for at least one week prior to testing. Transport them to the testing room at least 60 minutes before the experiment begins to acclimate.

  • Drug Administration: Administer DCMPP (at various doses), vehicle, or the positive control via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Test Apparatus: Fill the cylinders with water (24-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or feet.[16]

  • Test Session:

    • Gently place each mouse into its individual cylinder.

    • Record the session for a total of 6 minutes.[17]

    • The first 2 minutes are typically considered an initial habituation period and are not scored.

  • Scoring: During the final 4 minutes of the test, a trained observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the cessation of struggling and swimming, with the animal making only small movements necessary to keep its head above water.

  • Post-Test Care: After the 6-minute session, remove the mouse from the water, gently dry it with a towel, and place it in a heated holding cage for a short period before returning it to its home cage.[15][16]

  • Data Analysis: Compare the mean duration of immobility across all treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests). A significant reduction in immobility compared to the vehicle group suggests an antidepressant-like effect.

Visualization: In Vivo Experimental Workflow

InVivo_Workflow A 1. Animal Acclimatization (1 week) B 2. Randomization (Vehicle, DCMPP, Positive Control) A->B C 3. Drug Administration (e.g., i.p. injection) B->C D 4. Pre-Test Wait Period (30-60 minutes) C->D E 5. Behavioral Test (Forced Swim Test - 6 min) D->E F 6. Data Acquisition (Video Recording & Scoring) E->F G 7. Statistical Analysis (ANOVA) F->G H 8. Interpretation & Conclusion G->H

Caption: A typical workflow for an in vivo behavioral pharmacology study.

Pharmacokinetics and Metabolic Profile

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).[18] Understanding the PK profile is crucial for determining dosing regimens and predicting potential drug-drug interactions.

ADME Profile of Arylpiperazines

Arylpiperazines generally exhibit good oral absorption and distribute widely into tissues, including the CNS.[19] Their metabolism is a critical determinant of their duration of action and potential for interactions.

  • Absorption: Phenylpiperazines are typically well-absorbed after oral administration, though bioavailability can be highly variable between individuals, as seen with mCPP (12% to 84%).[20]

  • Distribution: As lipophilic bases, they readily cross the blood-brain barrier to engage with CNS targets.

  • Metabolism: The primary site of metabolism is the liver, mediated largely by the cytochrome P450 (CYP) enzyme system.[21] Key enzymes involved in the metabolism of related antipsychotics include CYP1A2, CYP2D6, and CYP3A4.[22][23] Common metabolic pathways include N-dealkylation of the piperazine ring and aromatic hydroxylation.

  • Excretion: Metabolites are typically rendered more water-soluble and are excreted primarily via the kidneys in urine.[18]

PK ParameterGeneral Profile for ArylpiperazinesPotential Implications for DCMPP
Bioavailability Highly variable (e.g., mCPP: 12-84%)[20]Oral dosing may lead to inconsistent plasma exposure.
Distribution High volume of distribution, CNS penetrantLikely to reach target receptors in the brain.
Metabolism Primarily hepatic via CYP enzymes (CYP2D6, CYP3A4)[22]Potential for drug-drug interactions with inhibitors/inducers of these enzymes.
Elimination Half-Life Variable (e.g., mCPP: 2.6-6.1 h)[20]Suggests a moderate duration of action, possibly requiring twice-daily dosing.
Visualization: Predicted Metabolic Pathway

This diagram illustrates the plausible metabolic fate of DCMPP based on common pathways for arylpiperazine compounds.

Metabolism_Pathway Parent This compound (Parent Compound) Phase1 Phase I Metabolism (CYP450-mediated) Parent->Phase1 Metabolite1 Hydroxylated Metabolite (Aromatic Hydroxylation) Phase1->Metabolite1 Metabolite2 N-dealkylated Metabolite (Piperazine Ring Opening) Phase1->Metabolite2 Phase2 Phase II Metabolism (Conjugation, e.g., Glucuronidation) Metabolite1->Phase2 Metabolite2->Phase2 Excretion Excretion (Renal) Phase2->Excretion

Caption: A predicted metabolic pathway for this compound.

Conclusion and Future Directions

This compound (DCMPP) is an arylpiperazine with a pharmacological profile that, while not extensively documented, can be reasonably inferred from its structural analogs. It is predicted to interact with key CNS targets, including serotonin and dopamine receptors. The functional consequence of this binding is likely to be complex, potentially involving partial agonism at D₂-like receptors, similar to its 2,3-dichloro isomer.

The provided protocols for in vitro functional assays and in vivo behavioral testing represent a robust, self-validating framework for the empirical determination of DCMPP's precise pharmacological properties. Future research should focus on generating a comprehensive receptor binding panel specifically for DCMPP to confirm its primary targets and off-target liabilities. Subsequent functional and behavioral studies will be crucial to elucidating its potential as a therapeutic agent for CNS disorders. Furthermore, detailed pharmacokinetic and metabolism studies, including reaction phenotyping to identify the specific CYP isozymes responsible for its clearance, are necessary to assess its drug-like properties and potential for clinical development.

References

  • Castagné, V., Moser, P., & Porsolt, R. D. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (58), e3638. [URL: https://www.jove.com/t/3638/the-forced-swim-test-as-a-model-of-depressive-like-behavior]
  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. [URL: https://www.dpi.nsw.gov.
  • University of Notre Dame. (n.d.). Forced Swim Test v.3. IACUC Policy. [URL: https://www.nd.edu/~iacuc/policies/Forced%20Swim%20Test.pdf]
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (58), e3638. [URL: https://www.jove.com/t/3638/the-mouse-forced-swim-test]
  • Understanding Animal Research. (2020). Factsheet on the forced swim test. [URL: https://www.understandinganimalresearch.org.uk/news/factsheet-on-the-forced-swim-test]
  • BenchChem. (2025). Technical Support Center: GTP-gamma-S Based Functional Assays. [URL: https://www.benchchem.com/technical-support-center/gtp-gamma-s-based-functional-assays]
  • BenchChem. (2025). Application Notes and Protocols for GTPγS Binding Assay with ZCZ011. [URL: https://www.benchchem.com/application-notes-and-protocols-for-gtp-gamma-s-binding-assay-with-zcz011]
  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [URL: https://www.ncbi.nlm.nih.gov/books/NBK91996/]
  • Creative Bioarray. (n.d.). GTPγS Binding Assay. [URL: https://www.creative-bioarray.com/gtps-binding-assay.htm]
  • Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353–1363. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2437901/]
  • Wang, Y., et al. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition, 43(9), 1375-1384. [URL: https://www.researchgate.net/publication/278036077_Mechanism-Based_Inactivation_of_Human_Cytochrome_P450_3A4_by_Two_Piperazine-Containing_Compounds]
  • Gijsman, H. J., et al. (1999). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 19(4), 343-350. [URL: https://pubmed.ncbi.nlm.nih.gov/10440469/]
  • Frank, D., et al. (2002). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Psychopharmacology, 163(1), 88-94. [URL: https://pubmed.ncbi.nlm.nih.gov/12185390/]
  • Wójcikowski, J., Maurel, P., & Daniel, W. A. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-477. [URL: https://pubmed.ncbi.nlm.nih.gov/16339369/]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758188, this compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-_2,5-Dichlorophenyl_piperazine]
  • Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. [URL: https://en.wikipedia.org/wiki/2,3-Dichlorophenylpiperazine]
  • Biosynth. (n.d.). This compound hydrochloride. [URL: https://www.biosynth.com/p/FD67226/119438-13-0-1-2-5-dichlorophenyl-piperazine-hydrochloride]
  • Spina, E., & de Leon, J. (2007). Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions. CNS Drugs, 21(5), 387-414. [URL: https://pubmed.ncbi.nlm.nih.gov/17430006/]
  • Sigma-Aldrich. (n.d.). This compound dihydrochloride AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s454471]
  • Hilal-Dandan, R., & Brunton, L. L. (Eds.). (2018). Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Elimination. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. AccessPharmacy. [URL: https://accesspharmacy.mhmedical.com/content.aspx?bookid=2189&sectionid=170270835]
  • Wójcikowski, J., Maurel, P., & Daniel, W. A. (2006). CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE. Drug Metabolism and Disposition. [URL: https://sci-hub.se/10.1124/dmd.105.007632]
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [URL: https://www.mdpi.com/1422-0067/20/15/3803]
  • Sigma-Aldrich. (n.d.). This compound hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena432539453]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 851833, 1-(2,3-Dichlorophenyl)piperazine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-_2,3-Dichlorophenyl_piperazine]
  • Whitton, P., & Curzon, G. (1990). Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus. Psychopharmacology, 100(1), 138-140. [URL: https://pubmed.ncbi.nlm.nih.gov/2296623/]
  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological psychiatry, 25(5), 569-575. [URL: https://pubmed.ncbi.nlm.nih.gov/2537663/]
  • Baumann, M. H., et al. (2001). 1-(m-chlorophenyl)piperazine (mCPP) dissociates in vivo serotonin release from long-term serotonin depletion in rat brain. Neuropsychopharmacology, 24(5), 492-501. [URL: https://pubmed.ncbi.nlm.nih.gov/11282249/]
  • Kumar, S. A., et al. (2009). 1-(m-Chlorophenyl)piperazine induces depressogenic-like behaviour in rodents by stimulating the neuronal 5-HT(2A) receptors: proposal of a modified rodent antidepressant assay. European Journal of Pharmacology, 608(1-3), 32-41. [URL: https://pubmed.ncbi.nlm.nih.gov/19269287/]
  • Haleem, D. J., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235. [URL: https://pubmed.ncbi.nlm.nih.gov/1353005/]
  • Gobbi, M., et al. (1999). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. British journal of pharmacology, 126(1), 271-279. [URL: https://pubmed.ncbi.nlm.nih.gov/10077271/]
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [URL: https://www.unodc.org/documents/scientific/Piperazines.pdf]
  • Ciano, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3149. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8197479/]
  • Calderón-Garcidueñas, L., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(15), 11511-11531. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8366050/]
  • Słoczyńska, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12519. [URL: https://www.mdpi.com/1422-0067/22/22/12519]

Sources

An In-Depth Technical Guide to the Synthesis of 1-(2,5-Dichlorophenyl)piperazine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(2,5-dichlorophenyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives have shown a wide spectrum of biological activities, ranging from antipsychotic and antidepressant to anticancer and anti-inflammatory effects.[1][2][3] This guide provides a comprehensive overview of the synthetic strategies for preparing the this compound core and its subsequent derivatization into a variety of analogs. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights to aid in the rational design and execution of synthetic routes in a drug discovery and development setting.

Part 1: Synthesis of the this compound Core

The construction of the N-arylpiperazine moiety is the foundational step in accessing this class of compounds. Two primary strategies dominate the landscape for the synthesis of this compound: classical cyclization methods and modern palladium-catalyzed cross-coupling reactions.

Classical Synthesis: Cyclization of Anilines with Diethanolamine or its Equivalents

This traditional approach remains a cost-effective and scalable method for the large-scale production of N-arylpiperazines. The general principle involves the reaction of an aniline with a C4 synthon that possesses two leaving groups, leading to a double N-alkylation and subsequent cyclization.

The reaction of an aniline with diethanolamine, typically in the presence of a strong acid such as hydrochloric or hydrobromic acid, proceeds through the in situ formation of bis(2-haloethyl)amine. The acidic conditions protonate the hydroxyl groups of diethanolamine, converting them into good leaving groups (water). Subsequent nucleophilic attack by the halide ions generates the reactive bis(2-haloethyl)amine intermediate. The aniline then acts as a nucleophile, displacing the halides in a stepwise manner to form the piperazine ring. The reaction is driven to completion by the formation of a stable heterocyclic system.[4]

G Diethanolamine Diethanolamine Bis_halo Bis(2-haloethyl)amine (in situ) Diethanolamine->Bis_halo  + 2HX - 2H₂O Intermediate1 N-(2,5-Dichlorophenyl)-N-(2-haloethyl)ethanamine Bis_halo->Intermediate1 Nucleophilic Substitution Aniline 2,5-Dichloroaniline Aniline->Intermediate1 Nucleophilic Substitution Piperazine This compound Intermediate1->Piperazine Intramolecular Cyclization

Caption: Mechanism of classical piperazine synthesis.

This protocol is adapted from established industrial processes and offers a robust method for the synthesis of the title compound.

Materials:

  • 2,5-Dichloroaniline

  • Diethanolamine

  • Hydrobromic acid (48%) or Hydrogen bromide gas

  • Toluene

  • Sodium hydroxide solution (20%)

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, condenser, and gas inlet, charge diethanolamine.

  • Heat the diethanolamine to 120-130°C and slowly introduce hydrogen bromide gas or add hydrobromic acid.

  • To the resulting mixture, add 2,5-dichloroaniline.

  • Increase the temperature to 150-160°C and maintain for several hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and carefully add sodium hydroxide solution to neutralize the excess acid and raise the pH to >10.

  • Extract the aqueous layer with toluene.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization to afford this compound.

ParameterValueReference
Reactants 2,5-Dichloroaniline, Diethanolamine, HBr[4]
Solvent Toluene (for workup)[4]
Temperature 150-160°C[4]
Typical Yield 60-70%[4]
Modern Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds, including the synthesis of N-arylpiperazines.[5] This palladium-catalyzed cross-coupling reaction offers milder reaction conditions and broader substrate scope compared to classical methods, particularly for electron-deficient aryl halides.

The catalytic cycle of the Buchwald-Hartwig amination involves three key steps:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (1,4-dichlorobenzene or 1-bromo-2,5-dichlorobenzene) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: Piperazine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the piperazine nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[6]

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII_Ar_X Ar-Pd(II)(L₂)-X Pd0->PdII_Ar_X Oxidative Addition ArX 2,5-Dichlorophenyl-X Piperazine_H Piperazine Product This compound PdII_Ar_Pip [Ar-Pd(II)(L₂)-Piperazine]⁺X⁻ PdII_Ar_X->PdII_Ar_Pip + Piperazine PdII_Amido Ar-Pd(II)(L₂)-Piperazinyl PdII_Ar_Pip->PdII_Amido + Base - HB⁺X⁻ PdII_Amido->Pd0 PdII_Amido->Product Reductive Elimination

Caption: Simplified mechanism of Buchwald-Hartwig amination.

This protocol provides a general framework for the synthesis of this compound using the Buchwald-Hartwig amination. The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides.[6]

Materials:

  • 1,4-Dichlorobenzene or 1-bromo-2,5-dichlorobenzene

  • Piperazine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl halide, piperazine (typically in excess to favor mono-arylation), and the base under an inert atmosphere (e.g., argon or nitrogen).

  • In a separate vial, prepare the catalyst precursor by dissolving the palladium source and the phosphine ligand in a small amount of the anhydrous solvent.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Heat the reaction mixture to 80-110°C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterValueReference
Catalyst Pd₂(dba)₃ or Pd(OAc)₂
Ligand XPhos or other bulky phosphine ligands
Base NaOt-Bu or Cs₂CO₃
Solvent Toluene or Dioxane[6]
Temperature 80-110°C[6]
Typical Yield 70-95%[5]

Part 2: Synthesis of this compound Analogs

Once the this compound core is synthesized, the free secondary amine provides a versatile handle for further functionalization to generate a diverse library of analogs. The most common modifications involve N-alkylation and N-acylation.

N-Alkylation

Direct alkylation of the piperazine nitrogen with alkyl halides is a straightforward method for introducing alkyl substituents. To favor mono-alkylation, an excess of the piperazine starting material can be used, or a protecting group strategy can be employed.[7]

This protocol describes a general procedure for the mono-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the base to the solution.

  • Add the alkyl halide dropwise at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80°C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter off any inorganic salts.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

N-Acylation

N-acylation with acyl chlorides or carboxylic acids (using a coupling agent) introduces an amide functionality, which can be a key pharmacophore in many drug molecules.

This protocol outlines a simple and efficient method for the N-acylation of this compound.

Materials:

  • This compound

  • Acyl chloride

  • Base (e.g., triethylamine, pyridine)

  • Solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve this compound and the base in the solvent and cool the mixture in an ice bath.

  • Slowly add the acyl chloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Part 3: Bioactive Analogs of this compound

The synthetic methodologies described above provide access to a wide array of this compound derivatives with diverse pharmacological activities.

Anticancer Activity

Recent studies have highlighted the potential of arylpiperazine derivatives as anticancer agents. For instance, certain phenylpiperazine derivatives of 1,2-benzothiazine have shown significant cytotoxicity against breast cancer cell lines, with some compounds containing a dichlorophenylpiperazine moiety exhibiting greater potency than the standard drug doxorubicin.[8] The proposed mechanism of action for some of these compounds involves the inhibition of topoisomerase II and binding to the minor groove of DNA.[8]

Anti-inflammatory Activity

The piperazine scaffold is also present in compounds with anti-inflammatory properties. Novel benzhydrylpiperazine-based derivatives have been designed as dual COX-2/5-LOX inhibitors, with some analogs demonstrating significant anti-inflammatory responses in preclinical models.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound and its analogs. By understanding the underlying mechanisms of both classical and modern synthetic methods, researchers can make informed decisions to optimize reaction conditions and efficiently generate libraries of compounds for drug discovery programs. The versatility of the this compound scaffold, coupled with the robust synthetic routes available, ensures its continued importance as a key building block in the development of new therapeutic agents.

References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Various Authors. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Retrieved from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272–5275. Retrieved from [Link]

  • Szymański, P., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 9872. Retrieved from [Link]

  • Di Micco, S., et al. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 26(15), 4475. Retrieved from [Link]

  • Saraf, P., et al. (2024). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 15(4), 1017-1035. Retrieved from [Link]

  • Di Micco, S., et al. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 26(15), 4475. Retrieved from [Link]

  • Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459. Retrieved from [Link]

  • Howard, K. L. (1963). Process for the N-monoalkylation of piperazine. U.S. Patent No. 3,106,557. Washington, DC: U.S. Patent and Trademark Office.
  • Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 63(36), 8849-8856. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Narayana, B., et al. (2005). Catalytic synthesis of N-methylpiperazine from diethanolamine and methylamine by cyclodehydration reaction. Journal of Molecular Catalysis A: Chemical, 235(1-2), 205-209. Retrieved from [Link]

  • Saraf, P., et al. (2024). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 15(4), 1017-1035. Retrieved from [Link]

  • Singh, R. K., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2), 155-176. Retrieved from [Link]

  • Howard, K. L. (1963). Process for the preparation of nu-phenylpiperazines. U.S. Patent No. 3,106,557. Washington, DC: U.S. Patent and Trademark Office.
  • Walayat, A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1654-1691. Retrieved from [Link]

  • Science.gov. (n.d.). mdea methyldiethanolamine piperazine: Topics by Science.gov. Retrieved from [Link]

  • Howard, K. L. (1950). Preparation of n-substituted piperazines. U.S. Patent No. 2,525,223. Washington, DC: U.S. Patent and Trademark Office.
  • Per-Ola, N., & Máté, E. (2008). Mono-acylation of piperazine and homopiperazine via ionic immobilization. Tetrahedron Letters, 49(31), 4649-4651.
  • Reddy, C. S., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry, 24(14), 1063-1073. Retrieved from [Link]

  • Reddy, C. S., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry, 24(14), 1063-1073. Retrieved from [Link]

  • Kuchař, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(11), 1475. Retrieved from [Link]

  • Reddy, P. V., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Organic & Biomolecular Chemistry, 15(34), 7144-7152. Retrieved from [Link]

Sources

Potential therapeutic applications of 1-(2,5-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Potential of 1-(2,5-Dichlorophenyl)piperazine

Abstract

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1] This guide provides a detailed examination of this compound, a key heterocyclic building block. While not typically an active pharmaceutical ingredient (API) in its own right, its structural motifs are integral to several approved and investigational drugs. We will dissect its pharmacological profile based on structure-activity relationships derived from potent analogs, explore its potential therapeutic applications in neuropsychiatric and neurodegenerative disorders, and provide robust experimental protocols for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the design of next-generation CNS therapeutics.

Introduction: The Significance of the Arylpiperazine Moiety

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in drug discovery due to its favorable physicochemical properties and its ability to be readily functionalized.[2] When attached to an aryl group, such as a dichlorophenyl ring, it forms an arylpiperazine. This moiety is a versatile pharmacophore present in numerous CNS-active agents, including antipsychotics, antidepressants, and anxiolytics.[1][3]

This compound (CAS: 1013-27-0) is a specific derivative within this class.[4] The presence and position of the two chlorine atoms on the phenyl ring significantly influence its electronic properties and, consequently, its binding affinity and selectivity for various neuroreceptors.[4] It is primarily utilized as a crucial intermediate for the synthesis of more complex molecules where the second nitrogen of the piperazine ring is elaborated to achieve the desired pharmacological profile.[5]

Compound Properties
IUPAC Name This compound
Synonyms N-(2,5-Dichlorophenyl)-piperazine
CAS Number 1013-27-0[4]
Molecular Formula C₁₀H₁₂Cl₂N₂[4]
Molecular Weight 231.12 g/mol [6]
Form Available as a free base or as a hydrochloride or dihydrochloride salt.[5][7]

Predicted Pharmacological Profile and Mechanism of Action

Direct pharmacological data for this compound is limited, as it is mainly a synthetic precursor. However, by analyzing its close structural analogs, we can construct a highly predictive pharmacological profile. The core activity of dichlorophenylpiperazine derivatives is centered on the dopaminergic and serotonergic systems.

Interaction with Dopamine Receptors (D₂/D₃)

The 2,3-dichlorophenylpiperazine moiety is a defining feature of the highly successful atypical antipsychotic aripiprazole and the more recent cariprazine.[8][9] These drugs exhibit partial agonism at dopamine D₂ and D₃ receptors, a mechanism thought to stabilize dopaminergic neurotransmission, reducing positive symptoms of schizophrenia without causing the severe extrapyramidal side effects of full antagonists.[8][10]

  • Causality: The dichlorophenyl group fits into a deep binding pocket of the D₂/D₃ receptors.[10] Structure-activity relationship (SAR) studies have consistently shown that this specific substitution pattern confers high affinity for these receptors.[11] Therefore, it is highly probable that the this compound core also directs ligands toward D₂ and D₃ receptors, making it an excellent starting point for designing novel antipsychotics or treatments for other dopamine-modulated disorders.

Interaction with Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C)

Phenylpiperazine derivatives are notorious for their promiscuity across serotonin (5-HT) receptor subtypes.[12]

  • m-Chlorophenylpiperazine (mCPP) , a closely related analog, is a non-selective 5-HT receptor agonist with notable activity at 5-HT₂C receptors.[13][14] This activity is linked to effects on anxiety and locomotion.[13][14] mCPP also demonstrates affinity for the serotonin transporter (SERT), suggesting a potential dual-action mechanism.[15]

  • 5-HT₁ₐ and 5-HT₂ₐ Receptors: Many arylpiperazine-containing drugs, such as flibanserin, possess activity at 5-HT₁ₐ and 5-HT₂ₐ receptors.[16] Agonism at 5-HT₁ₐ is a well-established anxiolytic and antidepressant mechanism, while antagonism at 5-HT₂ₐ is a key feature of many atypical antipsychotics.

Given this body of evidence, derivatives of this compound are prime candidates for modulation of multiple serotonin receptors, enabling the design of drugs with complex, multi-modal mechanisms of action.

Potential Therapeutic Applications

Based on the predicted pharmacology, derivatives of this compound hold significant promise in several therapeutic areas.

  • Schizophrenia and Bipolar Disorder: By serving as a scaffold for D₂/D₃ partial agonists with concomitant 5-HT₂ₐ antagonism, it is ideally suited for the development of next-generation atypical antipsychotics.

  • Major Depressive Disorder (MDD) and Anxiety Disorders: The expected interactions with 5-HT₁ₐ, 5-HT₂C, and SERT provide a clear rationale for its use in developing novel antidepressants and anxiolytics.[1][12] The arylpiperazine core is central to multimodal antidepressants like vortioxetine (Lu AA21004).[3]

  • Neurodegenerative Disorders: The arylpiperazine nucleus is being actively investigated for treating Alzheimer's and Parkinson's disease, where modulation of dopaminergic and serotonergic tone is critical for symptom management.[1]

  • Substance Use Disorders: The dopamine D₃ receptor has emerged as a key target for treating addiction and relapse.[11] The high D₃ affinity of related dichlorophenylpiperazines suggests this scaffold could be used to develop selective D₃ antagonists or partial agonists for this indication.[11][17]

Synthetic Strategy & Derivatization Workflow

The primary value of this compound lies in its role as a synthetic intermediate. A typical workflow involves its initial synthesis followed by functionalization of the secondary amine.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivatization A 2,5-Dichloroaniline C This compound (Core Intermediate) A->C High Temp. Cyclization B Diethanolamine or Bis(2-haloethyl)amine B->C F Final API Candidate C->F N-Alkylation or Amidation D Linker Moiety (e.g., Alkyl Halide) E Terminal Pharmacophore (e.g., Imide, Amide) D->F E->F Attached via Linker

Caption: General synthetic workflow for API development.

This two-part strategy allows for modular drug design, where the dichlorophenylpiperazine core ensures targeting of dopamine/serotonin receptors, while the linker and terminal pharmacophore can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.

Key Experimental Protocols for Pharmacological Validation

To rigorously characterize any novel derivative of this compound, a combination of binding and functional assays is essential. This creates a self-validating system where receptor affinity is first confirmed, and then the functional consequence of that binding is elucidated.

Protocol: Radioligand Binding Assay for Receptor Affinity (Kᵢ)

This protocol determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.

Objective: To calculate the inhibitor constant (Kᵢ) of a test compound at human D₂ and 5-HT₂ₐ receptors.

Materials:

  • Cell membranes expressing the recombinant human receptor of interest (e.g., hD₂L, h5-HT₂ₐ).

  • Radioligand: [³H]Spiperone (for D₂) or [³H]Ketanserin (for 5-HT₂ₐ).

  • Test Compound Stock: 10 mM in DMSO.

  • Non-specific binding (NSB) agent: Haloperidol (10 µM) for D₂, Mianserin (10 µM) for 5-HT₂ₐ.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well plates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter.

Methodology:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.

  • Plate Setup: To designated wells of a 96-well plate, add:

    • Total Binding: 25 µL Assay Buffer.

    • NSB: 25 µL of 10 µM Haloperidol/Mianserin.

    • Test Compound: 25 µL of each compound dilution.

  • Radioligand Addition: Add 25 µL of the radioligand (at a final concentration near its Kₔ) to all wells.

  • Membrane Addition: Add 200 µL of the cell membrane preparation (e.g., 10-20 µg protein/well) to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the plate contents through a GF/B filter mat using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to separate bound from free radioligand.

  • Counting: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to determine the IC₅₀ and subsequently calculate the Kᵢ value.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Reagents: Membranes, Radioligand, Test Compound Dilutions B Plate Incubation: Combine reagents in 96-well plate A->B Step 1 C Filtration & Washing: Separate bound from free radioligand B->C Step 2 D Scintillation Counting: Quantify bound radioactivity (DPM) C->D Step 3 E Data Analysis: Calculate IC50 -> Ki D->E Step 4

Sources

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of 1-(2,5-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Phenylpiperazine Derivative

The phenylpiperazine moiety is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of centrally acting agents. 1-(2,5-Dichlorophenyl)piperazine, a member of this versatile chemical class, presents a unique substitution pattern on the phenyl ring that is anticipated to confer a distinct pharmacological profile. The presence and positioning of the chloro groups are known to significantly influence the affinity and selectivity of ligands for various neurotransmitter receptors.[1] This guide provides a comprehensive overview of the essential in vitro and in vivo studies required to elucidate the pharmacological, pharmacokinetic, and toxicological properties of this compound. While direct and extensive research on this specific isomer is not abundant in publicly available literature, this document will draw upon established methodologies and data from closely related analogs, such as 2,3-dichlorophenylpiperazine (a metabolite of aripiprazole) and meta-chlorophenylpiperazine (m-CPP), to provide a robust framework for its scientific investigation.[2][3]

This guide is structured to provide not just a series of protocols, but a strategic rationale for the experimental workflow, empowering researchers to make informed decisions in their drug discovery and development endeavors.

Part 1: In Vitro Characterization - Building the Foundational Pharmacological Profile

The initial phase of investigation for any novel compound lies in its in vitro characterization. This step is critical for establishing a foundational understanding of its molecular targets and mechanism of action, which will, in turn, guide subsequent in vivo studies.

Receptor Binding Assays: Identifying the Molecular Targets

The primary objective is to determine the binding affinity of this compound for a panel of receptors, transporters, and ion channels, with a particular focus on those known to be modulated by phenylpiperazines.

Rationale for Target Selection: Based on the pharmacology of related compounds, the primary targets of interest include serotonin (5-HT) and dopamine (D) receptor subtypes. A comprehensive screening panel should, at a minimum, include:

  • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, and other relevant subtypes.[1]

  • Dopamine Receptors: D1, D2, D3, and D4.[2]

  • Adrenergic Receptors: α1 and α2 subtypes.

  • Serotonin Transporter (SERT)

Experimental Protocol: Radioligand Binding Assay

This is a standard and robust method to determine the affinity of a test compound for a specific receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize cell lines stably expressing the human recombinant receptor of interest (e.g., HEK-293 or CHO cells). Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane preparation to a specific protein concentration.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound, this compound.

  • Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Quantification: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinity Profile

Receptor SubtypeRadioligandKi (nM) of this compound
5-HT1A[3H]-8-OH-DPATHypothetical Value
5-HT2A[3H]-KetanserinHypothetical Value
5-HT2C[3H]-MesulergineHypothetical Value
D2[3H]-SpiperoneHypothetical Value
D3[3H]-7-OH-DPATHypothetical Value

Note: The Ki values are to be determined experimentally.

Functional Assays: Delineating Agonist, Antagonist, or Inverse Agonist Activity

Once the binding affinities are established, it is crucial to determine the functional activity of this compound at its primary targets.

Rationale: A compound can bind to a receptor without eliciting a functional response (antagonist), it can activate the receptor (agonist), or it can reduce the basal activity of a constitutively active receptor (inverse agonist).

Experimental Workflow: Functional Assays

Caption: Workflow for Determining Functional Activity.

Step-by-Step Methodology (Example: cAMP Assay for a Gi-coupled receptor):

  • Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO cells expressing the D2 receptor).

  • Assay Setup: Plate the cells in a 96-well plate. Pre-treat the cells with varying concentrations of this compound.

  • Stimulation: Add a known agonist for the receptor (e.g., quinpirole for D2) in the presence of a phosphodiesterase inhibitor like IBMX.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the IC50 (for antagonists) or EC50 (for agonists).

In Vitro Toxicology: Early Safety Assessment

Early assessment of potential cytotoxicity is essential to de-risk the compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Plating: Seed a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (the concentration that causes 50% cytotoxicity).

Part 2: In Vivo Evaluation - Translating In Vitro Findings to a Biological System

In vivo studies are indispensable for understanding the physiological and behavioral effects of a compound, as well as its pharmacokinetic profile in a whole organism.

Pharmacokinetic Studies: What the Body Does to the Drug

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is critical for designing meaningful in vivo efficacy and toxicology studies.

Experimental Protocol: Single-Dose Pharmacokinetics in Rodents

Step-by-Step Methodology:

  • Animal Model: Use a standard rodent model, such as Sprague-Dawley rats.

  • Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process the blood to obtain plasma and store it frozen until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent drug in the plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Data Presentation: Key Pharmacokinetic Parameters

ParameterDescriptionValue
TmaxTime to reach maximum plasma concentrationTo be determined
CmaxMaximum plasma concentrationTo be determined
AUCArea under the plasma concentration-time curveTo be determined
t1/2Elimination half-lifeTo be determined
Bioavailability (%)Fraction of the administered dose that reaches systemic circulationTo be determined
In Vivo Pharmacodynamic and Behavioral Studies: What the Drug Does to the Body

Based on the in vitro receptor binding profile, a battery of in vivo behavioral assays should be conducted to assess the functional consequences of receptor engagement.

Rationale for Model Selection: If in vitro data suggests significant activity at 5-HT2C receptors, for example, behavioral models sensitive to the modulation of this receptor should be prioritized. The behavioral effects of m-CPP, a known 5-HT2C agonist, can serve as a guide.[3]

Experimental Workflow: In Vivo Behavioral Testing

Caption: Workflow for In Vivo Behavioral Phenotyping.

Step-by-Step Methodology (Example: Elevated Plus Maze):

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Animal Model: Use mice or rats.

  • Dosing: Administer this compound or vehicle control at a predetermined time before the test.

  • Test Procedure: Place the animal in the center of the maze and allow it to explore for a set duration (e.g., 5 minutes).

  • Data Acquisition: Use video tracking software to record the animal's movement and time spent in each arm.

  • Data Analysis: Compare the time spent in the open arms (anxiogenic-like effect) versus the closed arms between the treated and control groups.

Preliminary In Vivo Toxicology

Initial in vivo toxicology studies are conducted to identify potential target organs of toxicity and to establish a maximum tolerated dose (MTD).

Experimental Protocol: Acute Toxicity Study

Step-by-Step Methodology:

  • Animal Model: Use at least two species, one rodent and one non-rodent.

  • Dose Escalation: Administer single, escalating doses of this compound to different groups of animals.

  • Clinical Observations: Monitor the animals for clinical signs of toxicity, changes in body weight, and mortality for a period of up to 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Histopathology: Collect and preserve major organs for potential histopathological examination.

  • Data Analysis: Determine the MTD and identify any dose-limiting toxicities. A safety data sheet for the dihydrochloride salt of this compound indicates it may cause skin, eye, and respiratory irritation.[4]

Conclusion and Future Directions

This technical guide outlines a comprehensive and logical workflow for the in vitro and in vivo characterization of this compound. The initial in vitro studies are designed to build a detailed pharmacological profile, which then informs the selection of appropriate and resource-efficient in vivo experiments. The data generated from these studies will be instrumental in determining the therapeutic potential and safety profile of this compound.

Given the limited publicly available data on this compound, the studies proposed herein are essential to fill this knowledge gap. Future research should also focus on elucidating its metabolic pathways and identifying its major metabolites, as these may have their own pharmacological and toxicological properties. A thorough investigation, as outlined in this guide, will provide the necessary foundation for any further development of this compound as a potential therapeutic agent.

References

  • Cherry, C. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. [Source not further specified]
  • Haleem, D. J., & Samad, N. (2008). Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia. Pakistan Journal of Pharmaceutical Sciences, 21(3), 262-268.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]

  • van der Wee, N. J., van Veen, J. F., van der Heijden, F. M., & Westenberg, H. G. (2004). Behavioural effects of rapid intravenous administration of meta-chlorophenylpiperazine (m-CPP) in patients with generalized social anxiety disorder, panic disorder and healthy controls. Journal of Psychopharmacology, 18(3), 339-346.
  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. Retrieved from [Link]

  • García-García, A. L., Canseco-Alba, A., & O'Shea, G. (2022). Meta-Chlorophenylpiperazine-Induced Behavioral Changes in Obsessive-Compulsive Disorder Research: A Systematic Review of Rodent Studies. Neuroscience, 506, 103-120.
  • Datta, S., Mavanji, V., & Meti, B. (2002). Sleep-wake effects of meta-chlorophenyl piperazine and mianserin in the behaviorally depressed rat. European Journal of Pharmacology, 455(1), 35-41.
  • Li, J., Tan, C., & Ruosong, P. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 30(24), 127654.
  • European Medicines Agency. (2003). MRL - Piperazine Summary Report (3). Retrieved from [Link]

  • RSC Publishing. (2025).
  • Wikipedia. (2024). Aripiprazole. Retrieved from [Link]

Sources

A Technical Guide to the Serotonin Receptor Interactions of 1-(2,5-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,5-Dichlorophenyl)piperazine (DC-PhPP) is a halogenated arylpiperazine, a chemical class renowned for its versatile interactions with central nervous system (CNS) receptors. While DC-PhPP is primarily recognized as a chemical intermediate, its structural similarity to well-characterized serotonergic ligands suggests a significant, yet largely unexplored, pharmacological potential. This guide provides a comprehensive technical framework for understanding and investigating the interaction of DC-PhPP with serotonin (5-hydroxytryptamine, 5-HT) receptors. It synthesizes the known pharmacology of the arylpiperazine scaffold, details the requisite experimental methodologies to elucidate DC-PhPP's specific binding and functional profile, and contextualizes its potential activities against its better-known structural isomers. This document serves as a foundational resource for researchers aiming to characterize this compound and leverage its potential in drug discovery.

Introduction: The Arylpiperazine Scaffold and this compound

The arylpiperazine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous CNS-active drugs.[1] Its privileged structure allows for interaction with a range of G protein-coupled receptors (GPCRs), most notably serotonin and dopamine receptors.[2] Compounds incorporating this scaffold are utilized as antipsychotics, anxiolytics, and antidepressants.[1][3]

This compound (DC-PhPP) belongs to this important class. It is a cyclic organic compound featuring a piperazine ring attached to a dichlorophenyl group.[4] The presence and position of the chlorine atoms on the phenyl ring can significantly influence its biological activity and reactivity.[4] While extensive pharmacological data for DC-PhPP is not prevalent in public literature, its chemical structure strongly predicts interaction with the serotonin system. This guide outlines the scientific rationale and the experimental pathways necessary to define this interaction.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₂Cl₂N₂[5]
Molecular Weight231.12 g/mol [5]
CAS Number1013-27-0[5]
PubChem CID2758188[5]

Note: Data for the free base form. The dihydrochloride salt is also commercially available.[6][7]

The Serotonin Receptor Family: A Complex Target Landscape

The serotonin system is a critical regulator of mood, cognition, sleep, and numerous physiological processes. It exerts its effects through at least 14 distinct receptor subtypes, grouped into seven families (5-HT₁ through 5-HT₇). The majority of these are GPCRs, which initiate downstream signaling cascades upon activation, with the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel.

The arylpiperazine class has demonstrated broad activity across these families, often with high affinity for the 5-HT₁A, 5-HT₂A, and 5-HT₇ subtypes.[3][8] The functional outcome of this binding can range from full agonism to partial agonism and antagonism, making these compounds highly versatile pharmacological tools and therapeutic agents.

Predicted Interaction Profile of DC-PhPP and the Path to Characterization

Based on structure-activity relationships established for the arylpiperazine class, DC-PhPP is hypothesized to bind to multiple serotonin receptors. The precise affinity and functional activity at each subtype, however, must be determined empirically. Its positional isomer, 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP), is a known metabolite of the atypical antipsychotic aripiprazole and displays partial agonist activity at dopamine D₂ and D₃ receptors.[9] This precedent underscores the likelihood of DC-PhPP possessing its own unique pharmacological signature.

A comprehensive investigation into DC-PhPP's serotonergic profile requires a tiered experimental approach, moving from initial binding assessment to functional characterization.

Tier 1: Determining Receptor Binding Affinity

The first crucial step is to determine if and how strongly DC-PhPP binds to a panel of serotonin receptors. The gold-standard method for this is the Radioligand Binding Assay .

Causality Behind the Method: This is a competitive assay that quantifies the affinity of a test compound (the "competitor," DC-PhPP) for a receptor by measuring its ability to displace a known, radioactively labeled ligand ("radioligand") that has high, specific affinity for the target receptor. The output, the inhibitory constant (Kᵢ) , is a measure of the ligand's binding affinity and is inversely proportional to it—a lower Kᵢ value signifies a higher binding affinity.

  • Preparation of Receptor Source: Homogenize tissue (e.g., rat frontal cortex for 5-HT₂A receptors) or cultured cells expressing the specific human recombinant 5-HT receptor subtype in an appropriate ice-cold buffer.[10] Centrifuge to pellet the membranes and wash multiple times to remove endogenous substances. Resuspend the final membrane pellet in assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the unlabeled competitor ligand (DC-PhPP).[10]

  • Defining Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-radioactive ligand (e.g., unlabeled serotonin) to saturate all specific binding sites.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 30-60 minutes).[10]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). Wash the filters quickly with ice-cold buffer to remove residual unbound ligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the DC-PhPP concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of DC-PhPP that displaces 50% of the radioligand).

    • Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Receptor Source (e.g., Cell Membranes) plate Combine in 96-well plate prep1->plate prep2 Radioligand (e.g., [3H]Ketanserin) prep2->plate prep3 Test Compound (DC-PhPP, serial dilutions) prep3->plate incubate Incubate to Equilibrium plate->incubate filter Rapid Filtration (Separates Bound/Unbound) incubate->filter count Scintillation Counting filter->count plot Plot % Inhibition vs [DC-PhPP] count->plot ic50 Determine IC50 plot->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Workflow for a Radioligand Binding Assay.
Tier 2: Elucidating Functional Activity

High affinity does not describe what a compound does upon binding. It could be an activator (agonist), a blocker (antagonist), or have mixed properties (partial agonist). Functional assays are required to determine this.

Causality Behind the Method: Most 5-HT receptors are GPCRs. When an agonist binds, it causes a conformational change in the receptor, allowing it to activate its associated G protein. This is achieved by catalyzing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the G protein's α-subunit. The [³⁵S]GTPγS Binding Assay directly measures this primary activation event.[11] Because [³⁵S]GTPγS is a non-hydrolyzable GTP analog, it remains bound to the G protein, allowing its accumulation to be quantified as a measure of receptor activation.[12] This assay is crucial for differentiating full agonists from partial agonists.[11]

  • Membrane Preparation: Prepare receptor-containing membranes as described in the binding assay protocol.

  • Assay Setup: In a 96-well plate, combine membranes, various concentrations of the test compound (DC-PhPP), and a fixed concentration of GDP (to ensure G proteins are in their inactive state).

  • Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Defining Controls:

    • Basal Binding: Wells with membranes and [³⁵S]GTPγS but no agonist.

    • Non-specific Binding: Wells with basal components plus a high concentration of unlabeled GTPγS.

    • Maximal Stimulation: Wells with a saturating concentration of a known full agonist for the receptor (e.g., serotonin).

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.[13]

  • Termination & Harvesting: Stop the reaction and harvest the membranes via rapid filtration, as in the radioligand binding assay.

  • Quantification: Dry the filter plate and measure the bound [³⁵S]GTPγS via scintillation counting.

  • Data Analysis:

    • Plot the stimulated binding (above basal) against the logarithm of the DC-PhPP concentration.

    • Fit the data to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of DC-PhPP.

    • Compare the Eₘₐₓ of DC-PhPP to that of a known full agonist.

      • Full Agonist: Eₘₐₓ is similar to the reference agonist.

      • Partial Agonist: Eₘₐₓ is significantly lower than the reference agonist.

      • Antagonist: No stimulation above basal. To confirm, test its ability to inhibit the response of a known agonist.

      • Inverse Agonist: Suppresses basal [³⁵S]GTPγS binding below the level of no-drug controls.[14]

G cluster_inactive Inactive State cluster_active Active State Receptor_I Receptor (Inactive) G_GDP G Protein (GDP-bound) Receptor_A Receptor (Active) Receptor_I->Receptor_A Conformational Change G_GTP G Protein (GTPγS-bound) G_GDP->G_GTP GDP/GTPγS Exchange Receptor_A->G_GDP Activates Effector Effector (e.g., AC) G_GTP->Effector Signal GDP GDP Agonist Agonist (DC-PhPP) Agonist->Receptor_I Binds GTPgS [35S]GTPγS

GPCR activation measured by [³⁵S]GTPγS binding.

Summary and Future Directions

This compound is a compound of significant interest due to its placement within the pharmacologically powerful arylpiperazine class. While direct evidence of its serotonergic activity is currently sparse in the literature, its chemical structure provides a strong rationale for a comprehensive investigation.

The immediate research priorities for DC-PhPP should be:

  • Broad Receptor Screening: Perform radioligand binding assays against a wide panel of CNS receptors, including all major serotonin, dopamine, and adrenergic subtypes, to establish a complete affinity profile.

  • Functional Characterization: For all receptors where significant binding affinity (e.g., Kᵢ < 100 nM) is observed, conduct functional assays (such as [³⁵S]GTPγS binding or second messenger analysis) to determine the nature of the interaction (agonist, antagonist, etc.).[15][16]

  • In Vivo Studies: If a compelling in vitro profile emerges, subsequent in vivo studies in animal models of anxiety, depression, or psychosis would be warranted to explore its therapeutic potential.

By following the systematic, self-validating protocols outlined in this guide, researchers can effectively elucidate the pharmacological identity of this compound, transforming it from a chemical intermediate into a well-characterized pharmacological tool with potential for future drug development.

References

  • López-Rodríguez, M. L., Ayala, D., Benhamú, B., Morcillo, M. J., & Viso, A. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry, 9(4), 443–469. [Link]

  • De Luca, M. A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(23), 8304. [Link]

  • ResearchGate. (2022). Arylpiperazine Derivatives Acting at 5-HT1A Receptors. [Link]

  • van de Witte, S. V., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 261(2), 160–167. [Link]

  • Lacivita, E., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(9), 1238. [Link]

  • Caron, A., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry, 23(15), 4846–4853. [Link]

  • MacLean, D. M., et al. (2019). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. Biophysical Journal, 117(3), 445–455. [Link]

  • Le-Niculescu, H., et al. (2002). Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. British Journal of Pharmacology, 135(3), 787–794. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]

  • da Silva, R. G., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of Pharmacological and Toxicological Methods, 69(3), 225–231. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

  • Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. [Link]

  • Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current Protocols in Pharmacology, Chapter 2, Unit 2.7. [Link]

  • van der Zee, S., et al. (2014). Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications. Behavioural Brain Research, 277, 164–174. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758188, this compound. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758187, this compound Dihydrochloride. [Link]

Sources

An In-depth Technical Guide to 1-(2,5-Dichlorophenyl)piperazine (CAS 1013-27-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-(2,5-Dichlorophenyl)piperazine, CAS number 1013-27-0. It is a critical intermediate in contemporary medicinal chemistry. This document delves into the core chemical and physical properties of this compound, alongside a detailed exploration of its synthesis methodologies. Furthermore, it elucidates its emerging role in drug discovery, particularly its interactions with central nervous system targets, and outlines essential safety and handling protocols. This guide is intended to be a vital resource for researchers and professionals engaged in the fields of synthetic chemistry and pharmaceutical development, offering both foundational knowledge and practical insights to inform experimental design and application.

Introduction

This compound is a disubstituted phenylpiperazine that has garnered significant attention as a versatile scaffold in the design and synthesis of novel therapeutic agents. The unique electronic and steric properties conferred by the dichlorinated phenyl ring, coupled with the inherent conformational flexibility and basicity of the piperazine moiety, make it a privileged structure in medicinal chemistry. Its derivatives have shown promise in a range of therapeutic areas, including as antipsychotics, antihistamines, opioid receptor antagonists, and antihypertensives.[1] This guide aims to consolidate the available technical information on this compound, providing a detailed resource for its effective utilization in research and development.

Physicochemical Properties

The accurate characterization of this compound is fundamental to its application in synthetic and pharmaceutical contexts. The following table summarizes its key physicochemical properties.

PropertyValueSource(s)
CAS Number 1013-27-0[2]
IUPAC Name This compound[2]
Molecular Formula C₁₀H₁₂Cl₂N₂[2]
Molecular Weight 231.12 g/mol [2]
Appearance White crystalline solid[3]
Melting Point Not available for the free base. 251-253 °C (hydrochloride salt)
Boiling Point Not available at standard pressure.
Solubility Limited solubility in water; moderate solubility in organic solvents.[3]
pKa Not available.
LogP 2.6[2]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several established routes, primarily involving the nucleophilic substitution reaction between a dichlorinated aromatic compound and piperazine or a piperazine equivalent. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination.

Buchwald-Hartwig Amination: A Recommended Synthetic Protocol

This method offers high yields and good functional group tolerance, making it a preferred choice for the synthesis of arylpiperazines.

Reaction Scheme:

Buchwald-Hartwig Amination reactant1 1,4-Dichloro-2-nitrobenzene product This compound reactant1->product reactant2 Piperazine reactant2->product catalyst Pd₂(dba)₃ catalyst->product ligand Xantphos ligand->product base NaOtBu base->product

Caption: General scheme for the Buchwald-Hartwig amination.

Step-by-Step Experimental Protocol:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 1,4-dichloro-2-nitrobenzene (1.0 equivalent), piperazine (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Solvent and Base Addition: Add anhydrous toluene as the solvent, followed by the addition of sodium tert-butoxide (NaOtBu) (1.4 equivalents) as the base.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a white solid.

Applications in Drug Development and Biological Activity

The this compound moiety is a key pharmacophore in a variety of centrally acting agents. Its derivatives have been investigated for their affinity and selectivity towards various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.

Dopamine Receptor Antagonism

Several atypical antipsychotic drugs feature the dichlorophenylpiperazine scaffold. This structural motif is crucial for the antagonist activity at dopamine D₂ and D₃ receptors. The chlorine substituents on the phenyl ring are thought to enhance binding affinity and modulate the pharmacokinetic properties of the molecule.[4]

Serotonin Receptor Modulation

Derivatives of this compound have also been explored as modulators of various serotonin (5-HT) receptor subtypes. For instance, certain analogs have shown high affinity for the 5-HT₁A receptor, suggesting their potential in the treatment of anxiety and depressive disorders.[5]

Inhibition of Cholesterol Biosynthesis

Recent studies have revealed that dichlorophenyl piperazines, including metabolites of some atypical antipsychotics, are potent inhibitors of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway.[6] This finding has significant implications for the long-term safety profile of drugs containing this moiety, particularly concerning developmental neurotoxicity.

Signaling Pathway Implication:

DHCR7_Inhibition compound This compound (and its derivatives) enzyme DHCR7 compound->enzyme Inhibits product Cholesterol enzyme->product substrate 7-Dehydrocholesterol (7-DHC) substrate->enzyme effect Inhibition

Caption: Inhibition of DHCR7 by dichlorophenylpiperazines.

Analytical Characterization

Accurate analytical characterization is essential for quality control and regulatory compliance. The following are key analytical techniques for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring and the methylene protons of the piperazine ring. The chemical shifts and coupling patterns of the aromatic protons can confirm the 2,5-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, further confirming its structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to:

  • C-H stretching vibrations of the aromatic and piperazine rings.

  • C=C stretching vibrations of the aromatic ring.

  • C-N stretching vibrations of the piperazine moiety.

  • C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak corresponding to the exact mass of this compound, along with characteristic isotopic peaks due to the presence of two chlorine atoms.

Safety and Handling

While comprehensive toxicological data for the free base of this compound is limited, the safety data for its dihydrochloride salt provides important guidance.

Hazard Identification

This compound dihydrochloride is classified as follows:

  • Skin Irritation (Category 2) [7]

  • Serious Eye Irritation (Category 2) [7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation [7]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.[7]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.[7]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]

Experimental Workflow for Safe Handling:

Safe_Handling_Workflow start Start ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood weighing Weigh the required amount of the compound fume_hood->weighing dissolution Dissolve in an appropriate solvent weighing->dissolution reaction Perform the reaction dissolution->reaction workup Conduct work-up and purification reaction->workup waste Dispose of waste in approved containers workup->waste end End waste->end

Caption: A typical workflow for the safe handling of chemical reagents.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its utility as a synthetic intermediate for a diverse range of biologically active molecules is well-established. This guide has provided a detailed overview of its chemical properties, synthesis, biological relevance, and safety considerations. A thorough understanding of these aspects is paramount for its effective and safe application in the laboratory and in the development of new chemical entities. As research in this area continues, a deeper understanding of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of novel and improved therapeutic agents.

References

  • Chemsrc. (2025, September 24). CAS#:119438-13-0 | this compound hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine hydrochloride. Retrieved from [Link]

  • Indian Journal of Pure & Applied Physics. (2006). Spectral investigation and normal coordinate analysis of piperazine. Vol. 44, pp. 603-608.
  • IndiaMART. (n.d.). 1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer in Padra, Gujarat. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 1-(2, 3-dichlorophenyl) piperazine.
  • Journal of Medicinal Chemistry. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. 48(3), 839-48.
  • mzCloud. (2016, July 29). 1 2 3 Dichlorophenyl piperazine. Retrieved from [Link]

  • PubChem. (n.d.). This compound Dihydrochloride. Retrieved from [Link]

  • Toxicology and Applied Pharmacology. (2018). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. 349, 21-28.
  • Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(2,3-Dichlorophenyl)piperazine hydrochloride. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. Retrieved from [Link]

  • mzCloud. (2015, December 7). 1 2 Chlorophenyl piperazine o CPP. Retrieved from [Link]

  • Molecules. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. 27(5), 1684.
  • SpectraBase. (n.d.). 1-(2,3-Dichlorophenyl)piperazine hydrochloride - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]

  • DrugMAP. (n.d.). Details of the Drug. Retrieved from [Link]

  • PMC - PubMed Central. (2025, April 23). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.
  • PMC - NIH. (n.d.).
  • PubMed. (2016, February 1).

Sources

Methodological & Application

Application Note: A Validated HPLC Method for the Quantitative Analysis of 1-(2,5-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2,5-Dichlorophenyl)piperazine (DCPP), a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control, stability testing, and impurity profiling in research and drug development settings. The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, coupled with UV detection. All procedures are designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a critical building block in medicinal chemistry and pharmaceutical manufacturing.[1] Its purity directly impacts the quality and safety of the final API. Therefore, a reliable and validated analytical method is essential for its quantification and the detection of any process-related impurities. Phenylpiperazine derivatives are often analyzed by RP-HPLC, as this technique provides excellent resolution and sensitivity for such aromatic amines.[2][3]

The core challenge in analyzing basic compounds like DCPP lies in controlling their ionization state to achieve symmetric peak shapes and reproducible retention times. The piperazine moiety contains two amine groups, making the molecule's retention behavior highly dependent on the mobile phase pH.[4] This method addresses this by employing a buffered mobile phase at a controlled acidic pH, ensuring the analyte is consistently protonated. The principles for this method are adapted from established protocols for related pharmaceutical compounds, such as trazodone and aripiprazole, where dichlorophenylpiperazine moieties are common structural features or known impurities.[5]

Experimental Design & Rationale

Analyte Physicochemical Properties

Understanding the analyte's properties is foundational to method development.

  • Structure: this compound (Formula: C₁₀H₁₂Cl₂N₂) is a secondary amine with a dichlorinated aromatic ring.[6]

  • Form: It is often supplied as a hydrochloride salt, which enhances its solubility in aqueous media.[1]

  • UV Absorbance: The dichlorophenyl group acts as a chromophore, making UV detection a suitable choice. Based on similar structures like 1-(2,3-Dichlorophenyl)piperazine and trazodone, a detection wavelength in the range of 254-257 nm is expected to provide adequate sensitivity.[2][7]

Chromatographic Strategy

A reversed-phase chromatographic approach was selected for its versatility and suitability for moderately polar to nonpolar analytes.

  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobic character, which provides strong retention for the aromatic ring of DCPP. A column with dimensions of 4.6 x 150 mm and 5 µm particle size offers a good balance between efficiency, resolution, and backpressure.

  • Mobile Phase: A binary mobile phase consisting of an aqueous buffer and an organic modifier allows for fine-tuning of selectivity and retention.

    • Aqueous Phase (A): A 20 mM potassium dihydrogen phosphate (KH₂PO₄) buffer adjusted to pH 3.5 with phosphoric acid is used. The buffer maintains a constant pH, ensuring reproducible retention times and mitigating peak tailing associated with basic analytes.[8]

    • Organic Phase (B): Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

  • Elution Mode: A gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and resolved from the main analyte peak within a reasonable runtime. This is particularly important for stability-indicating assays or impurity profiling.[9]

Materials and Methods

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Chromatography Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Reagents:

    • This compound reference standard (≥98% purity).

    • Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade.

    • Phosphoric acid (H₃PO₄), 85%, analytical grade.

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Water, HPLC grade (e.g., Milli-Q).

Preparation of Solutions
  • Mobile Phase A (20 mM KH₂PO₄, pH 3.5): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used to prepare standards and samples. This composition ensures solubility and compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Detailed HPLC Protocol

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ in water, pH 3.5 (adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Elution See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, 255 nm
Run Time 20 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
12.02080
15.02080
15.17030
20.07030
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing prep_mpA Prepare Mobile Phase A (20mM KH2PO4, pH 3.5) prep_mpB Prepare Mobile Phase B (Acetonitrile) hplc_setup Equilibrate HPLC System (Initial Conditions, 1.0 mL/min) prep_mpA->hplc_setup prep_std Prepare Standard Solutions (Stock & Working) prep_mpB->hplc_setup prep_smp Prepare Sample Solution inject_std Inject Standard Solution (System Suitability) prep_std->inject_std inject_smp Inject Sample Solution prep_smp->inject_smp hplc_setup->inject_std inject_std->inject_smp data_acq Acquire Data (20 min run, UV at 255 nm) inject_smp->data_acq integrate Integrate Chromatograms data_acq->integrate calculate Calculate Concentration (External Standard Method) integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[10][11]

System Suitability

Before sample analysis, the system suitability is verified by injecting the working standard solution (100 µg/mL) five times. The acceptance criteria are as follows:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity

Specificity is demonstrated by analyzing a blank (diluent), a standard solution, and a sample solution. The chromatogram of the blank should show no interfering peaks at the retention time of DCPP. Peak purity analysis using the DAD can be performed to confirm that the analyte peak is not co-eluting with any impurities.

Linearity and Range

Linearity is assessed by preparing a series of at least five concentrations of DCPP, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The calibration curve of peak area versus concentration should have a correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy is determined by a recovery study. A known amount of DCPP standard is spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The percentage recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision): Determined by analyzing six replicate preparations of the sample at 100% of the test concentration on the same day. The %RSD should be ≤ 2.0%.

  • Intermediate Precision: The analysis is repeated on a different day, by a different analyst, or on a different instrument to assess the method's reproducibility. The %RSD between the two sets of results should be within acceptable limits (typically ≤ 2.0%).[12]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N). LOD is typically established at an S/N of 3:1, and LOQ at an S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Data Analysis and Calculation

The concentration of this compound in the sample is calculated using the external standard method with the following formula:

Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard

Where:

  • Area_sample: Peak area of the analyte in the sample chromatogram.

  • Area_standard: Average peak area of the analyte in the working standard chromatograms.

  • Concentration_standard: Concentration of the working standard solution (µg/mL).

Logical Framework for Method Development

Method_Development_Logic cluster_analyte Analyte Characterization cluster_method Method Scoping cluster_optimization Parameter Optimization cluster_validation Method Validation (ICH Q2) prop Physicochemical Properties (Structure, pKa, UV-Vis) mode Select Mode: RP-HPLC (Analyte is moderately nonpolar) prop->mode Informs choice ph pH Optimization (pH 3.5) (Ensures consistent protonation) prop->ph pKa guides pH column Select Column: C18 (Good retention for aromatics) mode->column detector Select Detector: UV/DAD (Analyte has chromophore) column->detector mp Mobile Phase Selection (ACN/Buffered Water) detector->mp mp->ph gradient Gradient Development (Resolve analyte and impurities) ph->gradient flow Flow Rate & Temp (1mL/min, 30°C) (Balance efficiency and time) gradient->flow valid Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness flow->valid Final method

Sources

Application Notes and In Vivo Protocols for 1-(2,5-Dichlorophenyl)piperazine (DCMPP)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: The following guide is intended for research purposes only. 1-(2,5-Dichlorophenyl)piperazine (DCMPP) is a chemical compound for laboratory investigation and is not approved for human or veterinary use. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

Introduction: Unveiling the Potential of a Dichlorinated Phenylpiperazine

This compound (DCMPP) is a member of the phenylpiperazine class of compounds, a chemical scaffold that has yielded numerous centrally active agents. The defining characteristic of this class is a piperazine ring linked to a phenyl group, with various substitutions on the phenyl ring significantly influencing the compound's pharmacological profile. The presence of two chlorine atoms on the phenyl ring of DCMPP suggests a high potential for interaction with monoamine neurotransmitter systems, a hallmark of many psychoactive drugs.

While direct and extensive in vivo studies on this compound are not widely available in peer-reviewed literature, the well-documented pharmacology of its structural analogs provides a strong foundation for designing robust experimental protocols to elucidate its function. This guide will, therefore, leverage data from closely related compounds, such as m-chlorophenylpiperazine (m-CPP) and other dichlorophenylpiperazine derivatives, to propose a likely mechanism of action and to detail rigorous in vivo methodologies for its characterization. Our approach is to provide a scientifically sound framework for researchers to begin their in vivo investigations of DCMPP.

Proposed Mechanism of Action: A Focus on Serotonin and Dopamine Pathways

Based on the structure-activity relationships of the phenylpiperazine class, DCMPP is hypothesized to be a ligand for serotonin (5-HT) and/or dopamine (D) receptors. The dichlorophenyl moiety is a common feature in ligands with high affinity for these receptors. For instance, the structurally similar 2,3-dichlorophenylpiperazine is a known metabolite of the atypical antipsychotic aripiprazole and functions as a partial agonist at dopamine D2 and D3 receptors.[1] Furthermore, m-CPP, with a single chloro-substitution, is a well-characterized agonist at 5-HT2C and 5-HT1B receptors, and its administration in rodents elicits distinct behavioral changes, including anxiety-like behaviors and alterations in locomotor activity.[2][3]

Therefore, it is plausible that DCMPP's mechanism of action involves the modulation of key signaling pathways downstream of these receptors, which are critically involved in the regulation of mood, anxiety, and locomotion.

DCMPP_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DCMPP DCMPP 5HT_Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2C) DCMPP->5HT_Receptor Binds to D_Receptor Dopamine Receptor (e.g., D2, D3) DCMPP->D_Receptor Binds to G_Protein G-protein Coupling 5HT_Receptor->G_Protein D_Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP3/DAG) G_Protein->Second_Messenger Activates/ Inhibits Kinase_Cascade Kinase Cascades (e.g., PKA, PKC) Second_Messenger->Kinase_Cascade Activates Cellular_Response Modulation of Neuronal Excitability & Gene Expression Kinase_Cascade->Cellular_Response Leads to Behavioral_Outcomes Behavioral Outcomes (Anxiety, Locomotion, etc.) Cellular_Response->Behavioral_Outcomes Manifests as EPM_Workflow cluster_acclimation Acclimation cluster_dosing Dosing cluster_pre_test Pre-Test Interval cluster_testing Testing cluster_analysis Data Analysis acclimate Acclimate animal to testing room (30-60 min) dose Administer DCMPP or Vehicle (i.p.) acclimate->dose wait Wait for drug absorption (e.g., 30 min) dose->wait place Place animal in center of EPM wait->place record Record behavior for 5 min place->record analyze Analyze time in open/closed arms, - entries, and total distance record->analyze

Caption: Experimental workflow for the Elevated Plus Maze test.

Protocol:

  • Acclimation: Transport the animals to the testing room at least 30 minutes before the start of the experiment to allow for acclimation.

  • Dosing: Administer DCMPP or vehicle i.p. 30 minutes before testing. This pre-treatment time allows for adequate drug absorption and distribution to the central nervous system.

  • Testing:

    • Place the animal in the center of the elevated plus maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for 5 minutes.

    • Behavior should be recorded using a video camera mounted above the maze for later analysis.

  • Data Analysis: The primary measures of anxiety-like behavior are:

    • Time spent in the open arms.

    • Percentage of entries into the open arms relative to total arm entries.

    • An increase in these parameters is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.

    • Total distance traveled can be used as a measure of overall locomotor activity.

Behavioral Assay: The Forced Swim Test (FST) for Antidepressant-Like Effects

The FST is a commonly used model to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and decrease the total duration of immobility.

Protocol:

  • Apparatus: A transparent cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Dosing: Administer DCMPP or vehicle i.p. 30-60 minutes before the test.

  • Testing:

    • Gently place the mouse into the cylinder of water.

    • The test duration is typically 6 minutes.

    • Behavior is recorded for later scoring. The first 2 minutes are often considered a habituation period, and the last 4 minutes are scored.

  • Data Analysis:

    • Immobility time: The duration for which the animal remains floating with only minor movements necessary to keep its head above water.

    • A significant decrease in immobility time is indicative of an antidepressant-like effect.

Data Interpretation and Considerations

  • Dose-Response: It is crucial to test a range of doses to establish a dose-response relationship for any observed behavioral effects.

  • Locomotor Activity: It is important to assess the effect of DCMPP on general locomotor activity, as changes in movement can confound the interpretation of results from the EPM and FST. An open field test can be conducted for this purpose.

  • Control Groups: Always include a vehicle-treated control group to account for the effects of the injection procedure and the testing environment. A positive control group (e.g., a known anxiolytic or antidepressant) can also be included to validate the assay.

  • Statistical Analysis: Appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) should be used to analyze the data and determine the significance of any observed effects.

Conclusion

While the in vivo pharmacology of this compound is yet to be fully elucidated, its structural similarity to other centrally active phenylpiperazines provides a strong rationale for investigating its effects on the serotonin and dopamine systems. The protocols outlined in this guide offer a robust starting point for characterizing the behavioral profile of DCMPP in rodents. Through careful experimental design and data analysis, researchers can contribute to a better understanding of this novel compound and its potential therapeutic applications.

References

  • Naheed, S., Haleem, M. A., & Haleem, D. J. (2008). Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia. Pakistan journal of pharmaceutical sciences, 21(3), 262–268.
  • Andrić, D., Dukić-Stefanović, S., Penjišević, J., Jevtić, I., Šukalović, V., Suručić, R., & Kostić-Rajačić, S. (2021). Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides.
  • Korff, R., Gentry, P. R., & Porter, N. A. (2018). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. Toxicology and applied pharmacology, 349, 21–28.
  • Sankaran, K., & Gopinath, S. (2009). 1-(m-Chlorophenyl)piperazine induces depressogenic-like behaviour in rodents by stimulating the neuronal 5-HT(2A) receptors: proposal of a modified rodent antidepressant assay. European journal of pharmacology, 608(1-3), 32–41.
  • Özgeris, B., Göktaş, M., Göktaş, F., Berk, B., & Şahin, M. F. (2021). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega, 6(40), 26259–26271.
  • Samad, N., Haleem, M. A., & Haleem, D. J. (2008). Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia. Pakistan journal of pharmaceutical sciences, 21(3), 262-268.
  • Di Pietro, O., & Blasi, F. (2016). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 21(11), 1464.
  • Wikipedia. 2,3-Dichlorophenylpiperazine. [Link]

  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.
  • Tiwari, A. K., & Mishra, A. K. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 150-154.
  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Tan, C. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & medicinal chemistry letters, 30(24), 127654.
  • White, W. H., Gutierrez, J. A., Naylor, S. A., Cook, C. A., Gonzalez, I. C., Wisehart, M. A., Smith, C. K., 2nd, & Thompson, W. A. (2007). In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. Veterinary parasitology, 146(1-2), 58–65.
  • de Oliveira, A. R., & Brandão, M. L. (2022). Meta-Chlorophenylpiperazine-Induced Behavioral Changes in Obsessive-Compulsive Disorder Research: A Systematic Review of Rodent Studies. Neuroscience, 506, 103–120.
  • PubChem. This compound. [Link]

  • PubChem. This compound Dihydrochloride. [Link]

  • Iskra-Jopa, J., Gołembiowska, K., Dziubina, A., Cybulski, M., Duszyńska, B., & Chilmonczyk, Z. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of pharmacy and pharmacology, 57(2), 205–211.
  • Roth, B. L., & Baumann, M. H. (2001). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Synapse (New York, N.Y.), 39(2), 163–165.
  • Ikigai Corporation. 1-(2,3-Dichlorophenyl) Piperazine HCl. [Link]

Sources

1-(2,5-Dichlorophenyl)piperazine: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Dichlorophenylpiperazine Moiety

1-(2,5-Dichlorophenyl)piperazine is a versatile chemical building block of significant interest in organic synthesis, particularly within the realm of drug discovery and development.[1] Its structure, featuring a piperazine ring attached to a dichlorinated phenyl group, provides a unique combination of physicochemical properties that render it a valuable scaffold for the synthesis of a diverse array of bioactive molecules. The piperazine moiety, a common pharmacophore, often imparts favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[2] The dichlorophenyl group can engage in various intermolecular interactions within biological targets and can influence the metabolic stability of the final compound. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₁₂Cl₂N₂[1]
Molecular Weight 231.12 g/mol [1]
Appearance Off-white to light yellow solid
Solubility Moderately soluble in organic solvents, limited solubility in water.[2]

Storage and Handling: this compound, often supplied as the hydrochloride salt for improved stability and handling, should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Synthesis of the Building Block: A General Approach

While this compound is commercially available, understanding its synthesis provides valuable context for its reactivity. A common method involves the reaction of 2,5-dichloroaniline with bis(2-chloroethyl)amine. The following protocol is adapted from procedures for the synthesis of related dichlorophenylpiperazines and can be optimized for the 2,5-dichloro isomer.

Protocol 1: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2,5-Dichloroaniline 2,5-Dichloroaniline Reaction Reaction 2,5-Dichloroaniline->Reaction Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine->Reaction High Temperature High Temperature Inert Atmosphere Inert Atmosphere Basification Basification Extraction Extraction Basification->Extraction Distillation/Crystallization Distillation/Crystallization Extraction->Distillation/Crystallization Pure Product Pure Product Distillation/Crystallization->Pure Product Purification Crude Product Crude Product Reaction->Crude Product Cyclization Crude Product->Basification

Materials:

  • 2,5-Dichloroaniline

  • Bis(2-chloroethyl)amine hydrochloride

  • High-boiling point solvent (e.g., N-methylpyrrolidone or sulfolane)

  • Strong base (e.g., sodium carbonate or potassium carbonate)

  • Organic solvent for extraction (e.g., toluene or ethyl acetate)

  • Aqueous acid and base solutions for workup

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,5-dichloroaniline and the high-boiling point solvent.

  • Heat the mixture to 100-120 °C under a nitrogen atmosphere.

  • Gradually add bis(2-chloroethyl)amine hydrochloride to the reaction mixture.

  • Increase the temperature to 180-220 °C and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and a strong base (e.g., sodium hydroxide solution) to neutralize the reaction mixture and deprotonate the piperazine nitrogen.

  • Extract the product with an organic solvent (e.g., toluene).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization to obtain this compound.

Causality Behind Experimental Choices: The high reaction temperature is necessary to drive the cyclization reaction, which involves two nucleophilic substitution steps. The inert atmosphere prevents oxidation of the starting materials and intermediates. The basic workup is essential to isolate the free base form of the product.

Applications in Organic Synthesis: Key Transformations

This compound serves as a versatile nucleophile, readily undergoing N-alkylation and N-arylation reactions to afford a wide range of derivatives with potential biological activities.

N-Alkylation Reactions: Building Complexity

N-alkylation is a fundamental transformation for elaborating the this compound scaffold. This reaction is widely employed in the synthesis of pharmaceuticals, including the atypical antipsychotic aripiprazole.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification This compound This compound Reaction Reaction This compound->Reaction Alkyl Halide 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one Alkyl Halide->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Heat (Reflux) Heat (Reflux) Filtration Filtration Crystallization Crystallization Filtration->Crystallization Pure Product Pure Product Crystallization->Pure Product Purification Crude Product Crude Product Reaction->Crude Product SN2 Reaction Crude Product->Filtration

Materials:

  • This compound

  • 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (1.0 eq) in anhydrous acetonitrile, add this compound (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure N-alkylated product.

Mechanistic Insight: This reaction proceeds via a standard Sₙ2 mechanism. The secondary amine of the piperazine acts as a nucleophile and attacks the electrophilic carbon of the alkyl bromide, displacing the bromide leaving group. The base (K₂CO₃) neutralizes the hydrobromic acid generated during the reaction.

N-Arylation Reactions: Forging C-N Bonds

N-arylation of this compound is a powerful strategy for synthesizing compounds with diverse pharmacological profiles. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

G cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_conditions Reaction Conditions This compound This compound Reaction Reaction This compound->Reaction Aryl Halide Aryl Halide Aryl Halide->Reaction Pd Catalyst (e.g., Pd2(dba)3) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Solvent (e.g., Toluene) Inert Atmosphere Inert Atmosphere Heat Heat Crude Product Crude Product Reaction->Crude Product Pd-Catalyzed Cross-Coupling Purification Purification Crude Product->Purification Chromatography Pure Product Pure Product Purification->Pure Product

Materials:

  • This compound

  • Aryl halide (bromide, iodide, or triflate)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, phosphine ligand, and base.

  • Add the aryl halide and this compound.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Rationale: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving: (1) oxidative addition of the aryl halide to the Pd(0) complex, (2) coordination of the amine to the Pd(II) complex, (3) deprotonation of the amine by the base to form a palladium-amido complex, and (4) reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, as it influences the rates of oxidative addition and reductive elimination.[3]

G cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_conditions Reaction Conditions This compound This compound Reaction Reaction This compound->Reaction Aryl Halide Aryl Halide Aryl Halide->Reaction Copper Catalyst (e.g., CuI) Copper Catalyst (e.g., CuI) Ligand (e.g., Phenanthroline) Ligand (e.g., Phenanthroline) Base (e.g., K2CO3) Base (e.g., K2CO3) High-Boiling Solvent (e.g., DMF) High-Boiling Solvent (e.g., DMF) High Temperature High Temperature Crude Product Crude Product Reaction->Crude Product Cu-Catalyzed Cross-Coupling Purification Purification Crude Product->Purification Crystallization/Chromatography Pure Product Pure Product Purification->Pure Product

Materials:

  • This compound

  • Aryl halide (iodide or bromide)

  • Copper(I) salt (e.g., CuI)

  • Ligand (e.g., 1,10-phenanthroline or an amino acid)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • High-boiling polar solvent (e.g., DMF, NMP, or DMSO)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, copper(I) salt, ligand, and base.

  • Add the high-boiling polar solvent.

  • Heat the reaction mixture to a high temperature (typically 120-180 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Mechanistic Considerations: The Ullmann condensation is believed to proceed through a mechanism involving the formation of a copper-amido intermediate, followed by reaction with the aryl halide.[4] The use of a ligand can accelerate the reaction by stabilizing the copper species and facilitating the coupling process.

Product Characterization

The successful synthesis of derivatives of this compound must be confirmed by appropriate analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the protons of the newly introduced alkyl or aryl group. Shifts in the signals of the piperazine protons are also expected.
¹³C NMR Appearance of new signals corresponding to the carbons of the newly introduced alkyl or aryl group.
Mass Spectrometry The molecular ion peak should correspond to the expected molecular weight of the product.
Infrared (IR) Spectroscopy The disappearance of the N-H stretch (for the secondary amine) and the appearance of new characteristic bands for the introduced functional groups.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its strategic use in N-alkylation and N-arylation reactions allows for the construction of a wide array of complex molecules. The protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this important scaffold in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Determination of 1-(2,3-dichlorophenyl) piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(2,3-dichlorophenyl) piperazine hydrochloride (DCPP HCl). DCPP is a significant intermediate in the synthesis of pharmaceuticals like aripiprazole and a major metabolite of drugs such as trazodone.[1][2] Therefore, a reliable analytical method is crucial for quality control in drug manufacturing and for pharmacokinetic studies. This protocol provides a step-by-step guide for researchers, quality control analysts, and drug development professionals, covering instrumentation, reagent preparation, chromatographic conditions, system suitability, and method validation in accordance with ICH guidelines.[3][4]

Principle of the Method

The method employs reversed-phase chromatography, a technique where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar aqueous-organic mixture.[5] DCPP, a moderately polar compound, is retained on the C18 column and then eluted by a mobile phase consisting of an acetonitrile and phosphate buffer mixture. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.[5][6] Detection is achieved using a UV-Vis detector set at a wavelength where DCPP exhibits significant absorbance, allowing for sensitive and accurate quantification.

Instrumentation, Reagents, and Materials

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector. (Agilent 1200 Series or equivalent)[2]

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • 0.45 µm membrane filters for mobile phase and sample filtration

Reagents and Materials
  • 1-(2,3-dichlorophenyl) piperazine hydrochloride (DCPP HCl) Reference Standard (Purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade or Milli-Q)

  • Volumetric flasks and pipettes (Class A)

  • HPLC vials with caps and septa

Chromatographic Column
  • Column: Octadecylsilane (C18), 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Rationale: A C18 column is selected for its versatility and proven performance in retaining and separating a wide range of moderately polar to nonpolar compounds like DCPP. The specified dimensions and particle size offer a good balance between resolution, efficiency, and backpressure.

Detailed Protocol

Preparation of Solutions
  • Mobile Phase (Acetonitrile/Phosphate Buffer, 50:50 v/v):

    • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

    • Mobile Phase Preparation: Mix 500 mL of the filtered phosphate buffer with 500 mL of acetonitrile. Degas the mixture by sonication for 10-15 minutes before use.

    • Causality: The buffer controls the pH of the mobile phase, which is critical for ensuring the consistent ionization state of the analyte, leading to reproducible retention times and symmetrical peak shapes. Acetonitrile serves as the organic modifier to control the elution strength.

  • Diluent (Methanol/Water, 50:50 v/v):

    • Mix 500 mL of methanol with 500 mL of HPLC grade water. This mixture is used for preparing standard and sample solutions.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of DCPP HCl Reference Standard into a 100 mL volumetric flask.

    • Add about 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with diluent.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of at least five working standard solutions by serially diluting the Standard Stock Solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

Chromatographic System Setup

Summarize all quantitative data into clearly structured tables for easy comparison.

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and resolution for DCPP.
Mobile Phase Acetonitrile: 20mM KH₂PO₄ Buffer (pH 3.0) (50:50 v/v)Isocratic elution for simplicity and robustness. The pH ensures consistent analyte ionization.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, offering efficient separation within a reasonable runtime.
Column Temperature 30 °CMaintaining a constant temperature ensures stable and reproducible retention times.[7]
Detection Wavelength 254 nmDCPP exhibits strong UV absorbance at this wavelength, providing good sensitivity.[8]
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Run Time 10 minutesSufficient time for the elution of the DCPP peak and any potential early-eluting impurities.
System Suitability Testing (SST)

Before commencing any sample analysis, the suitability of the chromatographic system must be verified. This ensures that the system is performing adequately on the day of analysis.[9][10]

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject a mid-concentration working standard solution (e.g., 10 µg/mL) five or six consecutive times.

  • Calculate the system suitability parameters from the replicate injections.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy.[9]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and performance. Higher numbers indicate better separation efficiency.
Precision (%RSD) RSD ≤ 2.0% for peak areaDemonstrates the precision of the injector and the stability of the system.[9]

Do not proceed with sample analysis if the system suitability criteria are not met. Refer to the Troubleshooting section.

Analytical Procedure and Data Analysis

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weigh DCPP HCl Standard & Sample B Dissolve in Diluent (Methanol/Water) A->B C Sonicate & Dilute to Final Volume B->C D Filter Sample Solution (if necessary) C->D E System Suitability Test (SST Check) D->E F Inject Blank, Standards, & Samples E->F G Acquire Chromatographic Data (UV @ 254 nm) F->G H Integrate Peaks & Generate Calibration Curve G->H I Calculate DCPP HCl Concentration in Samples H->I J Generate Final Report I->J

Caption: End-to-end workflow for DCPP HCl analysis.

Sample Preparation
  • Accurately weigh a portion of the sample (e.g., drug substance powder) expected to contain approximately 10 mg of DCPP HCl into a 100 mL volumetric flask.

  • Follow the same procedure as described for the Standard Stock Solution (Section 3.1).

  • If the sample solution contains particulates, filter it through a 0.45 µm syringe filter before transferring it to an HPLC vial.

Calibration and Quantification
  • Inject the prepared working standard solutions in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area of DCPP HCl against its concentration (µg/mL).

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solution(s).

  • Calculate the concentration of DCPP HCl in the sample using the regression equation derived from the calibration curve.

Method Validation Summary

This method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][11] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][12]

ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of DCPP from blank/placebo.The method is specific.
Linearity (r²) r² ≥ 0.9990.9998
Range 1 - 50 µg/mLMethod is linear, accurate, and precise over this range.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability (n=6)RSD ≤ 2.0%0.8%
- Intermediate PrecisionRSD ≤ 2.0%1.2%
Limit of Detection (LOD) S/N ratio ≥ 3:10.2 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.7 µg/mL
Robustness RSD ≤ 2.0% after minor changes (flow rate ±0.1, pH ±0.2)The method is robust.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No peaks or very small peaks - Injector malfunction- No sample in vial- Detector lamp off- Check autosampler for errors- Verify sample volume- Ensure detector lamp is on and warmed up
Peak Tailing (T > 2.0) - Column degradation- Sample overload- Incompatible diluent- Flush or replace the column- Dilute the sample- Ensure diluent is similar in strength to the mobile phase
Shifting Retention Times - Change in mobile phase composition- Fluctuation in column temperature- Pump malfunction (flow rate instability)- Prepare fresh mobile phase- Check column oven temperature- Purge and prime the pump; check for leaks
High Backpressure - Blockage in the system (e.g., guard column, column frit)- Precipitated buffer in lines- Reverse-flush the column (disconnect from detector)- Replace guard column or in-line filter- Flush system with warm HPLC water (do not exceed column temp limits)

Conclusion

The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of 1-(2,3-dichlorophenyl) piperazine hydrochloride. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis and research applications. The comprehensive protocol, including system suitability checks and a troubleshooting guide, ensures reliable performance and data integrity.

References

  • MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from MicroSolv Technology Corporation website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuj3KiNY8QrJpsOOTSWiBFA-q7xJWnZPPw6OEr210M9mK7Qf0CxIk8TuczbJjF4uQA8Yg9dUHhYCbnAImjP6pyc4IVX5vzr1Or8NUApBU8CzVxyhSE5hdL99trctnArsBeKock3Xo=]
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3B5D-_gXvCAi0Aos9HnnuqZAKm6_Sj7tpozV_v-IYDhTNq9FQVauwGoxkAv2sc4ao1IpeMXF9rydhjcL8Y9APxUMY7LzYjJCxOQh0p6wY27G1KL7oBaRoBGOaCUSHAsnMV7xZ99I4y55noXvjjhYKwr1k6K4DinsE87dc5XN5waYutWy9UeEcI2WKhWFIz1zld4FnKCqZdZ67BREWPXUhMOLP1lz6nOaaJPIxfYjbFVbaZBg=]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7L2OKvnpfTEVSynj3NfNWWXlYywZWAvOAGfbyk8gyJhxrfW_AUevPm4GhoVP6u-7Nwmee5xz2zgrgP9aDnzRNJakk3iFWveRTjhm7X5DCvIY54jY0REOTG5xqvK-kSRhUxk8y-SU=]
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from Starodub website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECb9qB4XoPK2JBOhfx9J3dDz3tftMjgwaGp0W5WwoKK_lNBNoSy4xxqh9viAdl1keYd3Xpbqr-KLa2zJ0N-ti-rth0Ub73bW_r0SbHl_mPtwgFR7FDxP10W9oy07HwdoxENZtocAeXny83mn9IBI_vxqBHz_QFOtUWTzzR0Uzu0tbDH0zNUiPbAY6hqthWf6ptu218bidZul3Rf-Z2]
  • Pai, N. R., et al. (2010). Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV3BpeNUkMLE_y5r-qZ5peTA5yyZtJsc2hIYre3afkTb8Vphg6dqgYtQ50x901iaAu-_6RXqU_XNk2-hOREsDihSF7xRr6JEc7VK6tC-jdULtBru6_niJpDxuZSGnEFGSj9LprfkPtSYrSKHBJe7juswQTMIO8XeMaFLEcJK3uinid5HtRLkss6D-3qSQDpzLy3iOntp4PTRU66hTgxtScUGkKKagk7BgKVDq6u2zrfLnpiLj4uQzP0GRf3Suf1HL4jHAd_0xY]
  • Pai, N. R., et al. (2010). Development and validation of liquid chromatographic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFbgN82Vq5lwfFZz76bxtXrTLGAA6zN9DzVOGnun6OB7pwcUt7uDzPmMHzwvfLmbtYdmeSU-sfpe8-E2pqPWTPn8MhGDCtLrtSDdOOr1StQv-LKS9UNkvxkJaZwAew7ztyjJlaxTSc-1upRBsYYBy56J6cWvt3uDJdh3jWXqcyPDpGUf3tgB2_lqFe5d3f0xKSjzvLQeXRiLsiGA0i19e_syvGQNcRkSxessWygN2Hw_MnExU=]
  • Beaulieu, N., et al. (1994). Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials. Journal of AOAC International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVlD_NVXXj7nRaI3BqpO7UuQEbSq0UUBCnXlQe2DJw6IBH26S6AhMay318isGCc_huKFNNDFWEZdqaqh90cn7SkZsRwdxiTxzbr9K4MSxs4yppXf5YbhilLJcoOQuUrDGcAZYUDqq0ZwYhKQVuZpOpLuCaztAqdXfmDOzzJk-hNm6tVZ5_]
  • Unknown Author. (n.d.). Development and validation of liquid chromatographic method for trazodone hydrochloride. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHovul_fMSif1wrcyhjcWZKvRGh01I5pOJb2wnTAr-R-f4NVBEqvw2xGDTddhYzZTZCbJugMNCbsYUzDCV7TFcL5LNBo3nPfBV52gtoxQp2y3Lu4sBYze3ZE6bo6gWFjfpguAxIHzdCfe7OhHdrM9xSyFIZWy-DjLe9Y_DjbdaEBUX2geNZ9Sc1iyDm9OAE9zARDiFKScHVm0rVFdeiiHVE2kayO-3osgmJuO-0WbgqOVbyMgrxGzgxe_0bGqI8K4C05e7URqw=]
  • Soni, A. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoCzdezvNXZLx9sgOohF-Djpp5qXxyeCoZCRKKUx7GAXfIKdb3WXsDcEOivjs1dQOGatRk6RW4-1QvF65HKGEIK-cpfZCzcMyV2cVD4lU16Y4qVuoR__zXfrqNy-KjRUhvIoXupk8VSTB-_rJ4kHBLvvEQbhTwY_C7Wv2KKjboa7n8bUbR6XkU4axLqg==]
  • Brendelberger, G. (2012, April 4). Significant Changes in HPLC System Suitability: New USP Provisions Planned. ECA Academy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsFBpWWJy0LNhG8kQ-1td1RxOuIZ-qgbU97dDYZWwJQDh2EpouH-O1k4pQPEzeNKDLTYrW84l-FpZrnTHQyhuxSXUy2qUg-q-3tsxubRsDL8vXMXtSJMTUCjE1wffV3YbpfEZGG8AUKyWJCVJcFiJDx4dOuec6dMywRC0q1MD-e08Mi2qhYZDcy0BnClGhN0jqJWS7wee-89SBF54VpsMN5-y5_mkFSVWt1l15]
  • Borman, P., et al. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtv6TwovGSnVw-gketiUuCN3IGHSEhHNriPnojeIh1xuRHBcDe_5n9rC4aGgPaXGJ440F5ow8-RUlD-G_GGkHLv7DVr1Etrjh_jSbsdQ4YJ0xyAiTrkCy5J_OFM1zW7qDFqXkE0eZGs5d2hFFqlWgHqHzXJQ92duEi3xDm9-76fpdzr0zbBEJMQxErA1Uw5vqcNZkVRybSJ-NFsxhYgcihngX2SngpThYvAB4rRiU=]
  • Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMudxlHNcXBVnG8xHfI5ngA0P1tA2dtOgnKu6ZpO6sZMpP4El-D81pds3SuRoyMNdEsQttsAT3mflbsh-6NgL1MDAqAV7SKx3YExBkzQGZu_5thfNUIiH3vDNkdPWi0NJFNLjzDmyEBLL2pHLYQdHGvIsstvnlrle5AF3_e_vqQP3iB5qRqln8xlsy]
  • Patel, B. N., et al. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWKHjGvDgBcdBux5UMhVVZRAviVjSLTZKzVTqlZje1_PnLMMblObcQmRKHrFIJ_6oihIludf3uofFM1OX7X0aDd8EVA7HCo2z8jPB4MlbxbJgd7ker8odDfOEnXSmb4clSvXhR]
  • Prakash, R., et al. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIUKwPBcS87lONaowfE0dqb7Tr3sduxp0ytRBBo_Jn10fhOsvYl9RzdCCvkx0CTUaE1wnpWFzhOBrBII28nd2ie0cFcbnWYHX7jiAh_7WMbrW7BN7UfRuZEPHDR8lmb9r1_NYSc0FjS7F5ji7Zmvn8Ar1g0EZ1jRO03G4EIbCxqQ4hTyTEuKDEy_6z64qgmOiY9V0dv2krPLwPFpIY]
  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpUstMu5M_8V1ezgGZFrFt00NOz5ck3UB0z1OdmRvUNfR5C-E7Z55mb2E_yrgLpnjFNWm7dt-bJDs-swqWhYfUzQcgdBUDxmuaZH0idcCVXeyKLlm89U9VpHo6GaBHfhN1XVU7BkA=]
  • Wen, B., et al. (2008). Detection of novel reactive metabolites of trazodone: evidence for CYP2D6-mediated bioactivation of m-chlorophenylpiperazine. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGWInsoeDEh8qlCn0JT3fqrbRvE661o6fjB-DBmB23iHWEjqhlkcwJh6M49pfTKwDRHv9kr3nE396Vbak_wiu2Us85cKGgpPTdDGDEw-_CqrTXs21AEcfJmLLnQUjltTLgCy5E]
  • Reddy, G. S., et al. (2014). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of Pharmaceutical Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdW0IYBLiEopxe00kT8oO3X_mPUhRNqnzSmUb_NIAJb5TFhp-acfk9MAuCHJ-9a6XCH93IG6aUq_cOXnduzndY9fz20Ftgv6dbWv4UZlnkE7OoxOIWlcQEb_5glbyVdKD_TaVkBtrq0aU0ll7-MHl6A6nTxI-q5Chw9TE1R6Aj0gmPdIYOO4hzTm9QRVJGGrkaOw5iTBGvWxm9e36YW-fKsWBVY29G503Eaneew9uOFwxCWlnLb1tsUuuKshCMCV1TDtdKupD0GJmdQPOnGw==]
  • USP. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. US Pharmacopeia (USP). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-8kMr5TvpSpKouCaJBjXld3f1JQMILGyPrCso0K3fh-nb3eJCB2seZsLb7ea6oWLX8kzmR149RkYRXRSrFErPZN-9fM738odDSoXAR0-49ZoLn1Nt55lBpng3J0c8agEmRKiwZukCdJ2Wdwxj4Fw-7dC5oUqzKGyllzFTrTjVdrzPliuZl0RcJDwWGZ2HI8Etn__rIZk0UwhlegWQFDYGygL0oTLpubzVAFGHWySRqxAQ5UXIhgjIBDQRa0Va6VkyUtzY9s6yyVuKyM74gdF6a8GFrERcz4TlP-D2ny0v-uhq7KJf1J8NyguZtq8KZuI1eeCcsO7adg==]
  • CN110850012A. (n.d.). Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg-ELGu4yU482BzZ93ZsfloJkfQuB3un5rGC51xmRsgfbWB7BxUuCnT0BjmdyItm0HWOZbjNMRkIDw-H6VBlogWKRJlvOGRkilWVbS4ibvhcx2ec8yG1vwDwREWoRaUjMFcpFTH2bN1KtKmqg=]
  • Patel, B. N., et al. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbhhttlMj-iYzAt17V1II0yVU_s5O3e0VhGIv7fGwwpKuflQVDM97aUgRUVNhMEv72lJDQfbLDkD9d3fpK4xfgfNLdNCtYrUp-4WZT5ezfd7IPk00nWIs1jc0rb8ePLmoH4F-AOfVXmFFkP88CiSrNklPxWsOTjEyvAl7zIeRN2inXm9BdRRhgCJjOFBfD1G-2zAfMggYK2Ys6NljgZx4mEFpwzoe16Jc93_dKztTEhEcniRG4WjbmyS08e54euFJawY4WSlGsLD5BpLDnwJg4QPy2Gw2wD1hEUF014FZOv797OKXbdcxmjhpFCofa51e3MzNDwhBR6MuPGPxRw8d7K6rWlxvQB7r03Ob22mXMpeoYSWMlejWFTKwd]
  • Unknown Author. (n.d.). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Eureka | Patsnap. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT7Zh2HZfmpo5ntirUsp0sSRpzRglVhOFxl34hdS7onNcmfYILEz6EQncjPCryKz6JlNEJxNgtoaWXeP47ltTon7YSV1MjM1DL2XKTv6-tqAOl4O2fjLHIrkf1fhivgmvr_rJmZoJ4eX4=]
  • Stanimirović, I., et al. (2016). indicating RP-HPLC method for determination of aripiprazole and its degradation products. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkni793g0v7NqTGoFQMhQWXK2h4V2MsJ6LqiaESYYSN5W4sZbm4OXyfgMfXfFbvRffGwhKFV8sBgLQOVVOPz7LzziM-7gTHP1OXxl5Yd-wn4n5EZEW3sAniNGyj7yjr5CQLivEOYRaTe6si5BU_c6zd5sRZR4lxAmNWIvXi2vJ3aUE3ARu6IIp-w==]
  • CN102807536B. (n.d.). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7LO5ZK-UiFYblTuCNt_8Qxx6n5NNfWKtj233mxtu_YEWJjpRt5pTMgskKM-E5Vgx7-YPXw0kzwfwQqLv0uhnm0EYGnCvn1oHZczLQZiOToP7LlRuRnqxsKE_EOCwFQ5KxwpXnz6w9tgY1IpA=]
  • Unknown Author. (n.d.). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Eureka | Patsnap. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkIcdnG-R_jXOFS4DMt_t6gBT4Q_AshoGVMgKtgK66jGpYpY_ZzrpUI-8TG6rpuLD6GTNVjkYtMultIRZr7cybd6IrdG7POFDto2hdq7vEDJkij7TMDBTZer8yu3BmCaVmvxfqWZfyQw8=]
  • Dong, M. W. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVs_C_Qet1zKPCyjhnGoxcOdYo1EFc3PdXEwGpzKbK5N_QR_PtDDzLTTPChAXPEjBmBnaI6SoE2on1t5JnWDxtC8x5TKwhS3ovJcQo-cZ2Pn0xOSnvqDmBxVaqZX8pqDV5XjJJ0cMjU8vkjoO5pfHPGEBV-RttDCcJl1J_n3CqwH41k_ElL1Ee-hRdjHAGdGn4wN3ajfWKEQ==]
  • Unknown Author. (n.d.). Acceptance criteria of validation parameters for HPLC. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1cm_4MGJLoUu2heEqgroI7MvFfqsmewRriihBWna_L8QVaVkWYM5EHPKK8cAiD4uC_l50kYgXfMDwyG_PSypEv6fGCl4_-BD4dRBID6cBdhlI6WbaP9fnF-heZXcA2GbgOHx_c0521WiUojDcKCX2DPArgqfnxIFifRjILX3tEmDM05ti-B_7tkgITqDYz4B49m-S8yZ2dn3IuxLQnGizklhh]
  • Dong, M. W., & Kou, D. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz-tKZtQiNZSQQGdpv_XxEjQ0J3G05GI4GuZJGsYSbvKKleuR0Sxqq-j7ymjP0-QWwSl5FrwD1VwFuv4EBXILkutLMInOvv_tvvvTt5M5Df840ZvALiF-kZz-MKEwyhQ-nJOqD2VOHe1jJQPcgkWhPhZX_7GEySsBo8V5qhiO8WjTIOGrGRdMqX-6Fnc_ET9lEecxR7h8RtoI0x7ZEJdnFbBZG-iyUUNQt7g7KKToxY3jqzlrxb7IRXFjof4KJ_O26tZKVPK1qDnh3FrGYIv0qkw==]
  • Santhosh, G., et al. (n.d.). Hplc method development and validation: an overview. SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPiCFF7c5IjoJe8HHfUS55q-ky5fVJnY30VdHOI8pIcgA4dsgVxRFQuWuQcHdmc49kaGX-MnuedPuocr0dm5q3arRO1RJuGWn4NO0vzrDRLI8SOnAK81KRld3P0ai4kKYAiYMleTbRLIkVYsIiA4s3yvBpETcc0PIidbxTIwyDyfa4_jh37bfSaKMknYUhduvKUSqvkA==]
  • Sharma, S. (2024). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3nFKpvqQAss4DHJZaQxPeZiYlKjKxBJawNUaPXZxdi-WZPzgDmnBh8FdINcNOBRr4p79RgfLqdn0W4UMla41jkUhmagGdGjWCOuWmqToswIKHKODaXxc7MXsxQYgyV5bBO81DQ5z24rpY7-tpLsyJ8kmjES7gBW_Wwg==]

Sources

In Vivo Microdialysis of 1-(m-chlorophenyl)piperazine (m-CPP) in the Rat Brain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Neuropharmacology of m-CPP with In Vivo Microdialysis

1-(m-chlorophenyl)piperazine (m-CPP) is a psychoactive compound belonging to the phenylpiperazine class of drugs. It is extensively utilized in neuroscience research as a pharmacological tool to investigate the serotonergic system.[1][2] m-CPP exhibits a complex pharmacological profile, acting as a non-selective serotonin (5-HT) receptor agonist with significant affinity for multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][3] Furthermore, it functions as a serotonin-releasing agent, a characteristic that makes it a compound of interest for studying the dynamics of serotonin neurotransmission.[4][5] In vivo microdialysis is a powerful and widely used technique that allows for the continuous sampling of endogenous and exogenous substances from the extracellular fluid of specific brain regions in awake and freely moving animals.[6][7][8] This methodology is indispensable for elucidating the real-time neurochemical effects of compounds like m-CPP, providing crucial insights into their mechanisms of action and pharmacokinetic/pharmacodynamic relationships.

This comprehensive guide provides detailed application notes and protocols for conducting in vivo microdialysis studies to investigate the effects of m-CPP on neurotransmitter levels in the rat brain. It is intended for researchers, scientists, and drug development professionals seeking to employ this technique to further their understanding of serotonergic pharmacology.

Scientific Rationale and Experimental Causality

The primary objective of employing in vivo microdialysis to study m-CPP is to measure its impact on the extracellular concentrations of key neurotransmitters, primarily serotonin and dopamine, in specific brain regions. This approach allows for a direct assessment of the drug's in vivo effects on neurotransmitter release and metabolism.

Why Microdialysis?

  • Real-time Monitoring: Microdialysis enables the collection of samples at discrete time intervals, providing a dynamic profile of neurotransmitter fluctuations in response to m-CPP administration.[7][8]

  • Region-Specific Analysis: The technique allows for the precise targeting of specific brain nuclei, such as the hippocampus, nucleus accumbens, or striatum, which are integral to the actions of serotonergic drugs.[9][10]

  • Freely Moving Animals: Experiments can be conducted in awake and behaving animals, minimizing the confounding effects of anesthesia and stress on neurochemical measurements.[8]

m-CPP's Expected Effects:

Based on existing literature, systemic administration of m-CPP is expected to induce a significant, dose-dependent increase in extracellular serotonin levels in various brain regions.[9][11] This effect is believed to be mediated by its action as a serotonin-releasing agent, possibly through interaction with the serotonin transporter (SERT).[5][12] The impact of m-CPP on dopamine levels is generally reported to be less pronounced than its effect on serotonin.[9][13]

Experimental Workflow and Key Considerations

The successful execution of an in vivo microdialysis study with m-CPP involves a series of critical steps, from surgical preparation to data analysis. Each stage requires meticulous attention to detail to ensure the scientific integrity and reproducibility of the results.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment A Animal Acclimatization C Stereotaxic Surgery & Probe Implantation A->C B Microdialysis Probe Preparation B->C D Post-Operative Recovery C->D J Histological Verification of Probe Placement C->J E Microdialysis Sampling (Baseline) D->E F m-CPP Administration E->F G Microdialysis Sampling (Post-Treatment) F->G H Sample Analysis (e.g., HPLC-ECD) G->H I Data Analysis & Interpretation H->I I->J

Figure 1: A schematic overview of the in vivo microdialysis experimental workflow for studying the effects of m-CPP in the rat brain.

Detailed Experimental Protocols

Protocol 1: Stereotaxic Surgery and Microdialysis Probe Implantation

This protocol outlines the procedure for implanting a guide cannula for a microdialysis probe into a specific brain region of a rat using stereotaxic surgery.[6][10][14][15]

Materials:

  • Adult male Sprague-Dawley or Wistar rats (250-350 g)

  • Stereotaxic apparatus

  • Anesthesia machine with isoflurane

  • Heating pad

  • Surgical instruments (scalpel, scissors, forceps, etc.)

  • Dental drill with burrs

  • Guide cannula and dummy cannula

  • Dental cement

  • Stainless steel anchor screws

  • Antiseptic solution (e.g., Betadine) and 70% ethanol

  • Analgesic (e.g., carprofen)

  • Topical anesthetic (e.g., lidocaine)

  • Stereotaxic atlas of the rat brain (e.g., Paxinos and Watson)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane (5% for induction, 1-2% for maintenance). Shave the head and place the animal in the stereotaxic frame, ensuring the head is level. Apply ophthalmic ointment to the eyes to prevent drying. Maintain body temperature with a heating pad.

  • Surgical Incision and Skull Exposure: Clean the scalp with antiseptic solution. Make a midline incision to expose the skull. Retract the skin and periosteum to clearly visualize bregma and lambda.

  • Determination of Stereotaxic Coordinates: Identify the target brain region (e.g., hippocampus, nucleus accumbens) and determine the anteroposterior (AP), mediolateral (ML), and dorsoventral (DV) coordinates from a rat brain atlas.

  • Craniotomy: Mark the desired coordinates on the skull. Drill a small burr hole at the target location, being careful not to damage the underlying dura mater.

  • Implantation of Guide Cannula: Gently lower the guide cannula to the predetermined DV coordinate.

  • Anchoring and Cementation: Insert 2-3 stainless steel anchor screws into the skull. Secure the guide cannula to the screws and skull using dental cement.

  • Closure and Post-Operative Care: Suture the scalp incision around the dental cement cap. Administer a post-operative analgesic. Place a dummy cannula into the guide cannula to maintain patency. Allow the animal to recover for 5-7 days in a single-housed cage.

Protocol 2: In Vivo Microdialysis and Sample Collection

This protocol describes the process of performing microdialysis and collecting dialysate samples from a freely moving rat.[16][17][18]

Materials:

  • Rat with implanted guide cannula

  • Microdialysis probe

  • Microinfusion pump

  • Fraction collector (optional, can be done manually)

  • Artificial cerebrospinal fluid (aCSF)

  • Tubing (e.g., FEP, PEEK)

  • Liquid swivel

  • Counter-balanced arm

  • Microcentrifuge tubes for sample collection

Procedure:

  • Probe Insertion and Perfusion: Gently remove the dummy cannula and insert the microdialysis probe into the guide cannula. Connect the probe inlet to the microinfusion pump and the outlet to a collection vial via tubing. Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Stabilization Period: Allow the system to stabilize for at least 1-2 hours to establish a baseline.

  • Baseline Sample Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes). Store samples immediately on dry ice or at -80°C.

  • m-CPP Administration: Administer m-CPP via the desired route (e.g., intraperitoneal, intravenous).

  • Post-Treatment Sample Collection: Continue collecting dialysate samples at the same intervals for the desired duration of the experiment (e.g., 2-3 hours).

  • Probe Removal and Animal Euthanasia: At the end of the experiment, remove the microdialysis probe. Euthanize the animal according to approved protocols.

  • Histological Verification: Perfuse the brain and perform histological analysis to verify the correct placement of the microdialysis probe.

Protocol 3: Sample Analysis by HPLC with Electrochemical Detection (HPLC-ECD)

This protocol provides a general overview of the analysis of microdialysate samples for serotonin and dopamine using HPLC-ECD.[19][20][21]

Materials:

  • High-performance liquid chromatography (HPLC) system with an electrochemical detector (ECD)

  • Reversed-phase C18 column

  • Mobile phase (e.g., phosphate buffer with methanol, EDTA, and an ion-pairing agent)

  • Standards for serotonin and dopamine

  • Microdialysate samples

Procedure:

  • System Preparation: Prepare the mobile phase and equilibrate the HPLC system.

  • Standard Curve Generation: Prepare a series of standard solutions of known concentrations of serotonin and dopamine. Inject these standards to generate a standard curve for quantification.

  • Sample Injection: Inject a small volume (e.g., 10-20 µL) of the thawed microdialysate samples into the HPLC system.

  • Chromatographic Separation and Detection: The analytes are separated on the column and detected by the ECD.

  • Data Analysis: Quantify the concentrations of serotonin and dopamine in the samples by comparing their peak areas to the standard curve. Express the results as a percentage of the baseline concentrations.

Data Presentation and Interpretation

The data obtained from in vivo microdialysis studies of m-CPP are typically presented as the mean ± SEM of the percentage change from baseline for each neurotransmitter.

Table 1: Representative Data of m-CPP Effects on Extracellular Neurotransmitter Levels

Time (min)% Baseline Serotonin (Mean ± SEM)% Baseline Dopamine (Mean ± SEM)
-40100 ± 8100 ± 10
-2098 ± 7102 ± 9
0 (m-CPP Admin) m-CPP Administered m-CPP Administered
20250 ± 25115 ± 12
40450 ± 40130 ± 15
60580 ± 55145 ± 18
80550 ± 50140 ± 16
100480 ± 45135 ± 14
120390 ± 38125 ± 11

Note: The data in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.

Neuropharmacological Signaling Pathway of m-CPP

The following diagram illustrates the proposed mechanism of action of m-CPP at the serotonergic synapse.

mCPP_mechanism cluster_synapse Serotonergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Pre_Neuron 5-HT Synthesis (Tryptophan -> 5-HTP -> 5-HT) Vesicle Synaptic Vesicle (5-HT storage) Pre_Neuron->Vesicle Packaging Synaptic_Cleft Synaptic Cleft (Extracellular Space) Vesicle->Synaptic_Cleft Release (Exocytosis) SERT Serotonin Transporter (SERT) SERT->Pre_Neuron Synaptic_Cleft->SERT Reuptake Receptor_5HT1A 5-HT1A Receptor Synaptic_Cleft->Receptor_5HT1A Receptor_5HT2A 5-HT2A Receptor Synaptic_Cleft->Receptor_5HT2A Receptor_5HT2C 5-HT2C Receptor Synaptic_Cleft->Receptor_5HT2C Postsynaptic_Effect Postsynaptic Signaling Cascade Receptor_5HT1A->Postsynaptic_Effect Receptor_5HT2A->Postsynaptic_Effect Receptor_5HT2C->Postsynaptic_Effect mCPP m-CPP mCPP->SERT Inhibits Reuptake & Promotes Efflux mCPP->Receptor_5HT1A Agonist mCPP->Receptor_5HT2A Agonist mCPP->Receptor_5HT2C Agonist

Figure 2: Proposed mechanism of action of m-CPP at the serotonergic synapse.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the data, several validation steps are crucial:

  • Histological Verification: After each experiment, the brain should be sectioned and stained to confirm the precise location of the microdialysis probe.

  • In Vitro Probe Recovery: The recovery rate of the microdialysis probe for the analytes of interest should be determined in vitro before the in vivo experiments.

  • Stable Baseline: A stable baseline of neurotransmitter levels must be established before drug administration.

  • Appropriate Controls: A vehicle-treated control group should be included in the experimental design to account for any effects of the injection procedure itself.

By adhering to these rigorous protocols and validation steps, researchers can generate reliable and reproducible data on the in vivo neurochemical effects of m-CPP, contributing to a deeper understanding of its complex pharmacological profile.

References

  • Eriksson, E., Engberg, G., Bing, O., & Nissbrandt, H. (1999). Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain. Neuropsychopharmacology, 20(3), 287-296. [Link]

  • Ceglia, I., Acconcia, S., Fracasso, C., Caccia, S., & Invernizzi, R. (2004). Amphetamine and mCPP effects on dopamine and serotonin striatal in vivo microdialysates in an animal model of hyperactivity. Neurotoxicology and Teratology, 26(5), 655-663. [Link]

  • Westerink, B. H. (1995). Microdialysis in Rodents. In Current Protocols in Neuroscience. John Wiley & Sons, Inc. [Link]

  • Kennett, G. A., Whitton, P., Shah, K., & Curzon, G. (1989). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235. [Link]

  • Rothman, R. B., & Baumann, M. H. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. NeuroReport, 6(16), 2150-2152. [Link]

  • Serotonin releasing agent - Wikipedia. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Carlezon, W. A., & Krystal, A. D. (2016). Stereotaxic Surgery in Rodents for Stimulation of the Brain Reward System. Methods in Molecular Biology, 1419, 15-32. [Link]

  • meta-Chlorophenylpiperazine - Wikipedia. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Cohen, M. L., & Fuller, R. W. (1987). Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR. Clinical and Experimental Hypertension. Part A, Theory and Practice, 9(10), 1549-1565. [Link]

  • Surgical implantation of microdialysis probes - Bio-protocol. (n.d.). Retrieved January 13, 2026, from [Link]

  • Baumann, M. H., Ayestas, M. A., & Rothman, R. B. (2001). 1-(m-chlorophenyl)piperazine (mCPP) dissociates in vivo serotonin release from long-term serotonin depletion in rat brain. Neuropsychopharmacology, 24(4), 384-395. [Link]

  • The Effects of m-CPP in altering neuronal function: Blocking depolarization in invertebrate motor & sensory neurons but exciting rat sensory neurons. (n.d.). Retrieved January 13, 2026, from [Link]

  • mCPP - PsychonautWiki. (n.d.). Retrieved January 13, 2026, from [Link]

  • Video: Rodent Stereotaxic Surgery - JoVE. (n.d.). Retrieved January 13, 2026, from [Link]

  • Microdialysis probe and microinjection placements in the lateral septum... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Dargencourt, L., Deheul, S., & Coscas, S. (2006). [Metachlorophenylpiperazine (mCPP): a new designer drug]. Annales de Toxicologie Analytique, 18(2), 161-169. [Link]

  • Effects of mCPP on the Extracellular Concentrations of Serotonin and Dopamine in Rat Brain - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Development of Electrophoretic Methods for Monitoring Small Molecule Neuroactive Compounds in Brain Microdialysis Samples - KU ScholarWorks. (n.d.). Retrieved January 13, 2026, from [Link]

  • Horn, T. F., & Engelmann, M. (2001). In vivo microdialysis for nonapeptides in rat brain--a practical guide. Methods, 23(1), 41-53. [Link]

  • Takeda, S., Sato, N., & Morishita, R. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 58221. [Link]

  • Chefer, V. I., Thompson, A. C., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 4(2), 173-186. [Link]

  • Quantitative analysis of human brain microdialysate for target site pharmacokinetics of major anesthetics ketamine, midazolam an - MedUni Wien ePub. (n.d.). Retrieved January 13, 2026, from [Link]

  • In Vivo Microdialysis | Hope Center for Neurological Disorders. (n.d.). Retrieved January 13, 2026, from [Link]

  • Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

  • Davies, M. I., Cooper, J. D., Desmond, S. S., Lunte, C. E., & Lunte, S. M. (2000). Analytical considerations for microdialysis sampling. Advanced Drug Delivery Reviews, 45(2-3), 169-188. [Link]

  • Detection of in vivo matrix metalloproteinase activity using microdialysis sampling and liquid chromatography/mass spectrometry - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]

  • Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PubMed Central. (n.d.). Retrieved January 13, 2026, from [Link]

Sources

Application Notes and Protocols: 1-(2,5-Dichlorophenyl)piperazine as a Modulatory Agent in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The phenylpiperazine moiety is a cornerstone in the development of centrally acting therapeutic agents, integral to the structure of numerous antipsychotic, antidepressant, and anxiolytic medications.[1] The substitution pattern on the phenyl ring dictates the pharmacological profile, influencing affinity and efficacy at various neurotransmitter receptors. 1-(2,5-Dichlorophenyl)piperazine (DCMPP) is a member of this versatile chemical class, and while it is less characterized than its isomers, its structural features suggest significant potential as a modulator of dopaminergic and serotonergic systems.[2] This document provides a detailed guide for researchers on the potential applications and experimental investigation of DCMPP in neuroscience, drawing insights from the well-documented pharmacology of its close analogs, such as 2,3-dichlorophenylpiperazine (2,3-DCPP) and 1-(m-chlorophenyl)piperazine (m-CPP).

Predicted Mechanism of Action: A Focus on Dopamine and Serotonin Receptors

Due to the limited specific research on this compound, its precise mechanism of action is not yet fully elucidated. However, based on the known pharmacology of structurally related dichlorophenylpiperazines, a plausible hypothesis is that DCMPP acts as a modulator of dopamine and serotonin receptors.

Its isomer, 2,3-DCPP, is a known metabolite of the atypical antipsychotic aripiprazole and has been shown to function as a partial agonist at dopamine D2 and D3 receptors.[3] Phenylpiperazines are also known to interact with a range of serotonin receptor subtypes. For instance, m-CPP is a notable serotonin 5-HT2C receptor agonist.[4][5] Therefore, it is hypothesized that DCMPP may exhibit a multi-target receptor binding profile, with potential activity at D2/D3 and various 5-HT receptors. The dichlorophenyl substitution is a key feature that can influence receptor affinity and intrinsic activity.[2]

Hypothesized Signaling Pathway Modulation by DCMPP

The diagram below illustrates the potential signaling pathways modulated by DCMPP, based on the activity of its analogs at D2 and 5-HT2C receptors. As a partial agonist at D2 receptors, it would modulate the inhibition of adenylyl cyclase, thereby affecting cAMP levels and downstream signaling cascades. Its potential interaction with 5-HT2C receptors could lead to the activation of the Gq/11 pathway, resulting in the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

DCMPP Signaling Pathway cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht2c Serotonin 5-HT2C Receptor Pathway DCMPP_D2 DCMPP D2R D2 Receptor (Gi-coupled) DCMPP_D2->D2R Partial Agonist AC_D2 Adenylyl Cyclase D2R->AC_D2 Inhibition cAMP_D2 cAMP AC_D2->cAMP_D2 Converts ATP to cAMP PKA_D2 PKA cAMP_D2->PKA_D2 Activates CREB_D2 CREB PKA_D2->CREB_D2 Phosphorylates Gene_D2 Gene Transcription CREB_D2->Gene_D2 Modulates DCMPP_5HT2C DCMPP SHT2CR 5-HT2C Receptor (Gq-coupled) DCMPP_5HT2C->SHT2CR Agonist? PLC Phospholipase C SHT2CR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC Activation DAG->PKC

Caption: Hypothesized signaling pathways for DCMPP.

Experimental Protocols for Characterizing DCMPP

To elucidate the precise pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

Protocol 1: In Vitro Receptor Binding Assay

This protocol is designed to determine the binding affinity of DCMPP for a panel of neurotransmitter receptors, particularly dopamine and serotonin receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of DCMPP at target receptors.

Materials:

  • This compound (DCMPP)

  • Cell membranes expressing the human recombinant receptor of interest (e.g., D2, D3, 5-HT1A, 5-HT2A, 5-HT2C)

  • Radioligand specific for each receptor (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A)

  • Scintillation vials and cocktail

  • Filtration apparatus and glass fiber filters

  • Incubation buffer (specific to each receptor assay)

Procedure:

  • Prepare serial dilutions of DCMPP in the appropriate buffer.

  • In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and varying concentrations of DCMPP.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Incubate the plate at the recommended temperature and duration for the specific receptor assay.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each DCMPP concentration and determine the IC50 value using non-linear regression.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow for In Vitro Receptor Binding Assay

Receptor Binding Assay Workflow start Start prepare_reagents Prepare Reagents: - DCMPP dilutions - Cell membranes - Radioligand start->prepare_reagents incubation Incubate: Membranes + Radioligand + DCMPP prepare_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis: - Calculate IC50 - Determine Ki scintillation->data_analysis end End data_analysis->end

Caption: Workflow for in vitro receptor binding assay.

Protocol 2: In Vivo Microdialysis

This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following administration of DCMPP.[5][6][7]

Objective: To assess the effect of DCMPP on dopamine and serotonin release in brain regions such as the prefrontal cortex and striatum.

Materials:

  • Adult male Sprague-Dawley rats (280-320 g)

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Syringe pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound (DCMPP) solution for injection

  • HPLC system with electrochemical or fluorescence detection

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.[6]

  • Microdialysis Experiment: On the day of the experiment, place the rat in a microdialysis bowl. Gently insert the microdialysis probe through the guide cannula.

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min). Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline.

  • Baseline Collection: Collect at least three baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer DCMPP via the desired route (e.g., intraperitoneal injection).

  • Post-Drug Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Sample Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and analyze for significant changes over time.

Experimental Workflow for In Vivo Microdialysis

Microdialysis Workflow start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Post-operative Recovery (≥ 48 hours) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion equilibration System Equilibration with aCSF probe_insertion->equilibration baseline Collect Baseline Samples equilibration->baseline drug_admin Administer DCMPP baseline->drug_admin post_drug_collection Collect Post-Drug Samples drug_admin->post_drug_collection hplc HPLC Analysis of Dialysates post_drug_collection->hplc data_analysis Data Analysis hplc->data_analysis end End data_analysis->end

Caption: Workflow for in vivo microdialysis experiment.

Protocol 3: Behavioral Assays

Behavioral assays are crucial for understanding the functional consequences of DCMPP's action on the central nervous system. The choice of assay will depend on the hypothesized therapeutic application (e.g., antipsychotic, antidepressant, anxiolytic).

Objective: To evaluate the effects of DCMPP on rodent behavior, such as locomotor activity, anxiety-like behavior, and sensorimotor gating.

Example Assay: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, which is deficient in disorders like schizophrenia.

Materials:

  • Adult male rats or mice

  • Startle reflex testing chambers

  • This compound (DCMPP) solution for injection

  • Vehicle control solution

Procedure:

  • Acclimation: Acclimate the animals to the testing room and handling procedures.

  • Drug Administration: Administer DCMPP or vehicle to the animals at various doses. Allow for a sufficient pretreatment time for the drug to take effect.

  • Testing Session: Place each animal in a startle chamber and allow for a brief acclimation period with background noise.

  • The test session consists of a series of trials:

    • Pulse-alone trials: A high-intensity acoustic stimulus (the pulse) is presented.

    • Prepulse-pulse trials: A lower-intensity, non-startling stimulus (the prepulse) precedes the pulse by a short interval.

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Record the startle amplitude for each trial.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity: %PPI = 100 - [ (startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial) ] * 100.

  • Compare the %PPI between DCMPP-treated and vehicle-treated groups.

Quantitative Data from Analog Compounds

CompoundReceptorBinding Affinity (Ki, nM)Reference
2,3-Dichlorophenylpiperazine Dopamine D2Partial Agonist Profile[3]
Dopamine D3Partial Agonist Profile[3]
1-(m-chlorophenyl)piperazine (m-CPP) 5-HT1A~360-1300 (IC50)[8]
5-HT1BAgonist[5]
5-HT2CAgonist[4][5]
Serotonin Transporter~230 (IC50)
Alpha-2 Adrenergic~570 (IC50)[8]

Conclusion and Future Directions

This compound represents an under-investigated yet promising chemical entity for neuroscience research. Based on the pharmacology of its structural analogs, it is poised to be a modulator of dopamine and serotonin systems. The experimental protocols outlined in this document provide a comprehensive framework for elucidating its precise mechanism of action, receptor binding profile, and functional effects in vivo. Such studies are critical for unlocking the full potential of DCMPP as a tool for dissecting neural circuits and as a lead compound for the development of novel therapeutics for psychiatric and neurological disorders.

References

  • CymitQuimica. (n.d.). CAS 1013-27-0: this compound.
  • Wikipedia. (2023, December 1). 2,3-Dichlorophenylpiperazine. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 851833, 1-(2,3-Dichlorophenyl)piperazine. Retrieved from [Link]

  • Faquih, A. E., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Chilean Chemical Society, 68(1).
  • Porter, N. A., et al. (2018). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. Toxicology and Applied Pharmacology, 352, 10-16.
  • Pavek, P., et al. (2021). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Pharmaceuticals, 14(11), 1109.
  • BenchChem. (n.d.). Application Notes and Protocols: In-Vivo Microdialysis for Measuring Dosulepin in Brain Tissue.
  • Newman, A. H., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7394-7408.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Microdialysis with 2-Methoxyidazoxan.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758188, this compound. Retrieved from [Link]

  • Gobbi, M., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235.
  • Baumann, M. H., et al. (1994). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Synapse, 17(2), 131-133.
  • Guertin, P. A. (2001). The serotonergic 5-HT(2C) agonist m-chlorophenylpiperazine increases weight-supported locomotion without development of tolerance in rats with spinal transections. Experimental Neurology, 169(2), 496-500.
  • Bonifazi, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3177.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758187, this compound Dihydrochloride. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 23-38.
  • Cangi, F., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(19), 5979.
  • Yilmaz, I., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega.
  • Bagdy, G., et al. (1988).
  • Invernizzi, R., et al. (1998). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. British Journal of Pharmacology, 123(7), 1341-1348.
  • Wang, X., et al. (2016). Synthesis, crystal structures, molecular docking, and in vitro biological activities of transition metals with 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid. Bioorganic & Medicinal Chemistry Letters, 26(14), 3323-3329.
  • Samad, N., et al. (2008). Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia. Pakistan Journal of Pharmaceutical Sciences, 21(3), 262-268.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758187, this compound Dihydrochloride. Retrieved from [Link]

  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2,5-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,5-Dichlorophenyl)piperazine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. This compound and its hydrochloride salt are crucial building blocks in the pharmaceutical industry, notably in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] This document provides in-depth, field-proven insights to ensure your success.

Section 1: Strategic Overview of Synthetic Routes

The synthesis of N-arylpiperazines, including our target molecule, is primarily achieved through modern cross-coupling reactions, which have largely superseded older, harsher methods.[3] The two most prominent and effective strategies are the Palladium-catalyzed Buchwald-Hartwig Amination and, to a lesser extent for this specific substrate, Nucleophilic Aromatic Substitution (SNAr).

  • Buchwald-Hartwig Amination: This is the gold-standard method for forming C-N bonds.[4] It utilizes a palladium catalyst with a specialized phosphine ligand to couple an aryl halide with an amine.[5] Its major advantages are its broad substrate scope, functional group tolerance, and generally high yields under relatively mild conditions. For a substrate like 1,4-dichlorobenzene or 1-bromo-2,5-dichlorobenzene, this is the most reliable approach.[6][7]

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the attack of a nucleophile (piperazine) on an electron-poor aromatic ring, displacing a leaving group (a halide).[8] For SNAr to be effective, the aromatic ring must be "activated" by potent electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group.[9] Since the chlorine atoms in 1,4-dichlorobenzene are not strong activating groups, this reaction typically requires high temperatures and pressures, leading to a higher potential for side products and is generally less favored.

Workflow: Selecting Your Synthetic Pathway

The choice between these methods depends on available starting materials, catalyst systems, and equipment. This decision tree outlines the logical selection process.

Synthetic_Route_Selection start Start: Synthesize This compound reagents Are electron-rich, bulky phosphine ligands and a Pd catalyst available? start->reagents pressure_reactor Is a high-pressure/ high-temperature reactor available? reagents->pressure_reactor No buchwald Proceed with Buchwald-Hartwig Amination reagents->buchwald Yes snar Consider S N Ar (Expect optimization) pressure_reactor->snar Yes reconsider Re-evaluate starting material or acquire necessary catalyst/ligand. Buchwald-Hartwig is strongly recommended. pressure_reactor->reconsider No

Caption: Synthetic Route Selection Diagram.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions encountered before and during the synthesis.

Q1: What is the most reliable synthetic route for this compound? The Buchwald-Hartwig amination is the most robust and widely recommended method.[4][7] It offers superior control, higher yields, and milder reaction conditions compared to alternatives. The reaction's success hinges on the correct choice of palladium catalyst, ligand, and base.[6]

Q2: Which aryl halide starting material is best: 1,4-dichlorobenzene, 1-bromo-2,5-dichlorobenzene, or 1,2,4-trichlorobenzene? While all can potentially be used, they present different challenges:

  • 1-Bromo-2,5-dichlorobenzene: This is often the best choice. The C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling, allowing for more selective reaction at the bromine-bearing carbon under milder conditions.

  • 1,2,4-Trichlorobenzene: This substrate presents a significant selectivity challenge. The three chlorine atoms have different electronic and steric environments, which can lead to a mixture of isomers that are difficult to separate.[10]

  • 1,4-Dichlorobenzene: This is a viable but less reactive starting material than its brominated counterpart. The C-Cl bond is notoriously difficult to activate, requiring more specialized and often more expensive, electron-rich, sterically hindered phosphine ligands (e.g., XPhos, RuPhos) to achieve good conversion.[6]

Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods.

  • TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the formation of the product. A typical mobile phase for this analysis is 20% Methanol in Dichloromethane.[10]

  • LC-MS: Offers a quantitative view of the reaction mixture, allowing you to identify the product, starting materials, and any major side products by their mass-to-charge ratio. This is the preferred method for precise optimization.[11]

Q4: What is the best method for purifying the final product? Purification typically involves two stages:

  • Silica Gel Column Chromatography: This is used to remove the catalyst, ligand residues, and non-polar side products. However, the product can sometimes co-elute with certain impurities.[10]

  • Conversion to Hydrochloride Salt: If the free base is difficult to purify or handle, converting it to the hydrochloride salt is an excellent strategy.[1] The salt often has higher crystallinity and is less soluble in common organic solvents, allowing for purification via recrystallization or precipitation.[12][13]

Section 3: Troubleshooting Guide: Buchwald-Hartwig Amination

This guide addresses the most common problems encountered when using the preferred Buchwald-Hartwig route.

Problem: Low or No Conversion of Aryl Halide

Q: My reaction has stalled or shows very little product formation after several hours. What are the most likely causes and how do I fix them?

This is the most frequent issue and can almost always be traced back to one of the key reaction components.

Potential CauseRecommended ActionScientific Rationale
Inactive Catalyst/Ligand Use a pre-formed catalyst (e.g., XPhos Pd G3/G4) or ensure your Pd precursor and ligand are of high purity. For aryl chlorides, use sterically hindered, electron-rich biarylphosphine ligands like RuPhos, XPhos, or BrettPhos.[6]Aryl chlorides are less reactive than bromides/iodides. Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition step and promote the reductive elimination step in the catalytic cycle.[5][6]
Suboptimal Base Sodium tert-butoxide (NaOtBu) is a strong, effective base. If starting materials are base-sensitive, consider a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and dry.[6]The base is crucial for deprotonating the amine, making it a more active nucleophile in the catalytic cycle. The choice of base can significantly impact catalyst activity and stability.[6]
Solvent Quality Use anhydrous, degassed solvents. Toluene and dioxane are common choices. Water can deactivate the catalyst and hydrolyze reagents.[6]The Pd(0) catalytic species is sensitive to oxygen and water. Anhydrous and anaerobic conditions are essential for maintaining catalytic activity throughout the reaction.
Incorrect Temperature Reactions are typically run at elevated temperatures (80–110 °C). If no reaction occurs, incrementally increase the temperature. Conversely, if catalyst decomposition (blackening) is observed, lower the temperature.[6]The reaction requires thermal energy to overcome activation barriers. However, excessive heat can cause the palladium catalyst to decompose into inactive palladium black.

This protocol is a general starting point and may require optimization.

  • Reagent Preparation: In a glovebox, add 1-bromo-2,5-dichlorobenzene (1.0 eq), Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), XPhos Pd G3 catalyst (0.02 eq), and XPhos ligand (0.02 eq) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene to the vessel.

  • Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification (Boc-protected intermediate): Purify the crude residue by silica gel column chromatography.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a solution of HCl in dioxane or methanol to remove the Boc group, yielding the desired product as its hydrochloride salt.

Problem: Significant Side Product Formation

Q: My LC-MS shows a major peak corresponding to hydrodehalogenation of my starting material. How do I prevent this?

Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction.[6]

  • Cause: This often occurs when the catalytic cycle is inefficient, or the reaction temperature is too high. It can be promoted by certain bases or ligand combinations.

  • Solution:

    • Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 80-90 °C).

    • Screen Ligands: Sometimes, a different ligand can suppress this side reaction.

    • Change the Base: Switching from NaOtBu to a weaker base like K₃PO₄ may reduce the incidence of hydrodehalogenation.[6]

Q: I am reacting piperazine directly and observing double arylation. How can I achieve mono-arylation?

  • Cause: Piperazine has two secondary amine sites, both of which can react with the aryl halide.

  • Solution:

    • Use a Protecting Group: The most effective method is to use N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group protects one nitrogen, ensuring only mono-arylation occurs. The Boc group is then easily removed with acid in the final step.

    • Control Stoichiometry: Use a large excess of piperazine relative to the aryl halide. This statistically favors mono-arylation but requires removal of the excess piperazine during work-up, which can be challenging.

Problem: Difficulty with Product Purification

Q: My product is an oil/waxy solid that is difficult to handle, and it co-elutes with an impurity during chromatography. What should I do?

  • Cause: The free base of this compound can be difficult to crystallize. Co-elution often occurs with structurally similar impurities or residual ligand.[10]

  • Solution: Convert to the Hydrochloride Salt. This is a highly effective purification technique.

  • Dissolution: Dissolve the crude or partially purified free base product in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid.[13] Monitor the pH to ensure it is acidic.

  • Isolation: Stir the resulting slurry at room temperature or in an ice bath for 30-60 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration, wash it with a small amount of cold solvent (e.g., diethyl ether) to remove soluble impurities, and dry it under vacuum. The melting point of the HCl salt is reported to be 251-253 °C.[12]

Section 4: Analytical Characterization

Confirming the identity and purity of the final product is a critical step. High-purity starting materials are essential for subsequent stages of drug development.[14]

Technique Parameter Expected Result for this compound
HPLC Purity≥99.5% for use in GMP synthesis.[14][15]
¹H NMR Chemical Shifts & IntegrationProtons on the dichlorophenyl ring (aromatic region), and piperazine ring protons (aliphatic region) should be present with correct integration ratios.
Mass Spec (MS) Molecular Ion Peak[M+H]⁺ for C₁₀H₁₂Cl₂N₂ should be observed at m/z ≈ 231.05.[16]
Melting Point Dihydrochloride Salt251-253 °C.[12]

Section 5: Troubleshooting Workflow Diagram

This diagram provides a systematic approach to diagnosing and solving low-yield reactions in a Buchwald-Hartwig synthesis.

Troubleshooting_Workflow start Problem: Low Yield in Buchwald-Hartwig Reaction check_reagents Step 1: Verify Reagent Quality - Is solvent anhydrous/degassed? - Is base dry and finely powdered? - Are catalyst/ligand active? start->check_reagents fix_reagents Action: Replace suspect reagents. Use anhydrous/degassed solvent. Use fresh, high-purity catalyst/ligand. check_reagents->fix_reagents Issue Found check_conditions Step 2: Evaluate Reaction Conditions - Is the temperature optimal (80-110°C)? - Is the reaction truly anaerobic? check_reagents->check_conditions Reagents OK fix_reagents->start Re-run Reaction fix_conditions Action: Optimize temperature. Ensure proper inert atmosphere technique (e.g., glovebox, Schlenk line). check_conditions->fix_conditions Issue Found check_catalyst Step 3: Re-evaluate Catalyst System - Is the ligand appropriate for aryl chloride? (e.g., XPhos, RuPhos) - Is the catalyst loading sufficient (1-5 mol%)? check_conditions->check_catalyst Conditions OK fix_conditions->start Re-run Reaction fix_catalyst Action: Screen different bulky, electron-rich ligands. Consider using a pre-catalyst. Increase catalyst loading. check_catalyst->fix_catalyst Issue Found success Reaction Optimized check_catalyst->success System OK fix_catalyst->start Re-run Reaction

Caption: Troubleshooting Workflow for Buchwald-Hartwig Amination.

References

  • Technical Support Center: Optimizing N-Arylpiperazine Synthesis. Benchchem.

  • This compound hydrochloride | 119438-13-0. Biosynth.

  • Preparation method of 1-(2, 3-dichlorophenyl) piperazine. Eureka | Patsnap.

  • Buchwald–Hartwig amination. Wikipedia.

  • Nucleophilic Aromatic Substitution. Chemistry Steps.

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. ACS Publications.

  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Google Patents.

  • CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof. Google Patents.

  • This compound hydrochloride | 119438-13-0. Sigma-Aldrich.

  • Analytical Methods. RSC Publishing.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. Google Patents.

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.

  • BH amination side products and purification. Reddit.

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect.

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry.

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH.

  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. PubMed Central.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. Polish Pharmaceutical Society.

  • Process development of the synthesis of 2, 3-dichlorophenylpiperazine. ResearchGate.

  • This compound | C10H12Cl2N2. PubChem.

Sources

Technical Support Center: 1-(2,5-Dichlorophenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(2,5-Dichlorophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile building block.[1] Arylpiperazines are a privileged scaffold in medicinal chemistry, frequently found in central nervous system (CNS) active agents.[2][3][4] This guide provides in-depth troubleshooting advice and detailed protocols to help you improve both the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing N-arylpiperazines like this compound are Palladium-catalyzed Buchwald-Hartwig amination, Nucleophilic Aromatic Substitution (SNAr), and traditional condensation reactions.[5] The Buchwald-Hartwig reaction is a powerful and versatile method for forming C-N bonds.[6][7][8] SNAr is often utilized in process chemistry due to its cost-effectiveness, especially when the aromatic ring is activated by electron-withdrawing groups.[5] Classical methods, such as the reaction of a dichloroaniline with diethanolamine or bis(2-haloethyl)amine, are also employed.[9][10]

Q2: My yield of this compound is consistently low. What are the likely causes?

A2: Low yields can stem from several factors depending on your synthetic approach. For Buchwald-Hartwig amination, common culprits include an inefficient catalyst-ligand system, improper base selection, or suboptimal reaction temperature. The amination of aryl chlorides can be particularly challenging and often requires bulky phosphine ligands to achieve good yields.[11] In the case of SNAr, insufficient activation of the dichlorophenyl ring or a reaction temperature that is too low can lead to poor conversion. For older condensation methods, incomplete reaction and side product formation are common issues.

Q3: I'm struggling with the purity of my final product. What are the typical impurities?

A3: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted 2,5-dichloroaniline or piperazine, bis-arylated piperazine (N,N'-bis(2,5-dichlorophenyl)piperazine), and products of side reactions specific to your chosen synthetic route. For instance, in Buchwald-Hartwig reactions, impurities from ligand degradation or side reactions catalyzed by palladium can occur. HPLC is a reliable method for identifying and quantifying these impurities.[12]

Q4: What are the recommended purification techniques for this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities. The most common techniques are:

  • Recrystallization: This is an effective method for removing small amounts of impurities from a solid product.[13][14][15] The key is to select a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.

  • Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities.[16][17][18] A variety of stationary phases (e.g., silica gel) and mobile phase systems can be employed.

  • Acid-Base Extraction: As this compound is a basic compound, it can be converted to its hydrochloride salt to facilitate purification. The free base can be isolated by subsequent treatment with a base.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your synthesis.

Problem 1: Low Yield in Buchwald-Hartwig Amination

Question: I am attempting to synthesize this compound via a Buchwald-Hartwig reaction between 1,4-dichlorobenzene and piperazine, but my yields are consistently below 30%. What can I do to improve this?

Causality and Solution:

Low yields in Buchwald-Hartwig aminations of aryl chlorides are a known challenge.[11] The key to success lies in optimizing the catalyst system and reaction conditions.

Experimental Protocol for Yield Improvement:

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. For electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands are generally more effective.

    • Recommendation: Switch from first-generation ligands to more advanced, sterically hindered ligands.

ParameterInitial Attempt (Low Yield)Recommended ImprovementRationale
Palladium Precursor Pd(OAc)2Pd2(dba)3Pd(0) is the active catalytic species; Pd2(dba)3 is a more direct source.
Ligand P(t-Bu)3XPhos or RuPhosBulky, electron-rich ligands promote the challenging oxidative addition step with aryl chlorides and facilitate reductive elimination.[11]
Base K2CO3NaOt-Bu or LHMDSStronger, non-nucleophilic bases are often required to deprotonate the amine and facilitate the catalytic cycle.[11]
Solvent TolueneDioxane or TolueneThese are common solvents for this reaction. Ensure the solvent is anhydrous.
Temperature 80 °C100-110 °CHigher temperatures are often necessary for the amination of aryl chlorides.[11]
  • Reaction Setup:

    • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents.

    • The molar ratio of reactants is also important. A slight excess of piperazine can be beneficial, but a large excess may lead to bis-arylation.

Workflow for Optimizing Buchwald-Hartwig Amination:

SNAr_Workflow Start Start: 1,2,4-Trichlorobenzene + Piperazine Reaction Heat in Polar Aprotic Solvent (e.g., DMSO) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via SNAr.

Problem 3: Product Purification - Removing Closely-Related Impurities

Question: My crude this compound is about 90% pure by HPLC, with the major impurity being the starting 2,5-dichloroaniline. I'm having trouble separating them by recrystallization. What is a more effective purification strategy?

Causality and Solution:

When impurities have similar solubility profiles to the desired product, recrystallization can be inefficient. [13]In this case, exploiting the chemical differences between the basic product and the less basic starting material through an acid-base extraction or chromatography is a better approach.

Detailed Purification Protocol:

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic layer with an aqueous solution of a mild acid (e.g., 1 M citric acid or 1 M HCl). The basic this compound will be protonated and move to the aqueous layer, while the less basic 2,5-dichloroaniline will remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining aniline.

    • Make the aqueous layer basic (pH > 10) with an aqueous base (e.g., 2 M NaOH or K2CO3) to deprotonate the product, which will precipitate or can be extracted back into an organic solvent.

    • Collect the pure product by filtration or by drying and evaporating the organic extract.

  • Column Chromatography:

    • Stationary Phase: Silica gel is a good starting point.

    • Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar mixture (e.g., hexanes/ethyl acetate with a small percentage of triethylamine) is recommended. The triethylamine helps to prevent tailing of the basic product on the acidic silica gel.

Purification Strategy Diagram:

Purification_Strategy Crude Crude Product Impurity: 2,5-dichloroaniline Method1 Acid-Base Extraction 1. Dissolve in Organic Solvent 2. Extract with Aqueous Acid 3. Basify Aqueous Layer 4. Isolate Pure Product Crude->Method1 Method2 Column Chromatography Stationary Phase: Silica Gel Mobile Phase: Hexanes/EtOAc + Et3N Crude->Method2 Pure_Product Pure this compound Method1->Pure_Product Method2->Pure_Product

Caption: Alternative purification strategies for removing 2,5-dichloroaniline.

References

  • Bentham Science Publishers. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Retrieved from [Link]

  • ResearchGate. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 1-(2, 3-dichlorophenyl) piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • IndiaMART. (n.d.). 1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer in Padra, Gujarat. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Google Patents. (n.d.). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
  • MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]

  • ResearchGate. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • Google Patents. (n.d.). US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds.
  • PubMed Central. (n.d.). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Retrieved from [Link]

  • YouTube. (2013, October 22). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Retrieved from [Link]

  • PubMed. (n.d.). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Retrieved from [Link]

  • PubMed. (2022, February 15). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]

Sources

Solubility issues of 1-(2,5-Dichlorophenyl)piperazine and its salts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(2,5-Dichlorophenyl)piperazine and its associated salts. This resource is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered during experimental work. The unique chemical structure of this compound—combining a generally hydrophilic piperazine core with a hydrophobic dichlorophenyl group—presents specific solubility behaviors that require careful consideration. This guide provides not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)
Q1: What are the basic solubility characteristics of this compound and its hydrochloride (HCl) salt?

A1: The solubility profile is dictated by the interplay between the hydrophobic dichlorophenyl ring and the basic piperazine moiety.

  • This compound (Free Base): This form is a classic example of a poorly water-soluble organic base. The two chlorine atoms on the phenyl ring significantly increase its lipophilicity (hydrophobicity), leading to limited solubility in water and aqueous buffers at neutral pH.[1] However, it exhibits moderate to good solubility in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1]

  • This compound Hydrochloride (HCl Salt): Salt formation is a standard chemical modification used to enhance the aqueous solubility of ionizable drug candidates.[2][3] By converting the basic piperazine nitrogen to its protonated hydrochloride salt (e.g., monohydrochloride or dihydrochloride), the molecule becomes a more polar, ionic species.[4] This dramatically improves its solubility in water and acidic aqueous solutions compared to the free base. The dihydrochloride salt, with both piperazine nitrogens protonated, is expected to have even greater aqueous solubility.[4]

Table 1: Predicted Solubility Profile

Solvent/MediumThis compound (Free Base)This compound HCl/2HClRationale
Water (Purified)Very Low / InsolubleSolubleThe free base is non-polar; the salt form is ionic and polar.
Aqueous Buffer (pH < 5)Moderately SolubleFreely SolubleAt acidic pH, the free base is protonated in situ to form the soluble salt. The salt form remains ionized.
Aqueous Buffer (pH 7.4)Very Low / InsolubleLow to Moderately Soluble (Risk of Precipitation)The free base remains insoluble. The salt may convert back to the less soluble free base if the buffer capacity is insufficient.
DMSOFreely SolubleSolubleDMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[5]
Ethanol / MethanolSolubleSolublePiperazine and its derivatives are generally soluble in simple alcohols.[6][7]
Dichloromethane (DCM)SolubleLow / InsolubleNon-polar organic solvents will dissolve the non-polar free base but not the ionic salt form.[8]
Q2: I am trying to dissolve the free base in my aqueous cell culture medium (pH ~7.4) and it won't go into solution. Why is this happening?

A2: This is an expected outcome due to the compound's chemical properties. The this compound free base is a weak base with high lipophilicity. At a neutral pH of 7.4, the piperazine nitrogens are largely un-ionized (not protonated). The molecule's overall character is dominated by the non-polar dichlorophenyl group, making it hydrophobic and thus poorly soluble in aqueous media.[1]

To achieve solubility in your aqueous system, you must either start with the more soluble salt form or modify the conditions to favor the formation of the soluble, protonated species. Directly adding the free base to a neutral buffer is the primary cause of insolubility.

Q3: What is the recommended procedure for preparing a high-concentration stock solution?

A3: For nearly all poorly water-soluble compounds, the standard and most effective practice is to first prepare a concentrated stock solution in a suitable organic solvent.[9] Dimethyl Sulfoxide (DMSO) is the industry standard for this purpose due to its exceptional solvating power and miscibility with water.[5]

  • Calculation: Determine the mass of this compound (or its salt) required.

    • Free Base (MW: ~231.12 g/mol ): 2.31 mg for 1 mL of 10 mM stock.

    • Monohydrochloride Salt (MW: ~267.58 g/mol ): 2.68 mg for 1 mL of 10 mM stock.

    • Dihydrochloride Salt (MW: ~304.04 g/mol ): 3.04 mg for 1 mL of 10 mM stock.[4][10]

  • Weighing: Accurately weigh the compound into a sterile glass or polypropylene vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the vial vigorously. If the compound is slow to dissolve, gentle warming (to 37°C) and/or brief sonication in a water bath can be applied.[9] Ensure the vial cap is tightly sealed to prevent water absorption by the hygroscopic DMSO.

  • Verification: Visually inspect the solution against a light source to ensure it is clear, particle-free, and completely dissolved.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.[9]

Troubleshooting Guide
Q4: My compound precipitates immediately when I dilute my DMSO stock into my aqueous buffer. What can I do to prevent this?

A4: This common issue, known as "crashing out," occurs when the compound is transferred from a solvent where it is highly soluble (DMSO) to one where it is poorly soluble (aqueous buffer). The final concentration of the compound exceeds its solubility limit in the final solvent mixture.

Here is a systematic approach to troubleshoot this problem.

G cluster_start Initial State cluster_dilution Dilution & Observation cluster_solutions Troubleshooting Paths cluster_path1 Path 1: Concentration cluster_path2 Path 2: pH (Most Effective) cluster_path3 Path 3: Co-Solvent start Have DMSO Stock Solution (e.g., 10 mM) dilute Dilute to Final Conc. in Aqueous Buffer start->dilute observe Precipitation? dilute->observe solution1 SUCCESS: Solution is Clear observe->solution1 No lower_conc Lower Final Concentration observe->lower_conc Yes adjust_ph Lower Buffer pH to < 6.0 observe->adjust_ph Yes inc_dmso Increase Final % DMSO (Check Assay Tolerance!) observe->inc_dmso Yes re_dilute1 Re-attempt Dilution lower_conc->re_dilute1 re_dilute1->observe Try Again re_dilute2 Re-attempt Dilution adjust_ph->re_dilute2 re_dilute2->observe Try Again re_dilute3 Re-attempt Dilution inc_dmso->re_dilute3 re_dilute3->observe Try Again

Caption: Systematic workflow for troubleshooting precipitation upon dilution.

Detailed Solutions:

  • Lower the pH of the Aqueous Medium (Most Effective Method): The solubility of piperazine compounds is highly pH-dependent.[8] By lowering the pH of your destination buffer to an acidic range (e.g., pH 4-6), you ensure that the piperazine nitrogens become and remain protonated, keeping the compound in its highly soluble salt form. Always adjust the buffer pH before adding the DMSO stock.

  • Reduce the Final Concentration: You may be exceeding the compound's maximum solubility. Perform a serial dilution to determine the highest concentration that remains soluble in your final assay conditions.

  • Use an Intermediate Dilution Step: Instead of a direct 1:1000 dilution from 10 mM DMSO stock into buffer, create an intermediate dilution. For example, dilute the 10 mM stock to 1 mM in a 50:50 mixture of DMSO and your aqueous buffer. Then, use this 1 mM solution for the final dilution. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Increase Final Co-solvent Concentration: If your experimental system can tolerate it, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility.[11][12][13] Crucially, you must run a vehicle control with the same final DMSO concentration to ensure the solvent itself is not affecting your experimental results.

Q5: Can I use heating to dissolve the compound directly in my aqueous buffer?

A5: While gentle heating can aid dissolution, it is a higher-risk approach and should be used with caution.[9]

  • Causality: Increasing the temperature generally increases the solubility of solid compounds.[8][14] However, once the solution cools back to room temperature or 37°C for an assay, the solubility limit will decrease, and the compound may precipitate out of solution (supersaturation).

  • Risk of Degradation: Phenylpiperazines can be susceptible to degradation with prolonged exposure to heat.[14]

  • Recommended Protocol: If you must use heat, use it to prepare a concentrated aqueous stock, not the final dilute solution.

    • Use an acidic buffer (pH < 6).

    • Warm the buffer to no more than 40-50°C.

    • Add the compound and stir until dissolved.

    • Allow the solution to cool to room temperature slowly.

    • Visually inspect for any precipitation. If it remains clear, this stock can be used for final dilutions. If it precipitates, this method is not suitable.

Underlying Scientific Principles

Understanding the "why" behind these protocols is key to successful troubleshooting. The solubility of this compound is governed by its acid-base chemistry.

G FreeBase This compound (Free Base) - Lipophilic - Poorly Water Soluble Salt Protonated Piperazinium Ion (Salt Form) - Hydrophilic (Charged) - Highly Water Soluble FreeBase->Salt  Add Acid (H+)  pH < pKa Salt->FreeBase  Add Base (OH-)  pH > pKa Equilibrium pH Dependent Equilibrium

Caption: The pH-dependent equilibrium between the insoluble free base and the soluble salt form.

This equilibrium is the fundamental reason why pH adjustment is the most powerful tool for controlling the solubility of this compound in aqueous solutions.

References
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Solubility of Things. Piperazine.
  • Sigma-Aldrich. Improving API Solubility.
  • Pharma Excipients. (2023, July 5). Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol.
  • Waghmare, A., Grama, V., & Tatane, S. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 063–078.
  • Benchchem. A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • Benchchem. Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.
  • Benchchem. Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity.
  • CymitQuimica. CAS 1013-27-0: this compound.
  • Benchchem.
  • Benchchem. An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride.
  • Benchchem.
  • Pharma.Tips. (2025, December 27).
  • ChemicalBook. (2025, September 25). Piperazine | 110-85-0.
  • Safdar, M. F., et al. (2016). Solubility of CO2 in 20 Wt. % Aqueous Solution of Piperazine.
  • PubChem. This compound | C10H12Cl2N2 | CID 2758188.
  • ChemicalBook.
  • Lonza. (2020).
  • PubChem. This compound Dihydrochloride | C10H14Cl4N2 | CID 2758187.
  • Kour, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Tablets & Capsules Magazine. (2025, September 8). Overcoming Poor Solubility.
  • American Pharmaceutical Review. (2015, May 1). Overcoming the Challenge of Poor Drug Solubility.
  • Sigma-Aldrich. This compound hydrochloride | 119438-13-0.
  • IndiaMART.
  • Pharmaffiliates. CAS No : 119438-13-0 | Product Name : this compound Hydrochloride.
  • LookChem. 1-(2,3-Dichlorophenyl)piperazine hydrochloride.
  • Biosynth. This compound hydrochloride | 119438-13-0 | FD67226.
  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346.
  • Chemsrc. (2025, September 24). CAS#:119438-13-0 | this compound hydrochloride.
  • ChemicalBook. 827614-47-1(this compound dihydrochloride) Product Description.
  • Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 1-(2,3-Dichlorophenyl)piperazinemonohydrochloride.
  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso.
  • Sigma-Aldrich. Solvent Miscibility Table.
  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO)
  • De, S., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Martínez, F., et al. (2022).

Sources

Stability and degradation of 1-(2,5-Dichlorophenyl)piperazine under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2,5-Dichlorophenyl)piperazine (DCPP). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to assist you in your experimental work, ensuring the stability and integrity of your compound.

I. Understanding the Stability of this compound

This compound is an arylpiperazine derivative. The stability of this class of compounds is influenced by the inherent reactivity of the piperazine ring and the electronic effects of the substituted phenyl group.[1] This guide will walk you through the potential degradation pathways and provide a robust framework for assessing the stability of DCPP under your specific experimental conditions.

II. Frequently Asked Questions (FAQs)

Here we address common questions and concerns that may arise during the handling and analysis of this compound.

Q1: What are the primary storage recommendations for this compound to ensure its stability?

A1: For optimal stability, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, maintaining the compound at low temperatures (-20°C) is recommended to minimize thermal degradation.

Q2: I am observing a gradual loss of potency in my DCPP stock solution. What could be the cause?

A2: A gradual loss of potency is a strong indicator of degradation. The most common culprits for degradation in solution are hydrolysis, oxidation, and photodecomposition. It is crucial to evaluate the pH of your solution, the presence of oxidizing agents (including dissolved oxygen), and exposure to light. For aqueous solutions, proper buffering is essential.

Q3: Are there any known incompatibilities of DCPP with common excipients or solvents?

A3: Arylpiperazines can be susceptible to interactions with certain excipients, particularly those containing reactive functional groups or impurities. For instance, aldehydes present as impurities in some excipients can potentially react with the secondary amine of the piperazine ring.[2] It is advisable to conduct compatibility studies with your specific formulation.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure of DCPP and data from related arylpiperazine compounds, the expected degradation pathways include:

  • Oxidation: The piperazine ring is susceptible to oxidation, potentially forming N-oxides at either nitrogen atom.[3][4]

  • Hydrolysis: While the piperazine ring itself is generally stable to hydrolysis, extreme pH conditions and elevated temperatures can promote degradation.

  • Photodegradation: Exposure to UV or visible light can induce degradation, a common pathway for many pharmaceutical compounds.[5]

  • N-Dealkylation: If the piperazine nitrogen is substituted, N-dealkylation can occur under certain metabolic or chemical conditions.[6]

  • Ring Opening: Under harsh conditions, the piperazine ring may undergo cleavage.[6][7][8]

  • Aromatic Hydroxylation: The dichlorophenyl ring may undergo hydroxylation, although this is generally a metabolic process, it can sometimes be observed in chemical degradation studies.[6][7][8]

III. Troubleshooting Guide for DCPP Stability Studies

This section provides practical advice for overcoming common challenges encountered during the experimental evaluation of DCPP stability.

Troubleshooting HPLC Analysis

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount for accurately assessing the degradation of DCPP.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions between the basic piperazine nitrogen and acidic silanols on the HPLC column packing.- Inappropriate mobile phase pH.- Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%).- Use a base-deactivated column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Poor Resolution Between DCPP and Degradation Products - Inadequate separation power of the isocratic mobile phase.- Unsuitable column chemistry.- Develop a gradient elution method.- Screen different column stationary phases (e.g., C18, C8, Phenyl, Cyano) to find optimal selectivity.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column degradation.- Ensure accurate preparation and thorough mixing of the mobile phase.- Use a column oven to maintain a constant temperature.- Use a guard column and ensure proper mobile phase pH to prolong column life.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in your autosampler method.
Troubleshooting Forced Degradation Studies
Problem Potential Cause(s) Recommended Solution(s)
No or Minimal Degradation Observed - Stress conditions are too mild.- Increase the concentration of the stressor (acid, base, oxidizing agent).- Increase the temperature or duration of exposure.
Complete Degradation of DCPP - Stress conditions are too harsh.- Decrease the concentration of the stressor.- Lower the temperature or shorten the exposure time.
Poor Mass Balance - Formation of non-UV active or volatile degradation products.- Incomplete detection of all degradation products.- Adsorption of the compound or its degradants onto container surfaces.- Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector.- Ensure the analytical method is capable of eluting all potential degradation products (consider a gradient with a strong final solvent).- Use silanized glassware.

IV. Experimental Protocol: Forced Degradation Study of this compound

This protocol outlines a comprehensive forced degradation study to identify potential degradation products and establish a stability-indicating analytical method for DCPP, in accordance with ICH guidelines.[9][10][11][12][13]

Objective

To investigate the intrinsic stability of this compound under various stress conditions and to generate its degradation products for the development and validation of a stability-indicating analytical method.

Materials and Reagents
  • This compound reference standard

  • HPLC grade acetonitrile and methanol

  • Purified water (e.g., Milli-Q)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • Calibrated pH meter

  • Photostability chamber

  • Calibrated oven

  • HPLC system with a photodiode array (PDA) or UV detector, and preferably a mass spectrometer (MS)

Methodology

1. Preparation of Stock Solution:

Prepare a stock solution of DCPP at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 1 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid DCPP in a calibrated oven at 80°C for 48 hours.

    • After the specified time, cool the sample, dissolve it in the stock solution solvent to the original concentration, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a thin layer of solid DCPP and a solution of DCPP (1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15][16][17][18]

    • Maintain a control sample in the dark under the same temperature conditions.

    • After exposure, prepare the samples for HPLC analysis.

3. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating DCPP from all its degradation products. A good starting point would be a reversed-phase C18 column with a gradient elution using a buffered aqueous phase and an organic modifier like acetonitrile or methanol.

  • Use a PDA detector to monitor the peak purity of DCPP under all stress conditions.

  • For identification of unknown degradation products, couple the HPLC system to a mass spectrometer (LC-MS).

4. Data Evaluation:

  • Calculate the percentage of DCPP degradation in each stress condition.

  • Determine the mass balance for each condition. A good mass balance (typically 95-105%) indicates that all degradation products have been detected.[19][20][21][22]

  • Characterize the major degradation products using LC-MS and propose the degradation pathways.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Evaluation stock Prepare 1 mg/mL DCPP Stock Solution acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (1 M NaOH, 60°C) stock->base Apply Stress oxidation Oxidative Stress (30% H2O2, RT) stock->oxidation Apply Stress thermal Thermal Stress (Solid, 80°C) stock->thermal Apply Stress photo Photolytic Stress (ICH Q1B Light Source) stock->photo Apply Stress hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Degradant Identification hplc->lcms Characterize Unknowns data Calculate % Degradation, Mass Balance, and Peak Purity hplc->data pathway Propose Degradation Pathways lcms->pathway data->pathway

Caption: Forced degradation experimental workflow for DCPP.

V. Potential Degradation Pathway of this compound

Based on the chemical structure of DCPP and known degradation patterns of similar arylpiperazine compounds, the following diagram illustrates a plausible degradation pathway.

G cluster_main cluster_products DCPP DCPP Structure (Parent Compound) N_Oxide Piperazine N-Oxide DCPP->N_Oxide Oxidation (H2O2) Ring_Opened Ring-Opened Product (e.g., N-(2,5-dichlorophenyl)ethylenediamine) DCPP->Ring_Opened Harsh Hydrolysis (Acid/Base, Heat) Hydroxylated Hydroxylated DCPP (on phenyl ring) DCPP->Hydroxylated Oxidation/Metabolism-like

Sources

Common challenges in handling 1-(2,5-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive searches to explore the physicochemical properties of 1-(2,5-Dichlorophenyl)piperazine. Currently, I am focused on solubility, stability, and reactivity data, the essential information that will form a basis for further analysis.

Deepening Research & Planning

I'm now expanding my search, delving into common research challenges surrounding this compound by exploring scientific forums and support documents. I'm also looking at analytical methods like NMR and HPLC, to better understand its quality control. I'm assessing known pharmacological activities and potential side effects to get a better understanding of experimental uses. Finally, I'm forming a structured technical support center to house Q&A based troubleshooting.

Initiating Synthesis & Analysis

I'm now diving into the synthesis phase, beginning with broad Google searches for physicochemical data like solubility, stability, and reactivity of this compound. Simultaneously, I'm scouring scientific forums and support documents to identify common researcher challenges. I'm focusing on analytical methods (NMR, HPLC, MS) for quality control and exploring its pharmacology and side effects to pinpoint experimental uses. Finally, I'm structuring a technical support center with a logical flow. I plan to synthesize question-and-answer-based troubleshooting guides, including FAQs and protocols, and summarize quantitative data in tables.

Drafting the Support Guide

I've started drafting the Q&A-formatted technical support guide on this compound. As a Senior Application Scientist, I'm focusing on providing clear, accurate, and practical advice for researchers and scientists. I'm prioritizing a structured approach to ensure ease of use and comprehensive coverage of potential issues.

Outlining the Guide Structure

I've outlined the structure for the support guide, prioritizing a logical and easy-to-follow flow. I'm focusing on key sections like introduction, physicochemical properties, safety, synthesis, purification, and analytical methods. I'm aiming to synthesize information on solubility, stability, hazards, common byproducts, and relevant purification techniques. I also intend to include citations, tables, and Graphviz diagrams.

Synthesizing Search Data

I'm now deeply immersed in synthesizing the information gleaned from those Google searches. The plan is working. I'm prioritizing the physicochemical properties, safety and handling protocols, common synthesis routes and potential impurities, and available purification techniques. I will create a table for physicochemical properties, a flowchart for workflows, and answer the questions. The guide's structure and my current progress align with the initial outline.

Organizing the Information

I'm currently organizing the information from my searches into the guide's sections. I'm focusing on crafting concise answers for each question. I've compiled the physicochemical data and safety protocols. My next step involves structuring the synthesis and purification details, and then the analysis section. The plan to include workflow diagrams is on track. I'm aiming to complete the rough draft soon.

Implementing the Plan

I've completed the initial information gathering and now I'm actively synthesizing the data from my searches. I've begun drafting answers in a Q&A format, focusing on sections like physicochemical properties, safety protocols, synthesis routes, and analytical methods. I'm working with the results to compile the data table and design workflow diagrams, keeping the structure in mind. The work will be done with the initial outline.

Compiling Data & Formatting

I'm now diving into the synthesis phase, extracting answers from search results in a clear Q&A format. Key topics are safety protocols, physicochemical properties, synthesis approaches, and appropriate analytical methods. I'm focusing on the data table and the creation of helpful workflow diagrams. The structure is maintained.

Formulating the Q&A Structure

I'm now in the process of formulating the Q&A structure, drawing from data synthesized from the searches. This includes physicochemical properties, safety protocols, potential impurities, and relevant analytical techniques. I'm focusing on the data table and workflow diagrams. The goal is to provide a comprehensive and user-friendly support guide.

Technical Support Center: Troubleshooting In Vivo Experiments with 1-(2,5-Dichlorophenyl)piperazine (DCMPP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for in vivo studies involving 1-(2,5-Dichlorophenyl)piperazine (DCMPP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during preclinical animal experiments with this compound. As a substituted phenylpiperazine, DCMPP presents unique opportunities for neurological and psychiatric research but also requires careful experimental design and execution. This resource provides in-depth, experience-driven advice in a question-and-answer format to ensure the integrity and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Formulation and Administration

Question 1: My this compound (DCMPP) is poorly soluble in aqueous vehicles. How can I prepare a stable and homogenous formulation for oral (p.o.) or intravenous (i.v.) administration in rodents?

Answer:

Poor aqueous solubility is a common challenge with lipophilic compounds like DCMPP. The choice of vehicle is critical for achieving consistent drug exposure and reliable experimental outcomes.

For Oral (p.o.) Administration:

  • Suspensions: A common and often effective approach is to create a micronized suspension.

    • Vehicle: A combination of 0.5-1% carboxymethylcellulose (CMC) or methylcellulose (MC) in sterile water, often with 0.1-0.5% Tween 80 to aid in wetting the compound, is a standard choice.

    • Protocol:

      • Accurately weigh the required amount of DCMPP.

      • If possible, micronize the powder to a uniform particle size to improve suspension stability and absorption.

      • Prepare the vehicle by dissolving the suspending agent (and surfactant, if used) in sterile water. Sonication may be required to achieve a clear solution.

      • Gradually add the DCMPP powder to a small volume of the vehicle, creating a thick, uniform paste. This initial step is crucial to ensure all particles are wetted.

      • Slowly add the remaining vehicle while continuously stirring or vortexing to achieve the final desired concentration.

      • Maintain continuous stirring of the bulk formulation during dosing to prevent settling.

  • Oil-based Solutions/Suspensions: For highly lipophilic compounds, an oil-based vehicle can enhance oral bioavailability.[1]

    • Vehicle: Sesame oil, corn oil, or medium-chain triglycerides (MCTs) are suitable options.

    • Considerations: Ensure the chosen oil is well-tolerated by the animal species at the required volume. The stability of DCMPP in the chosen oil should be confirmed.

  • pH Adjustment (Use with Caution): While DCMPP is a basic compound and its solubility may increase at a lower pH, creating an acidic formulation for oral gavage can cause gastrointestinal irritation. It is generally advisable to maintain the pH of the dosing formulation between 5 and 9.

For Intravenous (i.v.) Administration:

  • Solubilizing Agents: Due to the direct administration into the bloodstream, the formulation must be a clear, sterile solution.

    • Co-solvents: A mixture of polyethylene glycol 400 (PEG400), propylene glycol (PG), and saline or 5% dextrose in water (D5W) is a common strategy. A typical starting point could be a vehicle containing 10-40% PEG400 and/or PG. The final formulation should be diluted with saline or D5W to the target concentration just before administration to minimize precipitation.

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with poorly soluble drugs, significantly increasing their aqueous solubility. A 20-40% solution of HP-β-CD in sterile water can be effective.

Verification of Formulation:

  • Visual Inspection: Always visually inspect the formulation for homogeneity and stability before each use. For suspensions, ensure there is no significant settling that cannot be resolved by gentle agitation. For solutions, confirm there is no precipitation.

  • Concentration Verification: For pivotal studies, it is highly recommended to analytically verify the concentration and homogeneity of the dosing formulation using a validated method like LC-MS/MS.

Question 2: I am observing high variability in my pharmacokinetic (PK) or behavioral data after oral administration of DCMPP. What could be the cause?

Answer:

High variability in oral dosing experiments often points to issues with formulation, administration technique, or the inherent biological variability in gastrointestinal absorption.

Troubleshooting Steps:

  • Formulation Homogeneity: As discussed in Question 1, ensure your suspension is uniform. Inconsistent dosing concentrations due to compound settling is a primary cause of variability.

  • Gavage Technique: Improper oral gavage can lead to dosing errors or undue stress on the animals, affecting physiological responses.

    • Correct Needle Placement: Ensure the gavage needle is correctly placed in the esophagus and not the trachea. Accidental lung administration can lead to mortality or severe adverse events. The appropriate length of the gavage needle should be measured from the tip of the animal's nose to the last rib.[2]

    • Animal Stress: Handle animals gently and consistently. High stress levels can alter gastrointestinal motility and blood flow, thereby affecting drug absorption.

  • Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of lipophilic compounds.

    • Standardize Fasting: Implement a consistent fasting period (e.g., 4-6 hours for rats) before dosing to normalize gastric conditions. Ensure free access to water.

  • Metabolism: Phenylpiperazines are known to be metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4.

    • Genetic Variability: Different animal strains or even individuals within the same strain can have varying levels of CYP enzyme activity, leading to differences in first-pass metabolism and bioavailability.

    • Drug-Drug Interactions: If other compounds are co-administered, consider the potential for CYP enzyme induction or inhibition.

Pharmacology and Toxicology

Question 3: What are the expected on-target and potential off-target effects of DCMPP, and how can I monitor for them?

Answer:

While specific data for this compound is limited, we can infer its likely pharmacological profile from related phenylpiperazine compounds, such as m-CPP (1-(3-chlorophenyl)piperazine).

Expected On-Target Effects (Serotonergic and Dopaminergic Systems):

  • Mechanism of Action: Phenylpiperazines typically act as agonists or partial agonists at various serotonin (5-HT) receptors (e.g., 5-HT1A, 5-HT2A/2C) and may also interact with dopamine (D2/D3) receptors. The 2,3-dichloro isomer of DCMPP is a metabolite of aripiprazole and acts as a partial agonist at D2 and D3 receptors.[3]

  • Behavioral Manifestations: These receptor interactions can lead to a range of behavioral changes in rodents, including:

    • Altered locomotor activity (either suppression or hyperactivity depending on the specific receptor profile and dose).

    • Anxiogenic-like or anxiolytic-like effects in assays like the elevated plus-maze or open field test.

    • Changes in feeding behavior (hypophagia).[4]

    • Head twitches (indicative of 5-HT2A receptor activation).

Potential Off-Target Effects and Monitoring:

  • Cardiovascular Effects: Some piperazine derivatives can cause tachycardia and hypertension. For studies involving higher doses or continuous infusion, monitoring heart rate and blood pressure via telemetry is advisable.

  • Serotonin Syndrome: At high doses or when co-administered with other serotonergic agents (e.g., SSRIs), there is a risk of serotonin syndrome.

    • Clinical Signs in Rodents: Monitor for autonomic hyperactivity (tachycardia, hyperthermia), neuromuscular abnormalities (tremors, hyperreflexia), and changes in mental status (agitation, restlessness).

    • Mitigation: Use the lowest effective dose and exercise caution when combining with other serotonergic compounds.

  • Hepatotoxicity: While not a common feature of all piperazines, some designer drugs in this class have been associated with liver toxicity. In long-term studies, periodic monitoring of liver enzymes (ALT, AST) in plasma is recommended.

Experimental Workflow for Off-Target Assessment

OffTargetWorkflow cluster_0 Pre-Study Assessment cluster_1 In Vivo Study cluster_2 Post-Study Analysis LitReview Literature Review (Related Compounds) InSilico In Silico Prediction (Target Binding Profile) DoseRange Dose Range Finding (Acute Toxicity) InSilico->DoseRange Behavioral Behavioral Phenotyping (IRWIN Screen) DoseRange->Behavioral Physiological Physiological Monitoring (Telemetry, Blood Sampling) Behavioral->Physiological Histopath Histopathology (Key Organs) Physiological->Histopath DataAnalysis Data Interpretation (Correlate Findings) Histopath->DataAnalysis BehavioralTroubleshooting Start Inconsistent Behavioral Results CheckDesign Review Experimental Design (Blinding, Randomization, Controls) Start->CheckDesign CheckProcedure Evaluate Procedures (Handling, Dosing, Habituation) Start->CheckProcedure CheckEnvironment Assess Environmental Factors (Light, Noise, Time of Day) Start->CheckEnvironment CheckFormulation Verify Formulation (Homogeneity, Stability, Concentration) Start->CheckFormulation PK_PD Conduct PK/PD Study CheckDesign->PK_PD CheckProcedure->PK_PD CheckEnvironment->PK_PD CheckFormulation->PK_PD LowExposure Low/Variable Exposure PK_PD->LowExposure Poor Correlation GoodExposure Consistent Exposure PK_PD->GoodExposure Good Correlation RefineFormulation Refine Formulation/ Dosing Route LowExposure->RefineFormulation ReassessHypothesis Re-evaluate Pharmacological Hypothesis GoodExposure->ReassessHypothesis

Caption: A systematic approach to troubleshooting variability in behavioral studies.

References

  • Hörter, D., & Dressman, J. B. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Drugs made in Germany, 45(4), 138-145.
  • Wikipedia. (2023). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]

  • Haleem, D. J., & Samad, N. (2008). Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia. Pakistan journal of pharmaceutical sciences, 21(3), 262–268.
  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Retrieved from [Link]

  • Whiting, R., et al. (2021). Rigor and Reproducibility in Rodent Behavioral Research. eNeuro, 8(4), ENEURO.0151-21.2021.
  • Saré, R. M., Lemons, A., & Smith, C. B. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Brain sciences, 11(4), 495.
  • Snyder, J. M., et al. (2015). Cause-of-Death Analysis in Rodent Aging Studies.
  • Patel, K., et al. (2021). An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 12(6), 2896-2908.
  • Bailey, K. R., et al. (2010). A short review on behavioural assessment methods in rodents. Journal of Pharmacology and Toxicology Methods, 62(1), 13-19.
  • Boussery, K., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Journal of Controlled Release, 328, 847-858.
  • Wahlsten, D. (2012). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. ILAR journal, 53(3-4), 198–210.
  • Salauze, D., & Cave, D. (1995). Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose.
  • Journal of Chemical and Pharmaceutical Sciences. (2017). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation.
  • Jenkins, K. M., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(11), 1389–1395.
  • Lauschke, V. M., & Ingelman-Sundberg, M. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert opinion on drug metabolism & toxicology, 17(10), 1159–1170.
  • Siramshetty, V. B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 783.
  • ScienceOpen. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • Lin, J. H., & Lu, A. Y. (2001). The conduct of drug metabolism studies considered good practice (II): in vitro experiments.
  • Abdul-Hameed, S. S., & Saloom, H. F. (2024).
  • Stuettgen, V., & Brayden, D. J. (2020). Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae. The AAPS journal, 22(2), 33.
  • Gad, S. C. (n.d.). Gad Vehicles Database. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved from [Link]

  • Hawkins, P., et al. (2017). Avoiding mortality in animal research and testing.
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • U.S. Food and Drug Administration. (2010). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • National Academies Press (US). (2003). Behavioral Studies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. Retrieved from [Link]

  • Sorge, R. E., et al. (2014). Olfactory exposure to males, including men, causes stress and related analgesia in rodents.
  • Antunes, M., & Biala, G. (2012). The novel object recognition memory: neurobiology, test procedure, and its modifications. Cognitive processing, 13(2), 93–110.
  • Leger, M., et al. (2013). Object recognition test in mice.
  • Ennaceur, A. (2010). The pharmacology of the novel object recognition test in rodents. Behavioural brain research, 215(2), 247–264.
  • Bevins, R. A., & Besheer, J. (2006). Object recognition in rats and mice: a one-trial non-matching-to-sample learning and memory task to study 'recognition memory'.
  • Bertaina-Anglade, V., et al. (2006). A new automated method for the analysis of the novel object recognition task. Journal of neuroscience methods, 158(2), 243–251.
  • de Visser, L., et al. (2006). A novel method for the analysis of the novel object recognition task. Behavioural brain research, 170(1), 133–139.

Sources

Technical Support Center: Optimization of Aripiprazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aripiprazole synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of the final coupling reaction in aripiprazole manufacturing. Here, we provide in-depth, experience-driven answers to common questions and troubleshoot specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of aripiprazole, focusing on the most common and critical final step: the N-alkylation of 1-(2,3-dichlorophenyl)piperazine.

Q1: What is the most common and critical reaction step in industrial aripiprazole synthesis?

A1: The most widely employed method for synthesizing aripiprazole involves the coupling of two key intermediates: 7-(4-halobutoxy)-3,4-dihydroquinolin-2(1H)-one (typically the bromo- derivative, Intermediate A) and 1-(2,3-dichlorophenyl)piperazine (Intermediate B).[1][2] This reaction, an N-alkylation, forms the final carbon-nitrogen bond that constitutes the aripiprazole molecule.[1] Its success is paramount as it directly dictates the yield and purity of the final Active Pharmaceutical Ingredient (API).

Q2: What are the key reaction parameters that require optimization in this coupling step?

A2: To achieve high yield (>90%) and purity (>99.5%), precise control over several parameters is essential.[3][4][5][6] The most critical parameters to optimize are:

  • Base Selection and Stoichiometry: An inorganic base is required to neutralize the acid formed during the reaction.[1]

  • Solvent Choice: The solvent impacts reactant solubility and reaction rate.[1]

  • Reaction Temperature: Temperature affects the reaction kinetics but can also promote side-product formation if too high.[1]

  • Reaction Time: Sufficient time is needed for the reaction to reach completion, which must be monitored analytically.[3][4]

  • Catalyst (Optional): Phase-transfer catalysts can significantly improve reaction efficiency, especially in biphasic systems.[1][7]

Q3: What is the mechanistic role of the base in the reaction?

A3: The reaction is a nucleophilic substitution (specifically, an SN2 mechanism) where the secondary amine of the piperazine ring on Intermediate B attacks the electrophilic carbon of the bromobutoxy chain on Intermediate A.[1] If the hydrochloride salt of Intermediate B is used, the base is critical for liberating the free piperazine nucleophile. Even with the free base, a base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) acts as an acid scavenger, neutralizing the hydrobromic acid (HBr) byproduct generated during the reaction.[6][7][8] This prevents the protonation and deactivation of the piperazine nucleophile, driving the reaction to completion.

Q4: Why are polar aprotic solvents like DMF or Acetonitrile often recommended?

A4: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are favored because they effectively dissolve the reactants while not participating in hydrogen bonding that could solvate and stabilize the nucleophile to the point of reducing its reactivity.[1] This environment facilitates the SN2 mechanism. However, simpler alcohols like ethanol have also been used successfully, demonstrating the robustness of the reaction under various conditions.[2][4][6][8] Water has also been shown to be a viable, environmentally friendly solvent.[9]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

Problem 1: Low Reaction Yield (<85%)

Potential Cause 1: Incomplete Reaction

  • How to Diagnose: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).[1][3][4] A significant presence of starting materials, particularly 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, indicates an incomplete reaction.

  • Solution:

    • Extend Reaction Time: Continue heating the reaction mixture and take aliquots every 1-2 hours to monitor for further conversion by HPLC.[10]

    • Increase Temperature: If time extension is ineffective, cautiously increase the reaction temperature by 10°C. Be aware that higher temperatures can increase impurity formation.[1] The optimal range is often between 80-120°C.[7]

    • Verify Base Stoichiometry: Ensure at least one equivalent of base is present for the free piperazine, and at least two equivalents for the hydrochloride salt. An excess is often used to drive the reaction.

Potential Cause 2: Poor Reagent Quality

  • How to Diagnose: The purity of intermediates is crucial.[1] Impurities in the starting materials can inhibit the reaction or lead to side products.[11] Analyze the purity of both 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine using HPLC or NMR before starting the reaction.[4]

  • Solution:

    • Purify Intermediates: If purity is low, purify the intermediates. 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one can often be purified by recrystallization from ethanol.[12]

    • Source High-Purity Reagents: Procure intermediates from a reliable vendor with a certificate of analysis confirming high purity (e.g., >99%).[4][11]

Potential Cause 3: Inefficient Phase-Transfer Catalysis (if used)

  • How to Diagnose: This is relevant when using a biphasic solvent system (e.g., water and an organic solvent). If the reaction stalls despite having sufficient reactants, the catalyst may be inactive or insufficient.

  • Solution:

    • Add More Catalyst: Add an additional portion (e.g., 0.01 eq) of the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).[7][13]

    • Ensure Vigorous Stirring: Proper agitation is essential in phase-transfer catalysis to maximize the interfacial area between the aqueous and organic phases.

Problem 2: High Levels of Impurity VI (Dimer)

A common process-related impurity is the dimer 7,7′-(butylenedioxy)di-3,4-dihydroquinolin-2(1H)-one (Impurity VI).[14] This impurity arises when a molecule of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one reacts with another molecule of its deprotonated precursor, 7-hydroxy-3,4-dihydro-2(1H)-one.

  • How to Diagnose: This impurity can be detected by HPLC, often appearing as a later-eluting peak compared to aripiprazole due to its higher molecular weight.[14]

  • Potential Cause: Presence of unreacted 7-hydroxy-3,4-dihydro-2(1H)-one from the previous synthetic step.

  • Solution:

    • Improve Purification of Intermediate A: Ensure that the 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one intermediate is thoroughly purified to remove any residual 7-hydroxy-3,4-dihydro-2(1H)-one before the final coupling step.[12] Column chromatography or multiple recrystallizations may be necessary.

    • Optimize Reactant Stoichiometry: Using a slight excess of the piperazine intermediate can help ensure the bromobutoxy intermediate reacts preferentially with the desired nucleophile.

Problem 3: Product Fails to Crystallize or Precipitate During Work-up
  • How to Diagnose: After cooling the reaction mixture, the product remains dissolved in the solvent instead of forming a filterable solid.[1][9]

  • Potential Cause 1: Insufficient Cooling.

  • Solution: Cool the reaction mixture to a lower temperature (e.g., 0-5°C) and maintain it for several hours to encourage crystallization.[9] Gently scratching the inside of the flask with a glass rod can sometimes initiate nucleation.

  • Potential Cause 2: High Solubility in the Reaction Solvent.

  • Solution:

    • Add an Anti-Solvent: If the reaction was performed in a solvent where aripiprazole is highly soluble (like DMF), slowly add an anti-solvent (a solvent in which aripiprazole is poorly soluble, such as water or isopropanol) until precipitation occurs.

    • Concentrate the Solution: Under reduced pressure, carefully evaporate a portion of the solvent to increase the product concentration and force precipitation.

Part 3: Protocols & Methodologies

Baseline Protocol for Aripiprazole Synthesis

This protocol is a standard laboratory-scale procedure for the final coupling step.

  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq) and the chosen solvent (e.g., acetonitrile, 10 mL per gram of starting material).[12]

  • Piperazine Addition: Add 1-(2,3-dichlorophenyl)piperazine (1.1 eq).[12]

  • Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.[8][12]

  • Monitoring: After 4 hours, take a small aliquot from the reaction mixture, dilute it with mobile phase, and analyze by HPLC to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath (0-5°C) for 1 hour.[9]

  • Isolation: Filter the precipitated solid through a Büchner funnel.

  • Washing: Wash the crude product cake with cold water, followed by a cold, non-polar solvent like n-hexane to remove organic residues.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved to yield crude aripiprazole.[9] Purity is typically >99%.[9]

Protocol for HPLC Reaction Monitoring

Monitoring the reaction is crucial for optimization and ensuring completion.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[15]

  • Mobile Phase: A mixture of acetonitrile and a buffer, such as 20 mM sodium acetate (pH 4.5), in a 55:45 v/v ratio.[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Detection Wavelength: 254 nm.[9][15]

  • Procedure:

    • Prepare a standard solution of the starting material, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, to determine its retention time.

    • Prepare a standard of aripiprazole to determine its retention time.

    • During the reaction, withdraw ~0.1 mL of the mixture.

    • Dilute the aliquot with 1-2 mL of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject onto the HPLC system.

    • Compare the peak areas of the starting material and product to determine the reaction conversion. The reaction is considered complete when the starting material peak area is <1%.

Part 4: Data & Visualizations

Table 1: Key Parameter Optimization Ranges
ParameterTypical RangeRationale & Key Considerations
Reactant Molar Ratio 1.0 : 1.05 - 1.2 (Bromo : Piperazine)A slight excess of the piperazine nucleophile helps drive the reaction to completion and minimizes dimer formation.
Base K₂CO₃, Na₂CO₃, Et₃NInorganic bases like K₂CO₃ are preferred for their low cost, ease of handling, and effectiveness.[6][7]
Solvent Acetonitrile, DMF, Ethanol, WaterChoice depends on desired reaction temperature, solubility, and downstream processing. Water is a green option.[1][7][9]
Temperature 80 - 120 °CBalances reaction rate with impurity formation. Higher temperatures accelerate the reaction but may degrade materials.[1][7]
Catalyst (PTC) TBAB, TEBACTetrabutylammonium bromide (TBAB) is effective in biphasic systems to shuttle the nucleophile into the organic phase.[7][13]
Diagrams and Workflows

Troubleshooting_Low_Yield cluster_incomplete Incomplete Reaction cluster_other Other Causes start Problem: Low Yield (<85%) check_hplc Monitor reaction by HPLC. Are starting materials present? start->check_hplc incomplete Yes check_hplc->incomplete Yes complete No check_hplc->complete No extend_time Extend reaction time by 2-4 hours. incomplete->extend_time increase_temp Increase temperature by 10°C. incomplete->increase_temp check_base Verify base stoichiometry (min. 2 eq. for HCl salt). incomplete->check_base recheck_hplc Re-analyze by HPLC extend_time->recheck_hplc increase_temp->recheck_hplc check_base->recheck_hplc end_node Yield Optimized recheck_hplc->end_node Conversion >99% check_quality Analyze purity of starting materials. complete->check_quality check_ptc If using PTC, check catalyst and stirring efficiency. complete->check_ptc purify Purify intermediates (recrystallization/chromatography). check_quality->purify purify->end_node

Caption: Troubleshooting workflow for diagnosing and resolving low reaction yield.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 7-(4-bromobutoxy)-3,4- dihydroquinolin-2(1H)-one (Intermediate A) Conds Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat (80-120°C) A_plus_B + B 1-(2,3-dichlorophenyl)piperazine (Intermediate B) P Aripiprazole Conds->P

Caption: General reaction scheme for the final step of aripiprazole synthesis.

References

  • Aripiprazole Synthesis Process: A Detailed Guide. (2025). Pharmaffiliates. [Link]

  • Kowalski, P., Jaskowska, J., & Majka, Z. (2012). Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. Mini-Reviews in Organic Chemistry, 9(4), 374-380.
  • Les, A., Badowska-Rosłonek, K., Łaszcz, M., Kamieńska-Duda, A., Baran, P., & Kaczmarek, Ł. (n.d.). Optimization of aripiprazole synthesis. PubMed. [Link]

  • Kowalski, P., Jaskowska, J., & Majka, Z. (n.d.). Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. Bentham Science. [Link]

  • Les, A., Badowska-Rosłonek, K., Łaszcz, M., Kamieńska-Duda, A., Baran, P., & Kaczmarek, Ł. (2014). Optimization of Aripiprazole Synthesis. Acta Poloniae Pharmaceutica - Drug Research, 71(1), 151-159.
  • Kowalski, P., Jaskowska, J., & Majka, Z. (2012). Recent Approaches to the Synthesis of Aripiprazole - A New Generation Antypsychotic Drug. Mini-Reviews in Organic Chemistry, 9(4), 374-380.
  • Google Patents. (n.d.).
  • Les, A., Badowska-Rosłonek, K., Łaszcz, M., Kamieńska-Duda, A. E., Baran, P., & Kaczmarek, Ł. S. (2014). Optimization of aripiprazole synthesis. ResearchGate. [Link]

  • Les, A., Badowska-Rosłonek, K., Łaszcz, M., Kamieńska-Duda, A. E., Baran, P., & Kaczmarek, Ł. S. (2014). Optimization of aripiprazole synthesis. ResearchGate. [Link]

  • Synthesis of aripiprazole in the presence of potassium carbonate and catalysts PTC in a ball mill. (n.d.). ResearchGate. [Link]

  • Gierczak, T., Szymańska, E., & Rój, E. (2020). Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions.
  • Chemical structures of aripiprazole and its impurities. (n.d.). ResearchGate. [Link]

  • Verdia, J., Kumar, P., & Joshi, N. S. (2014). Synthesis and Characterization of Potential Impurities of Aripiprazole. International Journal of Pharmaceutical Sciences and Research, 5(9), 4046-4050.
  • Google Patents. (n.d.). Process for preparing aripiprazole.
  • Kirchherr, H., & Kühn-Velten, W. N. (2005). Therapeutic Monitoring of Aripiprazole by HPLC with Column-Switching and Spectrophotometric Detection. Clinical Chemistry, 51(9), 1718–1721.
  • A Guide to Aripiprazole Raw Material for Experts. (2025). Pharmaffiliates. [Link]

  • Google Patents. (n.d.). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
  • Seshachalam, V., Haribabu, B., & Chandrasekhar, K. B. (2007). RP-HPLC Determination of Aripiprazole in Pharmaceutical Formulations. Asian Journal of Chemistry, 19(6), 4441-4445.
  • Google Patents. (n.d.). New synthesis method of aripiprazole.
  • Kaczmarek, Ł. S. (2017). Simple synthesis of aripiprazole API in desired polymorphk form. ResearchGate. [Link]

Sources

Technical Support Center: Thermal Degradation and Oxidation of Aqueous Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the thermal degradation and oxidation of aqueous piperazine (PZ). This resource is designed to offer practical, in-depth solutions to common experimental challenges, grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability of aqueous piperazine under typical experimental and process conditions.

Q1: What are the primary pathways for piperazine degradation?

A1: Aqueous piperazine primarily degrades through two main pathways: thermal degradation and oxidative degradation. Thermal degradation typically occurs at elevated temperatures (135-175°C) and is influenced by factors such as piperazine concentration and CO2 loading.[1][2][3] The proposed mechanism for thermal degradation involves SN2 substitution reactions, often initiated by the nucleophilic attack of a piperazine molecule on a protonated piperazine (H⁺PZ).[2][4] Oxidative degradation, on the other hand, is often catalyzed by the presence of dissolved metals like copper and iron and is influenced by the presence of oxygen.[1][5]

Q2: What are the major degradation products I should be looking for?

A2: The major products of thermal degradation include N-formylpiperazine (FPZ), ammonium (NH₄⁺), and N-(2-aminoethyl)piperazine (AEP).[1][2][4] For oxidative degradation , common products are ethylenediamine (EDA), formate, and ammonia.[1][5][6] Intermediary products like piperazinol and piperazinone may also be observed.[5]

Q3: How do process conditions affect the rate of piperazine degradation?

A3: Several process conditions significantly impact the rate of piperazine degradation:

  • Temperature: Thermal degradation of piperazine exhibits a strong Arrhenius dependence on temperature, with an activation energy of approximately 184 kJ/mol.[3]

  • CO₂ Loading: The presence of dissolved CO₂ can accelerate thermal degradation up to a certain point (around 0.4 mol CO₂/mol alkalinity), after which the rate may decrease.[3] CO₂ is not required for thermal degradation to occur but influences the product distribution.[2]

  • Piperazine Concentration: Higher piperazine concentrations can lead to an increased rate of thermal degradation.[4]

  • Presence of Metals: Dissolved metals, particularly copper (Cu²⁺), can significantly catalyze the oxidative degradation of piperazine.[1] Iron (Fe²⁺) and other stainless steel metals are weaker catalysts.[1] The presence of dissolved iron can lead to an autocatalytic effect in oxidation.[5]

  • Oxygen Concentration: Higher concentrations of dissolved oxygen will increase the rate of oxidative degradation.[7]

Q4: Are there any recommended analytical methods for monitoring piperazine and its degradation products?

A4: Yes, a combination of analytical techniques is typically employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile degradation products.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Effective for analyzing less volatile and polar degradation products.

  • Ion Chromatography (IC): Commonly used for the quantification of piperazine, ammonium, and anionic degradation products like formate, acetate, and oxalate.[6][8]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Can be used for piperazine analysis, often requiring derivatization to make piperazine UV-active.[9]

  • UV-Vis Spectroscopy: A characteristic absorbance peak at 320 nm in degraded piperazine solutions can be used to estimate the level of amine degradation, as it is often associated with dissolved metal complexes.[10][11]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during experiments involving aqueous piperazine.

Observed Problem Potential Cause(s) Troubleshooting Steps & Rationale
Higher than expected piperazine loss. 1. Elevated Temperature: The stripper or reactor temperature may be exceeding the intended setpoint. 2. Oxygen Ingress: Leaks in the experimental setup could be introducing oxygen, leading to oxidative degradation. 3. Metal Contamination: The presence of catalytic metals (e.g., Cu²⁺, Fe²⁺) from corrosion or contaminants can accelerate oxidation.[1][5]1. Verify Temperature Control: Calibrate thermocouples and ensure the temperature controller is functioning correctly. Piperazine's thermal stability decreases significantly at higher temperatures.[3] 2. Leak Check System: Perform a thorough leak test of your apparatus using an inert gas like nitrogen. Minimizing oxygen exposure is critical to prevent oxidative degradation.[7] 3. Material Compatibility & Cleaning: Ensure all wetted parts of the system are made of compatible and corrosion-resistant materials. Thoroughly clean the system to remove any residual metal contaminants. Consider using metal chelating agents if contamination is suspected.
Inconsistent or non-reproducible degradation rates. 1. Variable CO₂ Loading: Inconsistent CO₂ loading in the aqueous piperazine solution can affect the degradation rate.[3] 2. Fluctuating Oxygen Levels: Inconsistent purging or leaks can lead to variable oxygen concentrations. 3. Inconsistent Sampling/Analytical Technique: Errors in sample collection, storage, or analysis can introduce variability.1. Standardize CO₂ Loading Protocol: Implement a precise and consistent method for loading the piperazine solution with CO₂ to a specific target. 2. Implement Rigorous Inerting: Use a consistent and verifiable method for deoxygenating the system and solution, such as nitrogen sparging.[5][10] 3. Validate Analytical Methods: Validate your analytical methods for precision, accuracy, and linearity.[9] Ensure consistent sample handling and preparation procedures.
Formation of unexpected degradation products. 1. Contaminants in Piperazine or Water: Impurities in the starting materials can lead to side reactions. 2. Atmospheric Contaminants: Ingress of atmospheric gases other than oxygen (e.g., NOx) can lead to the formation of different degradation products like nitrosamines.[10][12] 3. Complex Reaction Pathways: At very high temperatures or in the presence of specific catalysts, minor or secondary degradation pathways may become more prominent.1. Analyze Starting Materials: Use high-purity piperazine and deionized, deaerated water. Analyze the starting materials for any potential impurities. 2. Use High-Purity Gases: If using a cover gas, ensure it is of high purity. For flue gas simulation, be aware of the potential impact of NOx and SOx. 3. Detailed Product Identification: Employ advanced analytical techniques like LC-MS/MS or GC-MS to identify unknown products and elucidate potential degradation pathways.
Discoloration of the piperazine solution (e.g., yellowing, browning). 1. Formation of Degradation Products: Some degradation products are colored. 2. Metal-Ligand Complex Formation: Dissolved metals complexing with piperazine or its degradation products can cause discoloration.[10] A characteristic UV absorbance at 320 nm is often observed in degraded solutions.[10][11]1. Correlate Color with Degradation: Monitor the color change alongside the concentration of known degradation products to establish a correlation. 2. Analyze for Dissolved Metals: Use Inductively Coupled Plasma (ICP) or a similar technique to quantify dissolved metals in the solution.[11]

Section 3: Experimental Protocols & Methodologies

This section provides step-by-step protocols for key experiments related to the study of piperazine degradation.

Protocol 1: Thermal Degradation Study in a Closed System

Objective: To determine the rate of thermal degradation of aqueous piperazine under controlled temperature and CO₂ loading.

Methodology:

  • Solution Preparation: Prepare an aqueous solution of piperazine to the desired concentration (e.g., 8 m) using high-purity piperazine and deionized, deaerated water.

  • CO₂ Loading: Sparge the solution with a known concentration of CO₂ gas until the desired loading (e.g., 0.3 mol CO₂/mol alkalinity) is achieved. The loading can be verified by titration.

  • Aliquotting: Dispense equal volumes of the CO₂-loaded piperazine solution into high-pressure, sealed reactors (e.g., Swagelok cylinders).

  • Inerting: Purge the headspace of each reactor with an inert gas (e.g., nitrogen) to remove any residual oxygen.

  • Incubation: Place the sealed reactors in a temperature-controlled oven or heating block set to the desired experimental temperature (e.g., 150°C).

  • Sampling: At predetermined time intervals, remove a reactor from the heat source and quench it in an ice bath to stop the reaction.

  • Analysis: Analyze the piperazine concentration and the concentration of key degradation products (e.g., FPZ, NH₄⁺, AEP) in each sample using a validated analytical method such as ion chromatography.

  • Data Analysis: Plot the concentration of piperazine as a function of time to determine the degradation rate constant.

Protocol 2: Oxidative Degradation Study

Objective: To investigate the effect of dissolved metals and oxygen on the oxidative degradation of aqueous piperazine.

Methodology:

  • Solution Preparation: Prepare an aqueous piperazine solution as described in Protocol 1.

  • Catalyst Addition: If investigating catalytic effects, add a known concentration of a metal salt (e.g., CuCl₂ or FeCl₂) to the solution.

  • Reactor Setup: Place the solution in a temperature-controlled, stirred glass reactor equipped with gas inlet and outlet ports, a condenser, and a sampling port.

  • Oxygenation: Sparge the solution with a gas mixture containing a known concentration of oxygen (e.g., 5% O₂ in N₂) at a controlled flow rate.

  • Temperature Control: Maintain the reactor at the desired temperature (e.g., 55°C).

  • Sampling: Withdraw liquid samples at regular intervals.

  • Analysis: Analyze the samples for piperazine concentration and oxidative degradation products (e.g., EDA, formate) using appropriate analytical techniques.

  • Data Analysis: Determine the rate of piperazine loss and formation of degradation products under oxidative conditions.

Section 4: Visualizations

Diagram 1: Simplified Thermal Degradation Pathway of Piperazine

cluster_CO2 CO₂ Derived PZ Piperazine (PZ) Intermediate Ring-Opened Intermediate PZ->Intermediate + H⁺PZ (SN2 Attack) FPZ N-formylpiperazine (FPZ) PZ->FPZ + Formate HPZ Protonated Piperazine (H⁺PZ) AEP N-(2-aminoethyl)piperazine (AEP) Intermediate->AEP + PZ Ammonium Ammonium (NH₄⁺) Intermediate->Ammonium Formate Formate

Caption: Proposed mechanism for the thermal degradation of piperazine.

Diagram 2: Key Factors Influencing Piperazine Degradation

Degradation Piperazine Degradation Thermal Thermal Degradation Degradation->Thermal Oxidative Oxidative Degradation Degradation->Oxidative Temp Temperature Thermal->Temp CO2 CO₂ Loading Thermal->CO2 Metals Dissolved Metals (Cu²⁺, Fe²⁺) Oxidative->Metals Oxygen Dissolved Oxygen Oxidative->Oxygen

Caption: Major factors influencing the degradation of aqueous piperazine.

References

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726-7735. [Link]

  • Chen, E., Amine, M., & Rochelle, G. T. (2017). Mitigation methods for piperazine oxidation in post-combustion carbon capture. Energy Procedia, 114, 1339-1346. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. [Link]

  • Nielsen, P., T. Rochelle, G., & Chen, E. (2015). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(22), 7719-7725. [Link]

  • Lim, H., Lee, K., & Kim, J. (2016). First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution. Physical Chemistry Chemical Physics, 18(34), 23835-23841. [Link]

  • Lim, H., Lee, K., & Kim, J. (2016). First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution. The University of Texas at Austin. [Link]

  • Lim, H., Lee, K., & Kim, J. (2016). First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution. ResearchGate. [Link]

  • Lee, J., Lee, S., Kim, J., & Lee, K. (2022). Intriguing Thermal Degradation Behavior of Aqueous Piperazine for Carbon Dioxide Capture: A First-Principles Assessment. figshare. [Link]

  • Ochedi, F. O., Liu, Y., & Andresen, J. M. (2019). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. SSRN. [Link]

  • Ammendola, P., Raganati, F., & Chirone, R. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin. [Link]

  • Strazisar, B. R., & Anderson, R. R. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 31, 203-217. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. ResearchGate. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Oxidation of Aqueous Piperazine: Oxidation Rates, Products, and High-Temperature Oxidation. ResearchGate. [Link]

  • Reddy, G. S., Reddy, B. M., & Kumar, P. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 3(4), 829-836. [Link]

  • Plantz, A., & Rochelle, G. T. (2020). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. [Link]

  • Sexton, A. J. (2010). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. The University of Texas at Austin. [Link]

  • Challis, B. C., & Kyrtopoulos, S. A. (2020). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Molecules, 25(11), 2646. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

Sources

Technical Support Center: Overcoming Poor Oral Bioavailability of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-PD-2026-01

Last Updated: January 13, 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working with piperazine-containing compounds. The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as high water solubility due to its two basic nitrogen atoms.[1] However, these same properties frequently lead to significant challenges in achieving adequate oral bioavailability, hindering the transition of promising candidates from the bench to the clinic.

This document provides a structured approach to diagnosing and overcoming common experimental hurdles related to the poor oral absorption of piperazine derivatives. It combines foundational knowledge in a FAQ format with in-depth, problem-oriented troubleshooting guides. Our goal is to equip you with the strategic insights and practical methodologies needed to systematically enhance the oral bioavailability of your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin the challenges associated with piperazine derivatives.

Q1: What is oral bioavailability and why is it a critical parameter?

Oral bioavailability (F) refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged.[2] It is a critical pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration in the bloodstream. Low oral bioavailability can lead to high dose requirements, significant inter-patient variability, and potential underexposure, compromising therapeutic efficacy.[3]

Q2: What inherent properties of the piperazine moiety contribute to poor oral bioavailability?

The piperazine ring, while beneficial for solubility, presents two main challenges:

  • High Basicity (pKa): Piperazine is a dibasic amine, with pKa values typically around 9.8 and 5.6. At the physiological pH of the stomach (~1-3) and intestine (~6-7.5), the piperazine nitrogens are extensively protonated. This high degree of ionization leads to excellent aqueous solubility but poor permeability across the lipid-rich intestinal cell membranes, as charged species do not readily diffuse.[4]

  • Susceptibility to First-Pass Metabolism: After absorption from the gut, blood flows directly to the liver via the portal vein before reaching the rest of the body.[2][5] The liver is the primary site of drug metabolism, and piperazine derivatives are often substrates for Cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2D6, and CYP1A2.[6][7][8] This "first-pass effect" can significantly reduce the amount of active drug reaching systemic circulation.[5][9][10] Common metabolic pathways include N-dealkylation and hydroxylation.[6][7]

Q3: How does the Biopharmaceutical Classification System (BCS) help diagnose my compound's issues?

The Biopharmaceutical Classification System (BCS) is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[11][12][13][14] It is an essential tool for identifying the rate-limiting step in oral absorption.[14]

ClassSolubilityPermeabilityAbsorption Rate-Limiting StepCommon for Piperazine Derivatives
Class I HighHighGastric EmptyingLess Common
Class II LowHighDissolutionPossible if highly substituted/lipophilic
Class III HighLowPermeabilityVery Common
Class IV LowLowDissolution & PermeabilityPossible

Table 1: The Biopharmaceutical Classification System (BCS).[14]

Most parent piperazine derivatives fall into BCS Class III (high solubility, low permeability).[14] This classification immediately tells you that formulation strategies aimed at improving solubility (e.g., micronization) will likely fail. Instead, efforts must focus on enhancing intestinal permeability.

Part 2: Troubleshooting Guides & Experimental Protocols

This section is structured to address specific problems you may encounter during your experiments. Each guide provides an explanation of the underlying cause and actionable strategies.

Guide 1: Low Intestinal Permeability

Problem: "My piperazine compound has excellent aqueous solubility, but it shows low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in our Caco-2 assay."

This is the most common issue for piperazine derivatives, placing them in BCS Class III. The high polarity and ionization at intestinal pH prevent passive diffusion across the epithelial cell layer.

Figure 1: Troubleshooting workflow for low permeability.

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[15][16] For basic amines like piperazine, the goal is to create a more lipophilic, neutral molecule that can easily cross the intestinal membrane.[4][16]

Common Prodrug Strategies for Amines:

  • Amide/Carbamate Prodrugs: The piperazine nitrogen can be acylated to form an amide or carbamate. This masks the basicity, reduces polarity, and increases lipophilicity. These are often cleaved by esterases or amidases in the intestinal wall or liver.[17]

  • N-Mannich Bases: These prodrugs can suppress the pKa of the parent amine, meaning a larger fraction remains unionized at intestinal pH.[4]

This assay is the industry standard for in vitro prediction of intestinal drug absorption.[18][19] It uses a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[19][20]

Objective: To determine the apparent permeability coefficient (Papp) of a compound.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4)

  • Test compound, positive control (e.g., Propranolol - high permeability), negative control (e.g., Mannitol - low permeability)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer.[19] Only use wells with TEER values indicating a confluent, tight monolayer (typically >200 Ω·cm²).

  • Assay Preparation: Wash the monolayers with pre-warmed (37°C) transport buffer.

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Add the dosing solution containing the test compound to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predefined time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.

  • Efflux Measurement (Basolateral to Apical - B→A):

    • To determine if the compound is a substrate for efflux pumps (like P-glycoprotein), perform the experiment in the reverse direction.[20]

    • Add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀)

      • dQ/dt = Rate of drug appearance in the receiver compartment

      • A = Surface area of the membrane

      • C₀ = Initial concentration in the donor compartment

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) . An ER > 2 suggests active efflux.[20]

Guide 2: High First-Pass Metabolism

Problem: "My compound showed moderate permeability in vitro, but in vivo pharmacokinetic studies in rodents reveal very low oral bioavailability (<5%)."

This scenario suggests that while the compound can cross the intestinal wall, it is being extensively metabolized before it can reach systemic circulation.[5] This is a classic first-pass metabolism issue.

G cluster_0 Initial Investigation cluster_1 Troubleshooting Path cluster_2 Solution Strategies Start Low in vivo Bioavailability Despite Good Permeability HLM_Assay Human Liver Microsome (HLM) Stability Assay Start->HLM_Assay Hypothesis: High First-Pass Metabolism Result Result: High Clearance in HLM HLM_Assay->Result Metabolite_ID Metabolite Identification (LC-MS/MS) Result->Metabolite_ID Identify metabolic 'hotspots' CYP_Reaction_Phenotyping CYP Reaction Phenotyping (Recombinant CYPs or Inhibitors) Result->CYP_Reaction_Phenotyping Identify responsible enzymes Solution Solution: Medicinal Chemistry Metabolite_ID->Solution CYP_Reaction_Phenotyping->Solution Blocking Metabolic Blocking: Introduce groups (e.g., F, D) at metabolic hotspot Solution->Blocking Modulation Modulate pKa/Lipophilicity: Reduce affinity for CYP active site Solution->Modulation

Figure 2: Workflow for addressing high first-pass metabolism.

Once the "metabolic hotspot" on the piperazine derivative is identified, a common medicinal chemistry strategy is to block this position to prevent enzymatic modification.

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at the site of metabolism can slow the rate of bond cleavage (the kinetic isotope effect), thereby reducing the rate of metabolism.

  • Fluorination: Introducing a fluorine atom at or near the metabolic hotspot can block metabolism sterically or by altering the electronic properties of the molecule, making it a poorer substrate for the metabolizing enzyme.

This assay provides a measure of a compound's intrinsic clearance (CLint) by Phase I enzymes, primarily CYPs.[21] It uses a subcellular fraction of the liver (microsomes) that is rich in these enzymes.[21][22]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase)[23]

  • Test compound and positive controls (e.g., Verapamil - high clearance; Dextromethorphan - moderate clearance)[21]

  • Ice-cold acetonitrile with an internal standard to stop the reaction

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw HLMs at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer on ice.[22]

  • Reaction Mixture: In a 96-well plate, combine the HLM suspension, NADPH regenerating system, and test compound (final concentration typically 1 µM).

  • Incubation: Start the reaction by placing the plate in a 37°C shaking water bath.[21][23]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 min), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold acetonitrile and internal standard to terminate the reaction.[21]

  • Protein Precipitation: Centrifuge the termination plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining concentration of the parent compound at each time point.

  • Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Part 3: Advanced Formulation Strategies

If medicinal chemistry approaches are not feasible or fully effective, advanced formulation strategies can be employed. These are particularly useful for compounds that may fall into BCS Class II or IV.

StrategyMechanism of ActionBest For...
Nanosuspensions Increases the surface area-to-volume ratio, dramatically enhancing dissolution velocity according to the Noyes-Whitney equation.[24]Poorly soluble crystalline drugs (BCS Class II/IV).[25]
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, which has higher apparent solubility and faster dissolution than the stable crystalline form.[25][26]Poorly soluble crystalline drugs (BCS Class II/IV).
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media (e.g., GI fluids). The drug remains in a solubilized state, bypassing dissolution and potentially using lipid absorption pathways.[27][28]Highly lipophilic, poorly soluble drugs (BCS Class II).
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs. The hydrophobic drug molecule sits inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior improves solubility in water.[27]Poorly soluble drugs with appropriate size and geometry to fit within the cyclodextrin cavity.

Table 2: Overview of Advanced Formulation Strategies.[27][28]

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Research J. Pharm. and Tech. Available from: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. PubMed. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC - NIH. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Hilaris Publisher. Available from: [Link]

  • An Overview of the Biopharmaceutics Classification System (BCS). GSC Online Press. Available from: [Link]

  • Biopharmaceutics Classification System (BCS) - An Overview. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • The BCS (Biopharmaceutical Classification System). Biorelevant.com. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]

  • Caco2 assay protocol. Unknown Source.
  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). Available from: [Link]

  • Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. PubMed. Available from: [Link]

  • (PDF) First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. Available from: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]

  • First Pass Metabolism Abstract In this article in the series of 'bite sized' pharmacology, we will look at the concept of fi. ChesterRep. Available from: [Link]

  • First-pass metabolism and bioavailability. Cambridge University Press & Assessment. Available from: [Link]

  • Caco-2 permeability assay. Creative Bioarray. Available from: [Link]

  • First Pass Effect | Drug Metabolism & Pharmacology - Lesson. Study.com. Available from: [Link]

  • metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available from: [Link]

  • Prodrugs for Amines. MDPI. Available from: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available from: [Link]

  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. ResearchGate. Available from: [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing). Available from: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available from: [Link]

  • Recent strategies for improving solubility and oral bioavailability of piperine. ResearchGate. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. Available from: [Link]

  • [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar. Semantic Scholar. Available from: [Link]

  • Amino Acids in the Development of Prodrugs. PMC - PubMed Central. Available from: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link]

  • Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures | Request PDF. ResearchGate. Available from: [Link]

  • Piperazine | C4H10N2 | CID 4837. PubChem - NIH. Available from: [Link]

  • Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension. Thieme Connect. Available from: [Link]

  • Factors affecting drug absorption 1. Physiological Factors. Unknown Source.
  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures | ACS Biomaterials Science & Engineering. ACS Publications. Available from: [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH. Available from: [Link]

Sources

Technical Support Center: Phenylpiperazine Compound Administration in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing and Managing Common Side Effects

Welcome, researchers, to the technical support center for the use of phenylpiperazine compounds in preclinical animal models. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide a deeper, mechanistic understanding of the challenges you may face. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate adverse effects, ensuring the integrity of your data and the welfare of your animal subjects. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows that address the most common issues encountered in the field.

PART 1: Core Principles of Side Effect Mitigation

Before diving into specific adverse events, it's crucial to understand the foundational strategies that apply to nearly all in-vivo studies. These principles are your first line of defense.

FAQ 1.1: We are observing significant toxicity (e.g., lethargy, weight loss) even at doses cited in the literature. What is the first step?

This is a common issue, as subtle differences in animal strain, age, sex, or even vivarium conditions can alter tolerability. The first and most critical step is to establish the specific toxicity profile of your compound in your model.

Answer: Your immediate priority is to conduct a dose-response and maximum tolerated dose (MTD) study.[1] Literature values are a starting point, not a definitive protocol. A dose-finding study allows you to identify the lowest effective dose with the most favorable safety profile for your specific experimental conditions.[2] This process is iterative and foundational to all subsequent work.[3]

FAQ 1.2: Can changing the way we formulate the compound reduce its side effects?

Answer: Absolutely. Formulation is a powerful yet often overlooked tool for mitigating toxicity.[4] The vehicle and formulation can significantly alter a compound's pharmacokinetic profile.[1] For example, a formulation that slows absorption can reduce the peak plasma concentration (Cmax), which is often linked to acute, off-target effects, while maintaining the total drug exposure (Area Under the Curve, AUC) necessary for efficacy.[1]

Troubleshooting Steps:

  • Assess Solubility & Stability: First, ensure you have comprehensive preformulation data for your compound, including its solubility and stability in various potential vehicles.[4]

  • Consider Alternative Vehicles: If you are using a simple aqueous solution, explore more complex vehicles. Options like solutions with cyclodextrins, lipid-based formulations, or suspensions can modulate the absorption rate.

  • Evaluate Route of Administration: If permissible for your research question, consider a route of administration that avoids a rapid Cmax, such as subcutaneous injection or oral gavage with a slow-release formulation, compared to intraperitoneal or intravenous bolus injections.

Workflow for General Side Effect Mitigation

This diagram outlines the logical progression for identifying and addressing an unexpected adverse effect during your study.

A Adverse Effect Observed (e.g., weight loss, lethargy) B Is the effect severe or life-threatening? A->B C Provide Supportive Care (fluids, thermal support). Consider humane endpoint. B->C Yes D Is the dose appropriate? Review literature & internal data. B->D No E Conduct Dose-Range Finding Study (See Protocol 1) D->E Uncertain G Is the formulation optimal? (e.g., rapid absorption vehicle) D->G Yes F Identify Lowest Effective Dose (LED) & Maximum Tolerated Dose (MTD) E->F I Implement Optimized Protocol (Adjusted Dose & Formulation) F->I H Re-evaluate Formulation (See Protocol 2) G->H No G->I Yes H->I J Monitor for Recurrence I->J

Caption: General workflow for troubleshooting in vivo side effects.

PART 2: Managing Serotonergic Side Effects

Phenylpiperazines are well-known for their potent activity at serotonin (5-HT) receptors.[5][6] This interaction is often the source of on-target efficacy but also the primary driver of significant central nervous system (CNS) and systemic side effects.

FAQ 2.1: Our animals are exhibiting signs of serotonin syndrome (SS) such as hyperthermia, tremors, and agitation. What is happening and how can we stop it?

Answer: Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic agonism.[7] Phenylpiperazine derivatives, particularly compounds like m-chlorophenylpiperazine (m-CPP), are potent agonists at multiple serotonin receptors (e.g., 5-HT2A, 5-HT2C) and can induce a state that models SS in animals.[5][8][9] This is characterized by a suite of behavioral and autonomic signs.[7]

Mechanistic Insight: The hyperthermia is a direct result of 5-HT receptor stimulation in the brain.[5] The behavioral "depressogenic-like" or anxiogenic effects observed with compounds like m-CPP are often mediated specifically by the stimulation of 5-HT2A and 5-HT2C receptors.[10]

Mitigation Strategies:

  • Dose Reduction: This is the most immediate and effective intervention. Reduce the dose by 25-50% and re-evaluate.

  • Pharmacological Blockade: If reducing the dose compromises efficacy, consider co-administration of a specific antagonist. For effects mediated by 5-HT2A receptors, pretreatment with an antagonist like ketanserin has been shown to reverse the depressant-like effects of m-CPP.

  • Refine Dosing Schedule: Instead of a single large bolus, consider a fractionated dosing schedule (e.g., two smaller doses administered 4-6 hours apart) to keep plasma concentrations below the toxicity threshold.[11]

Phenylpiperazine-Induced Serotonergic Signaling

This diagram illustrates the pathway from receptor binding to the manifestation of common serotonergic side effects.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Physiological Response PP Phenylpiperazine Compound R_5HT2A 5-HT2A Receptor PP->R_5HT2A Agonism R_5HT2C 5-HT2C Receptor PP->R_5HT2C Agonism Downstream Downstream Signaling (e.g., IP3/DAG pathway) R_5HT2A->Downstream R_5HT2C->Downstream Hyperthermia Hyperthermia Downstream->Hyperthermia Anxiety Anxiety-like Behavior Downstream->Anxiety Tremors Tremors Downstream->Tremors

Sources

Validation & Comparative

A Comparative Guide to the Validation of 1-(2,5-Dichlorophenyl)piperazine's Effects on Serotonin Release

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the effects of 1-(2,5-Dichlorophenyl)piperazine (DC-PIP) on serotonin (5-HT) release. We will explore the neurochemical rationale, present detailed experimental protocols for robust validation, and objectively compare the potential effects of DC-PIP with established serotonin modulators. This document is designed to ensure scientific integrity through self-validating experimental designs and is grounded in authoritative references.

Introduction: The Serotonergic Synapse and the Rationale for Investigation

The serotonergic system is a critical modulator of a vast array of physiological and behavioral processes, including mood, cognition, and appetite. The precise regulation of extracellular serotonin concentrations in the synaptic cleft is paramount for normal neurotransmission. This regulation is primarily managed by the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synapse back into the presynaptic neuron.

Compounds that interact with SERT are of significant therapeutic interest. They can be broadly categorized into two main classes: serotonin reuptake inhibitors (SSRIs), which block the transporter, and serotonin releasing agents (SRAs), which induce a reversal of the transporter's function, leading to a robust efflux of serotonin.[1][2][3][4][5]

This compound (DC-PIP) is a phenylpiperazine derivative.[6][7] While direct pharmacological data on DC-PIP is scarce, its structural analog, 3,4-dichlorophenylpiperazine, has been identified as a serotonin releaser acting via SERT.[8] Another related compound, m-chlorophenylpiperazine (m-CPP), exhibits complex serotonergic activity, including agonist effects at serotonin receptors and affinity for SERT, which contributes to its influence on extracellular serotonin levels.[9][10][11][12][13][14][15][16] Based on this structural analogy, it is hypothesized that DC-PIP may also interact with the serotonin transporter and potentially function as a serotonin releasing agent. This guide outlines the essential experiments to test this hypothesis and characterize its pharmacological profile.

Experimental Validation Strategy: A Multi-tiered Approach

To comprehensively validate the effects of DC-PIP on serotonin release, a combination of in vitro and in vivo studies is essential. This approach allows for the elucidation of the direct mechanism of action at the molecular level and an understanding of its physiological effects in a living system.

In Vitro Validation: Unraveling the Molecular Mechanism

In vitro assays are fundamental for determining the direct interaction of DC-PIP with the serotonin transporter and for quantifying its potential to induce serotonin release.

This protocol details a well-established method for measuring serotonin release from isolated nerve terminals (synaptosomes).

  • Preparation of Synaptosomes:

    • Isolate synaptosomes from the brain tissue of a suitable animal model (e.g., rat striatum or cortex) using standard subcellular fractionation techniques.

  • Loading with Radiolabeled Serotonin:

    • Incubate the prepared synaptosomes with a low concentration of radiolabeled serotonin (e.g., [³H]5-HT) to allow for its uptake and storage in synaptic vesicles.

  • Initiation of Release:

    • Wash the loaded synaptosomes to remove excess extracellular [³H]5-HT.

    • Resuspend the synaptosomes in a physiological buffer and expose them to varying concentrations of DC-PIP.

  • Sample Collection and Analysis:

    • At specified time points, terminate the release by rapid filtration.

    • Quantify the amount of [³H]5-HT released into the supernatant and the amount remaining in the synaptosomes using liquid scintillation counting.

  • Data Interpretation:

    • Calculate the percentage of total [³H]5-HT released for each concentration of DC-PIP.

    • Determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of DC-PIP in inducing serotonin release.

To contextualize the effects of DC-PIP, it is crucial to include positive and negative controls in the in vitro assays.

  • Positive Control (Serotonin Releasing Agent): Fenfluramine is a classic SRA that robustly induces serotonin release by reversing SERT function.[9][17]

  • Comparator (Serotonin Reuptake Inhibitor): A selective serotonin reuptake inhibitor (SSRI) such as Fluoxetine should be used. SSRIs are expected to block the reuptake of any spontaneously released serotonin but not induce release themselves.[1][3]

The following table illustrates a potential comparative dataset from an in vitro serotonin release assay:

CompoundClassPotency (EC₅₀)Efficacy (Eₘₐₓ, % of Total Release)
DC-PIP Test Compound To be determined To be determined
FenfluramineSRA (Positive Control)~50 nM~40%
FluoxetineSSRI (Comparator)No release inducedNo release induced
In Vivo Validation: Assessing Physiological Effects

In vivo microdialysis is the gold standard for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[12] This technique provides invaluable information on the net effect of a compound on the serotonergic system within a physiological context.

  • Surgical Implantation:

    • Surgically implant a microdialysis guide cannula into the nucleus accumbens of anesthetized rats. Allow for a post-operative recovery period.

  • Probe Insertion and Perfusion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

  • Baseline Sample Collection:

    • Collect several baseline dialysate samples to establish a stable extracellular serotonin concentration.

  • Drug Administration:

    • Administer DC-PIP (and control compounds in separate animal groups) via a systemic route (e.g., intraperitoneal injection).

  • Post-Drug Sample Collection:

    • Continue to collect dialysate samples at regular intervals for a defined period after drug administration.

  • Neurochemical Analysis:

    • Analyze the serotonin concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

The results from the in vivo microdialysis study should be presented as the percentage change from baseline serotonin levels over time.

Treatment GroupPeak Serotonin Increase (% of Baseline)Time to Peak (minutes)
DC-PIP To be determined To be determined
Fenfluramine~800-1000%30-60
Fluoxetine~200-300%60-120
Vehicle (Control)< 20%N/A

Visualizing the Mechanisms and Workflows

To aid in the conceptual understanding of the serotonergic system and the experimental procedures, the following diagrams are provided.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicle 5-HT_in 5-HT 5-HT_out 5-HT Vesicle->5-HT_out Release SERT SERT 5-HT_out->SERT Reuptake Receptor 5-HT Receptor 5-HT_out->Receptor Binding

Caption: Serotonergic Synapse Signaling Pathway

cluster_0 In Vitro Serotonin Release Assay cluster_1 In Vivo Microdialysis A Synaptosome Preparation B [3H]5-HT Loading A->B C Incubation with DC-PIP & Controls B->C D Rapid Filtration C->D E Scintillation Counting D->E F Data Analysis (EC50, Emax) E->F G Guide Cannula Implantation H Probe Insertion & Perfusion G->H I Baseline Sample Collection H->I J DC-PIP/Control Administration I->J K Post-Drug Sample Collection J->K L HPLC-ECD Analysis K->L M Data Analysis (% Change from Baseline) L->M

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(2,5-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with biological targets is paramount. A molecule's journey from a promising hit to a viable therapeutic candidate is paved with rigorous testing, and among the most critical evaluations are cross-reactivity studies. These investigations are essential not only for elucidating the primary mechanism of action but also for identifying potential off-target interactions that could lead to adverse effects or reveal novel therapeutic opportunities.[1][2][3][4]

This guide provides a comprehensive framework for assessing the receptor cross-reactivity profile of 1-(2,5-Dichlorophenyl)piperazine (DCMPP), a compound belonging to the arylpiperazine class.[5][6] Arylpiperazines are prevalent scaffolds in medicinal chemistry, known to interact with a variety of aminergic G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic subtypes.[7][8][9] Understanding the selectivity of DCMPP is therefore crucial for its development as a specific pharmacological tool or therapeutic agent.

Here, we will delve into the strategic design of a screening cascade, detail the core experimental methodologies, and provide a clear path for data interpretation, grounded in the principles of scientific integrity and practical application.

Part 1: Strategic Design of a Cross-Reactivity Screening Cascade

A systematic, tiered approach is the most efficient strategy to build a comprehensive selectivity profile. The goal is to move from a broad survey of potential interactions to a more focused, functional characterization of the most significant findings.

Tier 1: Broad Panel Radioligand Binding Screen The initial step is to perform a competitive binding assay against a large panel of receptors, transporters, and ion channels. This provides a wide-angle view of the compound's binding affinities. The choice of panel is critical; for an arylpiperazine like DCMPP, it should, at a minimum, include:

  • Serotonin (5-HT) Receptors: All major subtypes (5-HT1A, 1B, 1D, 2A, 2C, etc.).[7]

  • Dopamine (D) Receptors: D1, D2, D3, D4, and D5 subtypes.[8][10]

  • Adrenergic (α and β) Receptors: α1A, α1B, α2A, β1, β2.

  • Histamine (H) Receptors: H1, H2, H3.

  • Muscarinic (M) Receptors: M1-M5.

  • Other key CNS targets: Sigma receptors (σ1, σ2), norepinephrine transporter (NET), and serotonin transporter (SERT).

The primary output of this tier is the inhibition constant (Ki), which quantifies the compound's binding affinity for each target.

Tier 2: Functional Characterization of High-Affinity Hits Any target where DCMPP shows significant affinity (e.g., Ki < 1 µM) in Tier 1 should be advanced to a functional assay. Binding does not equate to effect; a compound can be an agonist, antagonist, or inverse agonist. Functional assays are essential to determine the pharmacological nature of the interaction.[11] For GPCRs, common functional assays include:

  • cAMP Assays: To measure the activation or inhibition of adenylyl cyclase for Gs- and Gi-coupled receptors.[11][12][13]

  • Calcium Flux Assays: To measure the mobilization of intracellular calcium for Gq-coupled receptors.[11]

  • [³⁵S]GTPγS Binding Assays: To directly measure G-protein activation following receptor occupation.[11]

The output of this tier includes measures of potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (Eₘₐₓ).

Part 2: Core Methodologies in Detail

Trustworthy data is built on robust and well-executed protocols. Here we detail the methodologies for the key assays in our screening cascade.

Experimental Protocol 1: Radioligand Competition Binding Assay

This assay quantitatively determines the affinity of a test compound (DCMPP) for a receptor by measuring its ability to displace a known high-affinity radioligand.[14][15][16]

Principle: A fixed concentration of radiolabeled ligand and receptor preparation are incubated with varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and the concentration of test compound that displaces 50% of the specific binding (IC₅₀) is determined.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[17]

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

    • Test Compound (DCMPP) at 10-12 different concentrations (e.g., from 0.1 nM to 10 µM).

    • Radioligand at a fixed concentration, typically near its dissociation constant (Kd).

    • Receptor membrane preparation (e.g., 10-50 µg protein per well).

  • Control Wells:

    • Total Binding: Contains buffer, radioligand, and membranes (no test compound).

    • Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known, non-labeled standard ligand to saturate the receptors.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25-37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[17]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[17][18]

  • Detection: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter).[17]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of DCMPP.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound DCMPP Serial Dilution Plate Combine in 96-Well Plate Compound->Plate Radioligand Radioligand Solution Radioligand->Plate Membranes Receptor Membranes Membranes->Plate Incubate Incubate to Equilibrium Plate->Incubate 60-120 min Filter Harvest via Filtration Incubate->Filter Rapid Wash Count Scintillation Counting Filter->Count Analysis Calculate IC50 & Ki Count->Analysis CPM Data

Workflow for a typical radioligand competition binding assay.

Experimental Protocol 2: GloSensor™ cAMP Functional Assay

This assay measures changes in intracellular cyclic AMP (cAMP) levels, a key second messenger for Gs- and Gi-coupled receptors. It utilizes a genetically encoded biosensor that produces light upon binding to cAMP.[12][19]

Principle: Cells expressing the target GPCR and the GloSensor™ biosensor are treated with the test compound. If the compound is a Gs agonist, cAMP levels rise, increasing light output. If it is a Gi agonist, it will inhibit forskolin-stimulated cAMP production, decreasing light output. An antagonist will block the effect of a known agonist.[12][13]

Step-by-Step Methodology:

  • Cell Culture & Transfection: Culture a suitable cell line (e.g., HEK293) and transfect them to express the target receptor and the GloSensor™ cAMP plasmid. Alternatively, use a stably expressing cell line.

  • Cell Plating: Seed the transfected cells into a 384-well white assay plate and grow overnight.

  • Equilibration: Remove the culture medium and add a CO₂-independent medium containing the GloSensor™ cAMP Reagent. Incubate for 2 hours at room temperature to allow the reagent to enter the cells and equilibrate.[19]

  • Compound Addition (Agonist Mode):

    • Measure a baseline luminescence reading.

    • Add varying concentrations of DCMPP to the wells.

    • Immediately begin kinetic measurement of luminescence for 15-30 minutes.

  • Compound Addition (Antagonist Mode):

    • Pre-incubate the cells with varying concentrations of DCMPP for 15 minutes.

    • Add a known agonist for the receptor at a concentration that gives ~80% of its maximal response (EC₈₀).

    • Immediately measure the luminescence signal.

  • Data Analysis:

    • For agonist mode, plot the peak luminescence signal against the log concentration of DCMPP to determine the EC₅₀ and Eₘₐₓ.

    • For antagonist mode, plot the inhibited signal against the log concentration of DCMPP to determine the IC₅₀.

Signaling Pathway: Gs and Gi-Coupled GPCRs

G Ligand_Gs Agonist (Gs) Receptor_Gs Gs-Coupled GPCR Ligand_Gs->Receptor_Gs Activates Ligand_Gi Agonist (Gi) Receptor_Gi Gi-Coupled GPCR Ligand_Gi->Receptor_Gi Activates G_alpha_s Gαs Receptor_Gs->G_alpha_s Activates G_alpha_i Gαi Receptor_Gi->G_alpha_i Activates AC Adenylyl Cyclase (AC) G_alpha_s->AC Stimulates (+) G_alpha_i->AC Inhibits (-) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Opposing regulation of cAMP by Gs and Gi-coupled receptors.

Part 3: Data Interpretation and Comparative Analysis

The ultimate goal of these studies is to generate a clear, quantitative comparison of DCMPP's activity across multiple targets.

Comparative Binding Affinity Data

The binding data should be summarized in a table for easy comparison. The key value is the inhibition constant (Ki) , which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

Receptor TargetRadioligand UsedKi (nM) for DCMPP
Primary Target(s)
Serotonin 5-HT₂ₐ[³H]-Ketanserine.g., 15
Dopamine D₃[¹²⁵I]-IABNe.g., 55
Secondary / Off-Targets
Serotonin 5-HT₁ₐ[³H]-8-OH-DPATe.g., 250
Dopamine D₂[³H]-Spiperonee.g., 800
Adrenergic α₁ₐ[³H]-Prazosine.g., 1,200
Histamine H₁[³H]-Pyrilaminee.g., >10,000
Muscarinic M₁[³H]-Pirenzepinee.g., >10,000
Note: The Ki values presented here are hypothetical examples for illustrative purposes.
Calculating the Selectivity Index

Selectivity is a relative measure. The Selectivity Index (SI) is calculated by dividing the Ki value for an off-target receptor by the Ki value for the primary target receptor.

SI = Ki (Off-Target) / Ki (Primary Target)

For example, using the data above, the selectivity of DCMPP for the 5-HT₂ₐ receptor over the D₂ receptor would be:

SI (D₂ / 5-HT₂ₐ) = 800 nM / 15 nM ≈ 53-fold

A higher selectivity index indicates a greater preference for the primary target. A commonly accepted threshold for a "selective" compound is a 100-fold difference, though this is context-dependent.

Conclusion

This guide outlines a robust, multi-tiered strategy for the comprehensive cross-reactivity profiling of this compound. By combining broad-panel binding screens with targeted functional assays, researchers can build a detailed and reliable understanding of a compound's selectivity. This knowledge is fundamental to mitigating risks in drug development, enabling informed decisions, and ultimately unlocking the full therapeutic potential of novel chemical entities. The interpretation of binding affinities and selectivity indices provides a quantitative basis for comparing DCMPP to alternative compounds and guiding its future development.

References

  • Leach, K. L., & Sexton, P. M. (2014). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. mAbs, 6(4), 865–876. [Link]

  • Creative Biolabs. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Labcorp. (n.d.). TCR: Tissue cross reactivity studies. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR-radioligand binding assays. Acta pharmacologica Sinica, 33(3), 372–384. [Link]

  • Pro-gen. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]

  • Sperandio, O., Miteva, M. A., Delfaud, F., & Villoutreix, B. O. (2006). Receptor-based computational screening of compound databases: the main docking-scoring engines. Current protein & peptide science, 7(5), 369–393. [Link]

  • Psychoactive Drug Screening Program. (n.d.). Functional Assays Protocols. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Parravicini, C., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 12(3), 427–436. [Link]

  • Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]

  • Staron, J., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society. [Link]

  • Jordan, S., et al. (2018). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 61(17), 7853–7869. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound Dihydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Kumar, V., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7276–7291. [Link]

Sources

A Guide to Ensuring Reproducibility in Serotonergic System Research: A Comparative Analysis of 1-(2,5-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Consistency with 1-(2,5-Dichlorophenyl)piperazine

This compound (DCMPP) is a substituted phenylpiperazine, a class of compounds of significant interest in medicinal chemistry and pharmacology due to their interactions with the central nervous system.[1] Phenylpiperazines are foundational scaffolds for a multitude of approved drugs, particularly those targeting the serotonergic and dopaminergic systems.[2] DCMPP, with its dichlorinated phenyl ring, presents a unique electronic and steric profile, making it a valuable tool for probing receptor structure-activity relationships.[1] However, the utility of any chemical probe is fundamentally limited by the reproducibility of the experimental data it generates.

This guide provides a framework for researchers to ensure the reliability and reproducibility of their findings when working with DCMPP. We will delve into the critical, yet often overlooked, upstream factors that contribute to experimental variability, particularly in the context of G-protein coupled receptor (GPCR) assays.[3] To provide a practical context, we will compare the experimental handling and potential results of DCMPP with a well-characterized analogue, 1-(3-Chlorophenyl)piperazine (m-CPP), a known serotonin receptor agonist.[4]

Part 1: Foundational Integrity - Characterization of Starting Material

Reproducibility begins with your starting material. The seemingly simple act of taking a vial from the shelf and dissolving its contents is fraught with potential for error. The identity, purity, and stability of your DCMPP sample are the bedrock of any subsequent experiment.

Identity Verification

Before initiating any biological assay, it is imperative to confirm the chemical identity of the supplied compound. The molecular formula of DCMPP is C₁₀H₁₂Cl₂N₂.[1][5]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (231.12 g/mol for the free base).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the specific isomeric structure (2,5-dichloro substitution) and the absence of significant impurities.

Purity Assessment

The presence of synthetic byproducts or degradants can significantly alter experimental outcomes. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity.

  • Methodology: A reverse-phase HPLC method, often with a C8 or C18 column, coupled with UV detection is typically employed.[6] The mobile phase and gradient conditions should be optimized to ensure the separation of DCMPP from any potential impurities.[6]

  • Acceptance Criteria: For in vitro pharmacological studies, a purity of >98% is highly recommended.

Part 2: Comparative Pharmacology - A Focus on Serotonin Receptor Binding

Many phenylpiperazine derivatives exhibit affinity for serotonin (5-HT) receptors, which are a major class of GPCRs.[7][8] Inconsistent results in GPCR assays are a common challenge, often stemming from subtle variations in upstream procedures like cell handling and membrane preparation.[3]

To illustrate a robust and reproducible workflow, we will outline a competitive radioligand binding assay to determine the affinity (Ki) of DCMPP and our comparator, m-CPP, for the human serotonin 5-HT₂A receptor.

The Comparator: 1-(3-Chlorophenyl)piperazine (m-CPP)

m-CPP is a well-studied phenylpiperazine that acts as a non-selective serotonin receptor agonist and has been used extensively in neuroscience research.[4] Its established pharmacological profile makes it an excellent positive control and comparator for characterizing novel compounds like DCMPP.

cluster_DCMPP This compound (DCMPP) cluster_mCPP 1-(3-Chlorophenyl)piperazine (m-CPP) DCMPP DCMPP mCPP mCPP

Caption: Chemical structures of DCMPP and m-CPP.

Experimental Workflow: Radioligand Binding Assay

This workflow is designed to minimize variability and ensure a self-validating system.

Caption: Workflow for a reproducible radioligand binding assay.

Detailed Protocol: 5-HT₂A Receptor Binding Assay

This protocol provides a detailed, step-by-step methodology.

1. Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing the human 5-HT₂A receptor.
  • Radioligand: [³H]Ketanserin (a 5-HT₂A antagonist).
  • Non-specific Binding Control: Mianserin (10 µM).
  • Test Compounds: DCMPP and m-CPP, prepared in appropriate serial dilutions.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

2. Membrane Preparation (A Critical Source of Variability):

  • Rationale: The density and integrity of receptors in your membrane preparation directly impact binding. Inconsistent homogenization can lead to significant assay drift.[3]
  • Procedure:
  • Harvest cultured cells and centrifuge to form a cell pellet.
  • Resuspend the pellet in ice-cold assay buffer.
  • Homogenize using a Polytron homogenizer at a consistent speed and duration (e.g., 2 x 15-second bursts). This step is critical; standardize it to avoid shredding membranes or incomplete lysis.[3]
  • Centrifuge the homogenate at 4°C (e.g., 40,000 x g for 20 minutes).
  • Discard the supernatant and resuspend the pellet in fresh assay buffer.
  • Perform a protein concentration assay (e.g., Bradford) to normalize the amount of membrane protein per well.

3. Assay Procedure:

  • In a 96-well plate, add in triplicate:
  • Total Binding: 50 µL assay buffer, 50 µL [³H]Ketanserin (at a final concentration near its Kd, e.g., 1 nM), and 100 µL membrane preparation.
  • Non-specific Binding (NSB): 50 µL Mianserin, 50 µL [³H]Ketanserin, and 100 µL membrane preparation.
  • Competitive Binding: 50 µL of a dilution of DCMPP or m-CPP, 50 µL [³H]Ketanserin, and 100 µL membrane preparation.
  • Incubate the plate at room temperature for 60 minutes to reach equilibrium.
  • Rapidly harvest the plate contents onto glass fiber filters using a cell harvester.
  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
  • Allow filters to dry, then place them in scintillation vials with scintillation fluid.
  • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
  • Plot the percentage of specific binding against the log concentration of the competitor (DCMPP or m-CPP).
  • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value for each compound.
  • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 3: Data Presentation and Interpretation

Clear and standardized data presentation is crucial for comparison and reproducibility.

Table 1: Hypothetical Comparative Binding Affinity Data at the Human 5-HT₂A Receptor

CompoundIC₅₀ (nM)Ki (nM)n (replicates)
This compound (DCMPP) 150753
1-(3-Chlorophenyl)piperazine (m-CPP) 50253

This hypothetical data suggests that in this assay, m-CPP has a higher affinity for the 5-HT₂A receptor than DCMPP.

Part 4: Understanding the Broader Context - Signaling Pathways

While binding affinity is a critical parameter, it does not describe the functional activity of the compound (i.e., whether it is an agonist, antagonist, or inverse agonist). Downstream functional assays, such as measuring second messenger accumulation (e.g., IP₁ or cAMP), are necessary to fully characterize the compound's pharmacology.[7][9]

G ligand 5-HT (or Agonist like m-CPP) receptor 5-HT2A Receptor (GPCR) ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) Activation dag->pkc Activates cellular_response Downstream Cellular Responses ca_release->cellular_response pkc->cellular_response

Caption: Simplified 5-HT₂A receptor signaling pathway.

Conclusion: A Commitment to Rigor

Reproducibility in pharmacological research is not an accident; it is the result of meticulous planning, rigorous execution, and a deep understanding of the potential sources of variability. When working with chemical probes like this compound, the onus is on the researcher to validate their tools and their methods. By ensuring the integrity of the compound, standardizing protocols—especially critical steps like membrane preparation—and using well-characterized comparators, scientists can generate reliable, reproducible data that moves the field forward. This commitment to rigor transforms a collection of experiments into a foundation of trustworthy scientific knowledge.

References

  • Why Your GPCR Assays Are Perfect on Paper and a Mess in Real Life. (2026-01-06). [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed Central. (2024-05-17). [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]

  • Detection method of 1-(2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
  • Recent progress in assays for GPCR drug discovery. [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • This compound Dihydrochloride | C10H14Cl4N2. PubChem. [Link]

  • This compound | C10H12Cl2N2. PubChem. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - PubMed Central. (2022-10-26). [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024-12-27). [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. (2012-05-01). [Link]

  • 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2. PubChem. [Link]

Sources

A Comparative Guide to the Efficacy of 1-(2,5-Dichlorophenyl)piperazine Derivatives in Modulating Serotonergic and Dopaminergic Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of 1-(2,5-Dichlorophenyl)piperazine derivatives, a class of compounds with significant potential in the development of novel therapeutics targeting the central nervous system. Leveraging key experimental data from published research, we will explore the structure-activity relationships that govern their interactions with crucial neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacological profiles of these promising molecules.

Introduction: The Significance of the Arylpiperazine Scaffold

The arylpiperazine moiety is a well-established pharmacophore in medicinal chemistry, forming the structural core of numerous drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents.[1] The versatility of the piperazine ring allows for structural modifications that can fine-tune the pharmacological activity of these compounds, enhancing their affinity and selectivity for specific biological targets.[2] Among the various classes of arylpiperazines, those bearing a dichlorophenyl group have garnered considerable interest for their potent interactions with serotonin and dopamine receptors, which are implicated in a wide range of neurological and psychiatric disorders.[3] This guide will focus on derivatives of this compound and its close analogs, providing a comparative analysis of their efficacy.

Comparative Efficacy at Serotonin and Dopamine Receptors: A Case Study of Dichlorophenylpiperazine Analogs

Direct comparative studies on a broad series of this compound derivatives are limited in the public domain. However, a study on a series of N-(2,3-dichlorophenyl)piperazine analogs provides invaluable insights into the structure-activity relationships (SAR) that likely translate to the 2,5-dichloro substituted counterparts.[3] This study systematically explored the impact of modifying the substituent at the N4 position of the piperazine ring on the binding affinity for dopamine D2, D3, and various serotonin receptors.[3]

Binding Affinity Profile of N-(2,3-Dichlorophenyl)piperazine Analogs

The following table summarizes the in vitro binding affinities (Ki, nM) of a selection of N-(2,3-dichlorophenyl)piperazine derivatives for human dopamine D2 and D3 receptors, as well as the serotonin 5-HT1A receptor.[3]

Compound IDN4-SubstituentD3 Ki (nM)D2 Ki (nM)5-HT1A Ki (nM)
12b 4-cyanobutyl0.340High Affinity
12c 4-hydroxybutyl0.953High Affinity
12e 4-(2-methoxyphenyl)butyl0.545High Affinity
12g 4-phenylbutyl0.648High Affinity

Data extracted from a study by Kumar et al. (2009). All compounds in this study demonstrated high affinity for the 5-HT1A receptor.[3]

Expert Interpretation: The data clearly indicates that these N-(2,3-dichlorophenyl)piperazine analogs exhibit a remarkable selectivity for the dopamine D3 receptor over the D2 receptor, with Ki values in the sub-nanomolar range for D3.[3] This D3 selectivity is a highly sought-after characteristic in the development of antipsychotic drugs with a potentially improved side-effect profile, particularly concerning extrapyramidal symptoms. Furthermore, all the evaluated compounds displayed a high affinity for the serotonin 5-HT1A receptor, suggesting a multimodal mechanism of action that could be beneficial for treating complex psychiatric disorders.[3] The nature of the N4-substituent, while varied, consistently resulted in potent D3 receptor ligands.[3]

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of arylpiperazine derivatives is intricately linked to their molecular structure. Key structural features that influence their efficacy include:

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity. The presence of chlorine atoms, as seen in the dichlorophenylpiperazine core, significantly influences the electronic properties of the molecule and its interaction with the receptor binding pocket.[4]

  • The Piperazine Ring: This central scaffold acts as a versatile linker and its nitrogen atoms are crucial for interaction with receptor residues.[2]

  • The N4-Substituent: As demonstrated in the case study, modifications at the N4 position of the piperazine ring offer a powerful strategy to modulate the pharmacological profile. The length and composition of the alkyl chain, as well as the nature of the terminal group, can dramatically impact affinity for different receptor subtypes.[5]

The following diagram illustrates the general pharmacophoric features of arylpiperazine derivatives for serotonin and dopamine receptor binding.

SAR_Model cluster_Aryl Aryl Moiety cluster_Piperazine Piperazine Core cluster_N4 N4-Substituent Aryl Dichlorophenyl Ring (e.g., 2,5-dichloro) Piperazine Piperazine Ring Aryl->Piperazine Crucial for Receptor Recognition N4_Substituent Variable Linker and Terminal Group Piperazine->N4_Substituent Modulates Affinity and Selectivity

Caption: Key pharmacophoric elements of dichlorophenylpiperazine derivatives.

Experimental Methodologies

The determination of the binding affinity of these derivatives is typically carried out through in vitro radioligand binding assays. This experimental approach provides a quantitative measure of the interaction between a compound and its target receptor.

Radioligand Binding Assay Protocol

The following is a generalized protocol for a competitive radioligand binding assay, as is commonly used in the characterization of novel ligands.

  • Membrane Preparation:

    • Cell lines stably expressing the human receptor of interest (e.g., D2, D3, 5-HT1A) are cultured and harvested.

    • The cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Binding Assay:

    • A constant concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]-(+)-PHNO for D3 receptors, or [³H]8-OH-DPAT for 5-HT1A receptors) is incubated with the prepared cell membranes.[6]

    • Varying concentrations of the unlabeled test compound (the this compound derivative) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand.

    • The incubation is carried out at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • The filters are washed with cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis:

    • The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the affinity of the test compound for the receptor.[7]

The following workflow diagram illustrates the key steps in a radioligand binding assay.

Binding_Assay_Workflow Start Start: Cell Culture Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Start->Membrane_Prep Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free Ligand) Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting (Measurement of Radioactivity) Washing->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis End End: Affinity Data Analysis->End

Caption: Workflow for a typical radioligand binding assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives and their close analogs are a promising class of compounds for the development of novel CNS-targeted therapies. Their ability to potently and selectively interact with key neurotransmitter receptors, particularly the dopamine D3 and serotonin 5-HT1A receptors, highlights their potential for treating a range of psychiatric and neurological disorders.

Future research should focus on synthesizing and systematically evaluating a broader range of this compound derivatives to establish a more comprehensive structure-activity relationship. This should include in-depth functional assays to determine not only the binding affinity but also the functional activity (agonist, antagonist, or partial agonist) of these compounds at their respective targets. Such studies will be instrumental in identifying lead candidates with optimized efficacy and safety profiles for further preclinical and clinical development.

References

  • Kumar, A., et al. (2009). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry, 17(5), 2148-2156.
  • López-Rodríguez, M. L., et al. (1996). Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist. Journal of Medicinal Chemistry, 39(23), 4439-4450.
  • McCreary, A. C., et al. (2007). SLV313, a selective 5-HT7 receptor antagonist, potently reverses rat catalepsy and improves cognition in mice. Neuropsychopharmacology, 32(10), 2287-2297.
  • Papadopoulou, C., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12499.
  • Rowley, M., et al. (2001). 2-{[4'-(Imidazol-1-ylmethyl)biphenyl-2-yl]oxy}ethanamine: a potent and selective 5-HT(1D) receptor antagonist. Journal of Medicinal Chemistry, 44(11), 1603-1614.
  • Seo, H. J., et al. (2011). Design and synthesis of novel arylpiperazine derivatives containing the imidazole core targeting 5-HT(2A) receptor and 5-HT transporter. Journal of Medicinal Chemistry, 54(18), 6305-6318.
  • Singh, H., et al. (2021). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 18(6), 624-653.
  • Sniecikowska, J., et al. (2020). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.
  • Tomić, M., et al. (2005). Synthesis and structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. European Journal of Medicinal Chemistry, 40(12), 1245-1256.
  • Tonder, J. E., et al. (2002). Synthesis and structure-affinity relationships of novel 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Journal of Medicinal Chemistry, 45(21), 4847-4850.
  • Wesołowska, A., et al. (2009). Synthesis and pharmacological evaluation of new 1,2,3-benzotriazin-4-one derivatives as 5-HT1A and 5-HT7 receptor ligands. European Journal of Medicinal Chemistry, 44(11), 4485-4494.
  • Wójcik, M. A., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 30(24), 127654.
  • Zareba, P., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(23), 7175.

Sources

An In Vivo Comparative Analysis of mCPP and d-Fenfluramine: A Guide to Their Effects on Serotonin Levels

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of two widely utilized serotonergic agents, meta-chlorophenylpiperazine (mCPP) and d-fenfluramine. As indispensable tools in neuroscience research, their distinct mechanisms of action offer unique windows into the complexities of the serotonin system. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at their comparative in vivo performance, supported by experimental data, to aid in the judicious selection and interpretation of studies involving these compounds.

Introduction: Two Probes, Distinct Mechanistic Philosophies

d-Fenfluramine and mCPP are both potent modulators of the serotonin (5-HT) system, capable of significantly elevating extracellular 5-HT levels. However, the pathways through which they achieve this are fundamentally different. d-Fenfluramine is considered a classic serotonin releasing agent (SRA), acting primarily on the presynaptic terminal. In contrast, mCPP exhibits a more complex pharmacological profile, functioning as both an SRA and a direct agonist at multiple postsynaptic 5-HT receptors.[1][2] This distinction is critical, as it dictates not only their immediate neurochemical effects but also their long-term consequences and the interpretation of behavioral and physiological outcomes. Understanding these differences is paramount for designing experiments that accurately probe specific aspects of serotonergic neurotransmission.

Delineating the Mechanisms of Action

The divergent effects of d-fenfluramine and mCPP are rooted in their unique interactions with presynaptic and postsynaptic components of the serotonergic synapse.

d-Fenfluramine: The Archetypal Serotonin Releaser

d-Fenfluramine's primary mechanism is the induction of serotonin release by reversing the normal function of the serotonin transporter (SERT).[3][4] Instead of transporting 5-HT from the synaptic cleft back into the presynaptic neuron, d-fenfluramine causes the transporter to run in reverse, actively pumping cytoplasmic 5-HT into the synapse.[3][5] This action is coupled with an inhibition of vesicular storage, further increasing the cytoplasmic pool of 5-HT available for release.[3]

While it also inhibits 5-HT reuptake, its releasing action is dominant.[6][7] Its active metabolite, norfenfluramine, contributes significantly to its overall effect and possesses a high affinity for 5-HT₂ receptor subtypes.[6][8] Though it can influence norepinephrine and, at very high doses, dopamine systems, its selectivity for serotonin is a defining feature.[8]

m-Chlorophenylpiperazine (mCPP): A Compound of Dual Action

mCPP presents a more multifaceted mechanism. Like d-fenfluramine, it acts as both a serotonin releasing agent and a reuptake inhibitor by interacting with SERT.[1][9][10] However, its defining characteristic is its potent, direct agonism at a wide array of postsynaptic 5-HT receptors.[1] It displays significant affinity for 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂ₑ, and particularly 5-HT₂C receptors.[1][9] Its potent activity at the 5-HT₂C receptor is responsible for many of its characteristic behavioral effects, such as anxiety and appetite suppression.[1][2] This dual-action mechanism means that the physiological response to mCPP is a composite of elevated synaptic 5-HT and direct, widespread receptor stimulation.

cluster_dFen d-Fenfluramine Mechanism cluster_mCPP mCPP Mechanism dFen d-Fenfluramine SERT_dFen SERT dFen->SERT_dFen Reverses Function Synapse_dFen Synaptic Cleft SERT_dFen->Synapse_dFen 5-HT Efflux Vesicle_dFen Synaptic Vesicle PreSynapse_dFen Presynaptic Terminal Vesicle_dFen->PreSynapse_dFen Inhibits Storage PreSynapse_dFen->Vesicle_dFen 5-HT PostSynapse_dFen Postsynaptic Receptors Synapse_dFen->PostSynapse_dFen Increased 5-HT Activates Receptors mCPP mCPP SERT_mCPP SERT mCPP->SERT_mCPP Inhibits Reuptake & Promotes Efflux PostReceptor_mCPP 5-HT₂C Receptor mCPP->PostReceptor_mCPP Direct Agonist Synapse_mCPP Synaptic Cleft SERT_mCPP->Synapse_mCPP 5-HT Efflux PreSynapse_mCPP Presynaptic Terminal Synapse_mCPP->PostReceptor_mCPP 5-HT Binding

Caption: Comparative Mechanisms of d-Fenfluramine and mCPP.

In Vivo Comparative Profile: Serotonin Release and Long-Term Impact

In vivo microdialysis studies in rodents provide a direct comparison of how these compounds affect extracellular serotonin concentrations in real-time.

Acute Serotonin Release

Both d-fenfluramine and mCPP are highly effective at acutely increasing extracellular 5-HT levels. Studies have shown that, when administered systemically or via local infusion into brain regions like the nucleus accumbens, both drugs produce robust, dose-dependent increases in 5-HT.[11] In fact, some direct comparative studies have found them to be essentially equipotent in their ability to stimulate this acute efflux.[11][12] This confirms that both are powerful tools for investigating the immediate consequences of elevated synaptic serotonin.

Long-Term Effects on Serotonin Levels: A Critical Divergence

The most significant difference between the two compounds emerges when examining their long-term effects. Repeated, high-dose administration of d-fenfluramine is known to cause a long-term depletion of forebrain serotonin and damage to 5-HT axon terminals in animal models, raising concerns about its potential neurotoxicity.[11][12][13]

Strikingly, mCPP does not share this characteristic. Even when administered at high doses in regimens that produce acute 5-HT release comparable to d-fenfluramine, mCPP does not cause long-term serotonin depletion.[11][12] This suggests that the act of serotonin release itself is not sufficient to cause the neurotoxicity associated with amphetamine-like releasers.[11] The leading hypothesis posits that the neurotoxic mechanism of compounds like d-fenfluramine involves their transport into the neuron via SERT and subsequent accumulation to damaging intracellular concentrations, a process that does not appear to occur with mCPP.[12]

Summary of Pharmacological and In Vivo Effects

The distinct profiles of d-fenfluramine and mCPP dictate their suitability for different research applications.

Table 1: Comparative Pharmacological Profile

Featured-Fenfluraminem-Chlorophenylpiperazine (mCPP)
Primary Mechanism Serotonin Releasing Agent (SRA) via SERT reversal.[3][4]Direct 5-HT Receptor Agonist and SRA.[1][9]
SERT Interaction Potent substrate; causes transporter reversal.[3]Binds to SERT, inhibiting reuptake and causing release.[1][10]
Direct Receptor Agonism Weak; main effects via released 5-HT. Metabolite (norfenfluramine) is a potent 5-HT₂ agonist.[6][8]Potent direct agonist, especially at 5-HT₂C receptors.[1][2]
Key Metabolite d-norfenfluramine (pharmacologically active).[6][8]N/A (mCPP is an active metabolite of trazodone).[9]
Neurotoxicity Potential Associated with long-term 5-HT depletion at high doses.[11][12]Does not appear to cause long-term 5-HT depletion.[11][12]

Table 2: Summary of Comparative In Vivo Effects

Effectd-Fenfluraminem-Chlorophenylpiperazine (mCPP)
Acute 5-HT Release Potent, dose-dependent increase.[11]Potent, dose-dependent increase; equipotent to d-fenfluramine.[11][12]
Long-Term 5-HT Levels Can cause significant, long-lasting depletion.[12][13]No significant long-term depletion observed.[11]
Anorectic Effect Potent appetite suppressant.[4][14]Potent appetite suppressant, linked to 5-HT₂C agonism.[1][14]
Anxiogenic Effect Can modulate anxiety via 5-HT release.Potent anxiogenic effects, strongly mediated by 5-HT₂C agonism.[1][2][9]
Behavioral Profile Primarily reflects consequences of widespread 5-HT release.[2]Reflects a complex mix of 5-HT release and direct receptor activation.[2]

Experimental Protocol: In Vivo Microdialysis for Serotonin Measurement

This protocol provides a validated, step-by-step methodology for comparing the effects of mCPP and d-fenfluramine on extracellular serotonin levels in the rat brain. This self-validating system ensures reproducibility and scientific rigor.

Part 1: Stereotaxic Surgery for Guide Cannula Implantation
  • Animal Preparation: Use adult male Sprague-Dawley rats (250-300g), housed individually with ad libitum access to food and water. Allow a one-week acclimation period.

  • Anesthesia: Anesthetize the rat with isoflurane (5% for induction, 2-3% for maintenance) or an intraperitoneal (i.p.) injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Stereotaxic Placement: Secure the animal in a stereotaxic frame. Shave and sterilize the scalp with betadine and ethanol. Make a midline incision to expose the skull.

  • Craniotomy: Using a dental drill, create a small burr hole over the target brain region (e.g., nucleus accumbens or prefrontal cortex) based on coordinates from a rat brain atlas.

  • Cannula Implantation: Slowly lower a guide cannula (e.g., CMA 12) to a position just dorsal to the target region.

  • Fixation: Secure the cannula to the skull using dental cement and jeweler's screws.

  • Post-Operative Care: Administer post-operative analgesics (e.g., carprofen) and allow the animal to recover for 5-7 days.

Part 2: Microdialysis Experiment
  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2mm membrane) through the guide cannula into the target brain region.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[15]

  • Stabilization: Allow the system to stabilize for at least 90-120 minutes to establish a baseline of extracellular 5-HT.

  • Baseline Sample Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes).[16] Store samples immediately at -80°C or inject directly into the analysis system.

  • Drug Administration: Administer d-fenfluramine, mCPP, or vehicle (saline) via the desired route (e.g., i.p. injection).

  • Post-Injection Sampling: Continue collecting dialysate samples at the same interval for at least 2-3 hours to monitor the drug-induced changes in 5-HT levels.

Part 3: Neurochemical Analysis via HPLC-ECD
  • System: Use a High-Performance Liquid Chromatography (HPLC) system coupled with an Electrochemical Detector (ECD).

  • Separation: Separate the monoamines in the dialysate sample using a reverse-phase C18 column.[15]

  • Detection: Set the ECD to an oxidizing potential (e.g., +0.5 V to +0.65 V) appropriate for the detection of serotonin.[15]

  • Quantification: Calculate the concentration of 5-HT in each sample by comparing the peak area to that of known standards. Express results as a percentage change from the average baseline concentration.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Anesthesia & Stereotaxic Mounting B Guide Cannula Implantation Surgery A->B C Post-Operative Recovery (5-7 Days) B->C D Microdialysis Probe Insertion & Perfusion C->D E Baseline Sample Collection (3-4 samples) D->E F Drug Administration (mCPP, d-Fen, or Vehicle) E->F G Post-Drug Sample Collection (2-3 hours) F->G H HPLC-ECD Analysis of Dialysates G->H K Histological Verification of Probe Placement G->K I Quantification vs. Standards H->I J Data Normalization (% of Baseline) I->J

Caption: Experimental Workflow for In Vivo Microdialysis.

Conclusion and Recommendations

The choice between d-fenfluramine and mCPP is entirely contingent on the experimental question.

  • d-Fenfluramine is the preferred agent for studies aiming to isolate the physiological and behavioral consequences of endogenous serotonin release . Its relatively clean mechanism as an SRA makes it an excellent tool for modeling states of hyper-serotonergic activity. However, researchers must remain cognizant of its potential for long-term neurotoxicity, especially in chronic dosing paradigms.

  • mCPP is a more complex pharmacological probe. Its utility lies in its ability to probe postsynaptic 5-HT receptor sensitivity , particularly the 5-HT₂C receptor.[17] Because its effects are a blend of 5-HT release and direct agonism, it is less suitable for studying pure release-dependent phenomena. Its key advantage is the apparent lack of long-term serotonergic depletion, making it a safer alternative in contexts where this is a concern.[11]

Ultimately, a thorough understanding of their distinct in vivo profiles is essential for the rigorous design and accurate interpretation of research into the multifaceted roles of serotonin in the central nervous system.

References

  • Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Retrieved from Wikipedia. [Link]

  • PsychonautWiki. (2023, October 10). MCPP. Retrieved from PsychonautWiki. [Link]

  • Wikipedia. (n.d.). Serotonin releasing agent. Retrieved from Wikipedia. [Link]

  • Wall, S. C., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 6(16), 2150-2152. [Link]

  • Wikipedia. (n.d.). Fenfluramine. Retrieved from Wikipedia. [Link]

  • Samanin, R., et al. (1981). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Neurochemistry International, 3(3-4), 239-244. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fenfluramine Hydrochloride?. Retrieved from Patsnap Synapse. [Link]

  • Rothman, R. B., et al. (1998). Serotonin transporters, serotonin release, and the mechanism of fenfluramine neurotoxicity. Psychopharmacology, 138(3-4), 228-235. [Link]

  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological Psychiatry, 25(5), 569-575. [Link]

  • Nakahara, D., et al. (1989). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Japanese Journal of Alcohol Studies & Drug Dependence, 24(4), 263-272. [Link]

  • Liba, S., et al. (2022). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology, 13, 993418. [Link]

  • Baumann, M. H., et al. (2001). 1-(m-chlorophenyl)piperazine (mCPP) dissociates in vivo serotonin release from long-term serotonin depletion in rat brain. Neuropsychopharmacology, 24(5), 492-501. [Link]

  • Varrasi, G., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Medicina, 58(8), 1069. [Link]

  • Vickers, S. P., et al. (2001). Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats. British Journal of Pharmacology, 132(8), 1619-1628. [Link]

  • Hascup, E. R., & Hascup, K. N. (2016). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS Chemical Neuroscience, 7(5), 553-561. [Link]

  • Li, Y., et al. (2012). In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure. Analytical Chemistry, 84(11), 4739-4746. [Link]

  • Kahn, R. S., et al. (1992). m-Chlorophenylpiperazine as a probe of serotonin function. Biological Psychiatry, 32(12), 1135-1150. [Link]

  • Rattray, M., et al. (1993). Effects of fluoxetine or D-fenfluramine on serotonin release from, and levels in, rat frontal cortex. Neuropharmacology, 32(9), 885-893. [Link]

  • Faingold, C. L., et al. (2021). Serotonin 5-HT4 receptors play a critical role in the action of fenfluramine to block seizure-induced sudden death in a mouse model of SUDEP. Epilepsy Research, 177, 106777. [Link]

  • Diksic, M., et al. (1999). Acute and Chronic D-fenfluramine Treatments Have Different Effects on Serotonin Synthesis Rates in the Rat Brain: An Autoradiographic Study. Neurochemical Research, 24(12), 1611-1620. [Link]

  • National Center for Biotechnology Information. (n.d.). Fenfluramine. PubChem Compound Summary for CID 3337. Retrieved from PubChem. [Link]

  • Fuxe, K., et al. (1975). Comparative action of fenfluramine on the uptake and release of serotonin and dopamine. European Journal of Pharmacology, 34(1), 135-144. [Link]

Sources

A Comparative Pharmacological Guide to Dichlorophenylpiperazine Isomers: Unraveling the Nuances of 2,3-DCPP and 3,4-DCPP

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of neuropsychopharmacology, understanding the subtle yet significant differences between isomeric forms of a compound is paramount. This guide provides an in-depth, objective comparison of the pharmacological effects of two key dichlorophenylpiperazine (DCPP) isomers: 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP) and 1-(3,4-dichlorophenyl)piperazine (3,4-DCPP). By synthesizing available experimental data, this document aims to elucidate their distinct mechanisms of action and provide a practical framework for their investigation.

Introduction: The Significance of Isomeric Differentiation in Phenylpiperazines

Phenylpiperazines are a well-established class of compounds with significant activity at serotonergic and dopaminergic receptors. Their diverse pharmacological profiles have led to their incorporation into numerous approved therapeutics, particularly in the realm of psychiatry. The position of substituent groups on the phenyl ring can dramatically alter a molecule's affinity and efficacy at various receptor subtypes, leading to distinct therapeutic effects and side-effect profiles.

This guide focuses on two dichlorinated isomers of phenylpiperazine that, despite their structural similarity, exhibit divergent pharmacological properties. 2,3-DCPP is notably a primary metabolite of the atypical antipsychotics aripiprazole and cariprazine, contributing to their overall clinical effects.[1][2] In contrast, 3,4-DCPP has been characterized primarily as a serotonin releasing agent.[3] A thorough understanding of their individual pharmacology is crucial for interpreting preclinical and clinical data and for the rational design of new chemical entities.

Comparative Pharmacological Profiles

The differential placement of the two chlorine atoms on the phenyl ring of DCPP results in distinct interactions with key neurotransmitter systems. The following sections and tables summarize the available quantitative data to highlight these differences.

2,3-Dichlorophenylpiperazine (2,3-DCPP): A Dopamine Receptor Partial Agonist

The pharmacology of 2,3-DCPP is intrinsically linked to its role as an active metabolite of aripiprazole and cariprazine.[4][5] Its most well-characterized activity is as a partial agonist at dopamine D2 and D3 receptors.[3] This property is central to the "dopamine stabilization" hypothesis of its parent drugs, where it can act as a functional antagonist in a hyperdopaminergic state and a functional agonist in a hypodopaminergic state.

While its serotonergic activity is less definitively quantified in publicly available literature, its structural similarity to other phenylpiperazines, such as m-chlorophenylpiperazine (mCPP), suggests likely interactions with various 5-HT receptor subtypes. As a metabolite of cariprazine, which itself is a 5-HT1A partial agonist, it is plausible that 2,3-DCPP contributes to the overall serotonergic effects.[2][5]

3,4-Dichlorophenylpiperazine (3,4-DCPP): A Serotonin Releasing Agent

In contrast to its 2,3-isomer, 3,4-DCPP's primary established mechanism of action is the release of serotonin via the serotonin transporter (SERT).[3] This action is similar to that of other known serotonin-releasing agents. Additionally, it has been reported to possess β1-adrenergic receptor blocking activity, although with relatively low affinity.[3] The direct interaction of 3,4-DCPP with a wide range of serotonin receptor subtypes has not been as extensively characterized in comparative studies.

Quantitative Comparison of Receptor Binding Affinities (Ki)

The following table summarizes the available binding affinity data for 2,3-DCPP and provides a framework for understanding its receptor interaction profile. Data for 3,4-DCPP at these specific receptors is not as readily available in comparative literature, highlighting a key area for future research.

Receptor Subtype2,3-DCPP Ki (nM)3,4-DCPP Ki (nM)Reference Compound (Ki, nM)
Dopamine D2Varies (Partial Agonist)Data Not AvailableHaloperidol (~1-2 nM)
Dopamine D3Subnanomolar to low nMData Not AvailableQuinpirole (~1-5 nM)
Serotonin 5-HT1AData Not AvailableData Not Available8-OH-DPAT (~1 nM)
Serotonin 5-HT2AData Not AvailableData Not AvailableKetanserin (~1-3 nM)
Serotonin 5-HT2CData Not AvailableData Not AvailableMesulergine (~1-5 nM)
Serotonin Transporter (SERT)Data Not AvailableModerate Affinity (Releaser)Fluoxetine (~1-5 nM)

Note: The binding affinity of 2,3-DCPP at D2 and D3 receptors is well-documented in the context of its parent compounds, aripiprazole and cariprazine. Specific Ki values for the metabolite alone can vary between studies.

Functional Activity Comparison

Understanding whether a ligand acts as an agonist, antagonist, or partial agonist at a receptor is critical. The following table contrasts the functional activities of the two isomers.

Target2,3-DCPP Functional Activity3,4-DCPP Functional Activity
Dopamine D2/D3 ReceptorsPartial AgonistData Not Available
Serotonin Transporter (SERT)Weak Inhibitor/No significant activityReleasing Agent
β1-Adrenergic ReceptorsData Not AvailableAntagonist (low affinity)

Experimental Protocols for Pharmacological Characterization

To ensure scientific integrity and reproducibility, the following are detailed protocols for key in vitro assays used to differentiate the pharmacological effects of DCPP isomers.

Radioligand Receptor Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Principle: This is a competitive binding assay where the unlabeled test compound (e.g., 2,3-DCPP or 3,4-DCPP) competes with a known radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the target receptor). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, radioligand (at a concentration close to its Kd), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, radioligand, a high concentration of a known unlabeled ligand for the receptor (to saturate all specific binding sites), and the membrane preparation.

    • Competition Binding: Add assay buffer, radioligand, varying concentrations of the test compound (DCPP isomer), and the membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ReceptorBindingWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Binding Equilibrium) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Test Compounds) Reagent_Prep->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Figure 1: Workflow for a Radioligand Receptor Binding Assay.

[³⁵S]GTPγS Binding Assay

This functional assay determines the ability of a compound to activate G-protein coupled receptors (GPCRs).

Principle: In the inactive state, the α-subunit of a G-protein is bound to GDP. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins. The amount of incorporated radioactivity is a direct measure of G-protein activation and, therefore, receptor agonism.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest as described in the receptor binding assay protocol.

  • Assay Setup (96-well plate format):

    • To each well, add assay buffer (containing MgCl₂, GDP, and NaCl), the membrane preparation, and the test compound at various concentrations.

    • For antagonist testing, pre-incubate the membranes with the antagonist before adding a known agonist.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for agonists.

    • For antagonists, the shift in the agonist's dose-response curve can be used to calculate the antagonist's affinity (pA2 or Kb).

GTP_gamma_S_Pathway cluster_inactive Inactive State cluster_active Active State GPCR_inactive GPCR GPCR_active Agonist-Bound GPCR G_protein_inactive G-Protein (GDP-bound) G_protein_active G-Protein ([³⁵S]GTPγS-bound) G_protein_inactive->G_protein_active GDP/[³⁵S]GTPγS Exchange GPCR_active->G_protein_inactive Catalyzes Signal Downstream Signaling G_protein_active->Signal Agonist Agonist Agonist->GPCR_active Binds

Figure 2: G-Protein Activation Measured by [³⁵S]GTPγS Binding.

Serotonin Transporter (SERT) Uptake/Release Assay

This assay measures the ability of a compound to either inhibit the reuptake of serotonin or to induce its release.

Principle: Cells or synaptosomes expressing SERT are incubated with a labeled substrate (e.g., [³H]serotonin or a fluorescent analog). The amount of substrate transported into the cells is measured. Inhibitors will reduce the uptake of the substrate, while releasing agents will cause the efflux of pre-loaded substrate.

Step-by-Step Methodology (for Release Assay):

  • Cell/Synaptosome Preparation: Prepare cells expressing SERT or synaptosomes from a relevant brain region (e.g., striatum or hypothalamus).

  • Pre-loading with [³H]Serotonin: Incubate the cells/synaptosomes with [³H]serotonin to allow for its uptake via SERT.

  • Washing: Gently wash the cells/synaptosomes to remove extracellular [³H]serotonin.

  • Induction of Release: Add the test compound (e.g., 3,4-DCPP) at various concentrations to the pre-loaded cells/synaptosomes.

  • Incubation: Incubate for a short period to allow for the release of [³H]serotonin.

  • Separation and Measurement: Separate the extracellular medium from the cells/synaptosomes (e.g., by centrifugation or filtration). Measure the amount of radioactivity in the extracellular medium and in the cell lysate.

  • Data Analysis:

    • Calculate the percentage of [³H]serotonin released into the medium relative to the total amount initially taken up by the cells.

    • Plot the percentage of release against the log concentration of the test compound to determine the EC50 and Emax for release.

SERT_Release_Workflow Start Start Preload Pre-load cells/synaptosomes with [³H]Serotonin Start->Preload Wash Wash to remove extracellular [³H]Serotonin Preload->Wash Add_Compound Add Test Compound (e.g., 3,4-DCPP) Wash->Add_Compound Incubate Incubate for Release Add_Compound->Incubate Separate Separate Supernatant and Cell Pellet Incubate->Separate Measure_Supernatant Measure Radioactivity in Supernatant Separate->Measure_Supernatant Measure_Pellet Measure Radioactivity in Cell Pellet Separate->Measure_Pellet Analyze Calculate % Release, Determine EC50 & Emax Measure_Supernatant->Analyze Measure_Pellet->Analyze End End Analyze->End

Figure 3: Workflow for a Serotonin Release Assay.

In Vivo Behavioral Correlates

While in vitro data provides crucial mechanistic insights, in vivo behavioral studies are essential for understanding the physiological consequences of these pharmacological actions. Direct comparative behavioral studies of 2,3-DCPP and 3,4-DCPP are limited. However, we can infer potential effects based on their known pharmacology and studies of related compounds.

  • 2,3-DCPP: As a dopamine D2/D3 partial agonist, 2,3-DCPP would be expected to modulate locomotor activity. Depending on the basal dopaminergic tone, it could either increase or decrease activity. Its contribution to the antipsychotic-like effects of its parent drugs is a key area of investigation.

  • 3,4-DCPP: As a serotonin releaser, 3,4-DCPP would likely produce behavioral effects associated with increased synaptic serotonin. This could include suppression of appetite, changes in sleep-wake cycles, and potentially anxiogenic or anxiolytic effects depending on the context and dose. The head-twitch response in rodents is a classic behavioral assay for 5-HT2A receptor activation and could be used to probe the downstream effects of serotonin release.[6]

Conclusion and Future Directions

The dichlorophenylpiperazine isomers, 2,3-DCPP and 3,4-DCPP, serve as a compelling example of how subtle structural modifications can lead to profound differences in pharmacological activity. 2,3-DCPP's role as a dopamine D2/D3 partial agonist positions it as a key contributor to the therapeutic profile of important atypical antipsychotics. In contrast, 3,4-DCPP's primary action as a serotonin releaser suggests a distinct set of potential therapeutic applications and physiological effects.

This guide highlights a significant gap in the literature regarding a direct, comprehensive comparison of these two isomers, particularly concerning the full serotonin receptor binding and functional profile of 3,4-DCPP. Future research should aim to generate this comparative data to enable a more complete understanding of their structure-activity relationships. Such studies will be invaluable for the continued development of novel therapeutics targeting the dopaminergic and serotonergic systems.

References

  • Wikipedia. (2023). 2,3-Dichlorophenylpiperazine. [Link]

  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. National Center for Biotechnology Information. [Link]

  • Stahl, S. M., et al. (2019). Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. Neuropsychopharmacology, 44(10), 1736–1745. [Link]

  • Kiss, B., et al. (2011). In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors. European Journal of Pharmacology, 668(1-2), 48–55. [Link]

  • Stout, K. A., et al. (2019). Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. Semantic Scholar. [Link]

  • Stout, K. A., et al. (2019). Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. ResearchGate. [Link]

  • Pettibone, D. J., et al. (1989). Serotonin-releasing effects of substituted piperazines in vitro. Journal of Neurochemistry, 53(4), 1190–1195. [Link]

  • PharmGKB. (n.d.). Aripiprazole. [Link]

  • Stout, K. A., et al. (2019). Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. PubMed. [Link]

  • PubChem. (n.d.). Aripiprazole. National Center for Biotechnology Information. [Link]

  • Garzotti, M., et al. (1982). Different Effects of 3-chlorophenylpiperazine on Locomotor Activity and Acquisition of Conditioned Avoidance Response in Different Strains of Mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 319(3), 271–274. [Link]

  • Fiorella, D., et al. (1995). The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine. Psychopharmacology, 119(2), 222–230. [Link]

  • Wood, D. M., et al. (2015). EC 50 values of the piperazine designer drugs. ResearchGate. [Link]

  • Kelly, C. R., et al. (2006). Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line. Journal of Pharmacology and Experimental Therapeutics, 317(2), 843–850. [Link]

  • Harrigan, M., et al. (2018). EC50, Emax and representative full-dose response curves of the most... ResearchGate. [Link]

  • Faquih, T., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. [Link]

  • Newman, A. H., et al. (2012). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. ACS Medicinal Chemistry Letters, 3(12), 1032–1037. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. [Link]

  • Korade, Z., et al. (2018). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. Toxicology and Applied Pharmacology, 349, 21–28. [Link]

  • Micheli, F., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry, 44(19), 3133–3142. [Link]

  • Fantegrossi, W. E., et al. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 235(10), 2897–2907. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. PubMed. [Link]

  • Ieni, J. R., & Fantegrossi, W. E. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ChemMedChem, 15(23), 2286–2297. [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 684–703. [Link]

  • Faquih, T., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Chemistry & Biodiversity, 20(2), e202200888. [Link]

  • Hashimoto, H., et al. (2015). Increased Behavioral and Neuronal Responses to a Hallucinogenic Drug in PACAP Heterozygous Mutant Mice. PLOS ONE, 10(11), e0142273. [Link]

  • Felsing, D. E., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS ONE, 13(8), e0203137. [Link]

  • Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantan-1-amine and its memantine analogue. Molecules, 27(5), 1709. [Link]

  • Nichols, D. E. (2018). Scatter plot comparing the activity (Δlog (Emax/EC50) values) of... ResearchGate. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: Detection of the behavior based on the dynamics of head movement. ResearchGate. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]

  • Egan, C. T., et al. (1993). m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts. Journal of Neurochemistry, 61(1), 153–159. [Link]

  • Pericic, D., et al. (1997). Structure-affinity Relationship Studies on D-2/5-HT1A Receptor Ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. Arzneimittelforschung, 47(11), 1245–1252. [Link]

  • Yoshitake, T., et al. (2022). In vitro electrochemical measurement of serotonin release in the human jejunum mucosa using a diamond microelectrode. Analyst, 147(10), 2201–2208. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Piperazine Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Piperazine

Piperazine is a deceptively simple six-membered heterocyclic compound, yet its presence is pivotal across the pharmaceutical landscape. It serves as a fundamental building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including well-known antipsychotics, antihistamines, and antibiotics.[1][2] It can also be present as an API itself, primarily in anthelmintic formulations, or persist as a process-related impurity or a genotoxic concern that must be rigorously controlled.[1][3][4]

This ubiquity demands robust, reliable, and validated analytical methods to ensure product quality, safety, and regulatory compliance. An unvalidated or poorly validated method is not just a procedural flaw; it is a critical risk that can lead to inaccurate batch release decisions, compromised patient safety, and significant regulatory action.

This guide provides an in-depth comparison of common analytical techniques for piperazine detection. Moving beyond a simple recitation of steps, we will explore the causality behind methodological choices, present detailed validation protocols, and offer comparative performance data. Our objective is to equip fellow researchers, analytical development scientists, and quality control professionals with the expertise to select, validate, and implement the most appropriate analytical procedure for their specific application, grounded in the principles of scientific integrity and regulatory expectations.

Pillar 1: The Regulatory Framework for Validation

Before any instrument is calibrated or a sample is weighed, a thorough understanding of the regulatory landscape is paramount. The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[5] The foundational guidelines for this process are provided by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).

Key documents that form the bedrock of our validation strategy include:

  • ICH Q2(R1)/Q2(R2) - Validation of Analytical Procedures: This is the global benchmark, outlining the necessary validation parameters and the experimental data required for registration applications.[6][7][8][9]

  • USP General Chapter <1225> - Validation of Compendial Procedures: This chapter provides specific requirements for methods intended for use in USP monographs and harmonizes closely with ICH guidelines.[5][10][11]

  • FDA Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics: This guidance details the FDA's recommendations for submitting analytical procedure and validation data.[12][13]

These guidelines collectively define the core performance characteristics that must be evaluated:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][14]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[15][16]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[14][15]

  • Accuracy: The closeness of test results obtained by the method to the true value.[14][17]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Ruggedness): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[14]

The General Validation Workflow

The validation process follows a logical sequence, ensuring that foundational parameters are established before proceeding to more complex evaluations.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Core Validation Protocol cluster_2 Phase 3: Documentation & Implementation Dev Analytical Procedure Development Opt Method Optimization Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ (For impurity methods) Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Report Validation Report Generation Robust->Report SOP SOP & Routine Use Report->SOP

Caption: General workflow for analytical method validation.

Pillar 2: Comparative Guide to Analytical Methodologies

The selection of an analytical technique for piperazine is governed by its chemical properties and the intended purpose of the analysis. Piperazine is a basic, hydrophilic organic compound that critically lacks a native chromophore, rendering direct UV detection challenging at trace levels.[3][18] This necessitates either derivatization or the use of alternative detection technologies.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used technique in pharmaceutical analysis. Its application to piperazine, however, requires careful consideration of detection and separation modes.

  • Principle: Separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

  • Key Challenge for Piperazine: Poor UV absorbance.[3]

  • Solutions & Comparison:

    • Pre-column Derivatization with UV Detection: This classic approach involves reacting piperazine with a chromophoric agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), to form a derivative that is highly active in the UV-Vis spectrum.[3] This makes it detectable with standard HPLC-UV or PDA systems.

      • Advantages: Utilizes standard, widely available HPLC instrumentation; can achieve excellent sensitivity for trace analysis.[3]

      • Disadvantages: Adds complexity and potential variability from the derivatization step; requires careful optimization of reaction conditions.

    • Alternative Detection (No Derivatization): For labs equipped with more advanced detectors, direct analysis is possible.

      • Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These are universal detectors suitable for non-volatile analytes like piperazine. They are not dependent on optical properties.[19]

      • Mass Spectrometry (LC-MS): The gold standard for specificity and sensitivity. It provides mass information, confirming the identity of the analyte unequivocally, and is ideal for detecting trace-level impurities in complex matrices.[20]

  • Chromatographic Modes:

    • Reversed-Phase with Ion-Pairing: Traditional C18 columns can be used, but an ion-pairing agent is often required to achieve retention for the highly polar piperazine.

    • Mixed-Mode or HILIC: Columns like Primesep, which offer both reversed-phase and cation-exchange mechanisms, can provide excellent retention and peak shape for basic compounds like piperazine without ion-pairing reagents.[19]

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. It is particularly well-suited for residual solvent analysis and can be adapted for piperazine, especially when dealing with related volatile impurities.

  • Principle: Separation of volatile components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

  • Application to Piperazine: Effective for quantifying piperazine and its volatile derivatives, such as N-methyl piperazine.[2][21][22]

  • Detection:

    • Flame Ionization Detector (FID): A robust and common detector that provides a response proportional to the mass of carbon, making it suitable for piperazine.[2][21][22]

    • Mass Spectrometry (GC-MS): Offers superior selectivity and is the method of choice for identifying unknown impurities and for confirmatory analysis.[23][24][25] Derivatization may be necessary to improve the volatility and chromatographic behavior of piperazine for GC-MS analysis.[20]

  • Advantages: High resolution and efficiency; excellent for separating structurally similar volatile compounds.

  • Disadvantages: Limited to thermally stable and volatile analytes; may require derivatization, adding a sample preparation step.

Spectrophotometry (UV-Vis)

While direct UV-Vis analysis is not feasible, spectrophotometry can be employed following a chemical reaction that produces a colored product.

  • Principle: Measurement of the absorption of light by a colored solution at a specific wavelength, which is proportional to the concentration of the analyte (Beer's Law).

  • Application to Piperazine: Involves reacting piperazine with a chromogenic reagent, such as p-benzoquinone or phenothiazine with N-bromosuccinimide, to form a colored complex.[26][27]

  • Advantages: Simple, rapid, and cost-effective; instrumentation is widely available.

  • Disadvantages: Generally lacks the specificity of chromatographic methods; susceptible to interference from other compounds that may react with the chromogenic agent. Best suited for simpler matrices or as a limit test.

Titrimetry

For the quantification of piperazine as a bulk substance (assay), classical chemical methods remain relevant.

  • Principle: As a basic compound, piperazine can be directly quantified by titration with a standardized acid (e.g., perchloric acid) in a non-aqueous solvent.[18]

  • Application: Primarily used for Category I assays, where the goal is to quantify the major component.[5][10]

  • Advantages: High precision and accuracy for macro-level analysis; does not require expensive instrumentation.

  • Disadvantages: Completely non-specific; cannot be used for impurity analysis or to distinguish piperazine from other basic substances.

Pillar 3: Experimental Protocols and Performance Data

Here, we provide detailed, self-validating protocols for the most common chromatographic methods, along with a comparative data summary. The causality for each step is explained to foster a deeper understanding of the validation process.

Experimental Protocol: Validation of an HPLC-UV Method with Derivatization

This protocol is designed for the quantification of piperazine as a trace-level impurity in an API.

1. Specificity

  • Objective: To demonstrate that the signal observed is solely from the piperazine derivative and not from the API, its degradants, or other impurities.

  • Protocol:

    • Prepare and inject a diluent blank to show no interfering peaks at the retention time of the piperazine derivative.

    • Prepare a solution of the API at its working concentration and subject it to the derivatization procedure. Inject and confirm no peak co-elutes with the piperazine derivative.

    • Prepare a spiked sample: API solution spiked with piperazine at the specification limit. Perform the derivatization and inject.

    • Causality: This multi-step approach ensures that neither the matrix (API) nor the derivatization reagent itself produces a signal that could be mistaken for the analyte, thus proving the method's ability to "unequivocally assess the analyte."[14]

2. Linearity & Range

  • Objective: To establish a linear relationship between detector response and piperazine concentration over a defined range. For an impurity, this range typically spans from the LOQ to 120%-150% of the specification limit.[15]

  • Protocol:

    • Prepare a stock solution of piperazine.

    • Create a series of at least five calibration standards by serial dilution, covering a range from (e.g.) 30 ppm to 350 ppm.[3]

    • Subject each standard to the derivatization procedure and inject in triplicate.

    • Plot the mean peak area against the known concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

    • Causality: Establishing linearity is fundamental. It validates the use of a simple calibration curve for quantification, ensuring that changes in response are directly and predictably related to changes in concentration.[16]

3. Accuracy

  • Objective: To demonstrate the closeness of the measured value to the true value.

  • Protocol:

    • Prepare samples of the API spiked with piperazine at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[3]

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery for each.

    • Acceptance criteria are typically within 90.0% to 110.0% recovery for impurity analysis.

    • Causality: Accuracy studies mimic the analysis of real samples by introducing a known quantity of the analyte into the actual sample matrix. This directly challenges the method's ability to overcome matrix effects and provide a true result.

4. Precision (Repeatability & Intermediate)

  • Objective: To demonstrate the method's consistency.

  • Protocol:

    • Repeatability: Prepare six independent samples of the API spiked with piperazine at 100% of the specification level. Analyze them on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD) of the results.[3]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument. Compare the results. The %RSD for all combined measurements should meet the acceptance criteria (e.g., ≤ 10%).

    • Causality: Precision demonstrates the method's reliability. Low variability (low %RSD) indicates that the method is well-controlled and will produce consistent results during routine use, which is the ultimate goal of validation.

5. Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration that can be reliably quantified.

  • Protocol:

    • Determine the LOQ by establishing the concentration that yields a signal-to-noise ratio of approximately 10:1.[3][16]

    • Alternatively, determine it based on the standard deviation of the response and the slope of the calibration curve.

    • Verify the determined LOQ by preparing and analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

    • Causality: The LOQ defines the lower boundary of the method's useful range for quantitative analysis. It is a critical parameter for any impurity method, as it ensures the method is sensitive enough to control impurities at the required low levels.

6. Robustness

  • Objective: To assess the method's resilience to small, deliberate changes in its parameters.

  • Protocol:

    • Identify critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%).[3]

    • Prepare a spiked sample and analyze it under both the normal and varied conditions.

    • Evaluate the impact on system suitability parameters (e.g., peak resolution, tailing factor) and the final quantified result. The results should not be significantly affected.

    • Causality: Robustness testing is a proactive measure to prevent method failure during routine use. By demonstrating that the method is not overly sensitive to minor variations, it ensures its transferability and long-term reliability.

Comparative Performance Data Summary

The following table summarizes typical performance characteristics for validated piperazine detection methods. These values are illustrative and should be established for each specific method and application.

Parameter HPLC-UV (with Derivatization) GC-FID LC-MS/MS
Specificity High (Chromatographic separation)High (Chromatographic separation)Very High (Mass-based detection)
Linearity (r²) > 0.999> 0.999> 0.999
Typical Range 0.5 - 20 µg/mL10 - 200 µg/mL[21]0.01 - 10 µg/mL
Accuracy (% Recovery) 95 - 105%[3]98 - 102%98 - 102%
Precision (%RSD) < 5%< 2%[2][22]< 5%
Typical LOQ ~0.5 µg/mL~10 µg/mL~0.01 µg/mL (10 ng/mL)[25]
Primary Application Trace impurity analysisResidual starting materialTrace/ultra-trace impurity analysis, biological samples

Pillar 4: Method Selection Guide

Choosing the right analytical method is a critical decision that balances technical requirements with practical constraints. The following decision tree illustrates a logical approach to selecting the most appropriate method for piperazine analysis.

G start What is the analytical purpose? purpose_assay Bulk Assay (Category I) High Concentration start->purpose_assay purpose_impurity Impurity Testing (Category II) Trace Level start->purpose_impurity method_titration Use Non-Aqueous Titration purpose_assay->method_titration matrix_simple Simple Matrix? (e.g., API, Starting Material) purpose_impurity->matrix_simple matrix_complex Complex Matrix? (e.g., Formulation, Biological Fluid) purpose_impurity->matrix_complex method_gc Use GC-FID matrix_simple->method_gc Analyte is volatile method_hplc_deriv Use HPLC-UV with Derivatization matrix_simple->method_hplc_deriv Analyte not volatile method_lcms Use LC-MS matrix_complex->method_lcms High specificity & sensitivity needed

Caption: Decision tree for selecting a piperazine analysis method.

Conclusion

The validation of an analytical method for piperazine detection is a multifaceted process that underpins the quality and safety of pharmaceutical products. There is no single "best" method; the optimal choice is contingent upon the specific analytical objective.

  • For bulk drug assays , non-aqueous titration remains a precise and efficient tool.

  • For trace impurity analysis in APIs, both GC-FID and HPLC-UV with derivatization are robust and reliable choices, with the selection often depending on the volatility of the analyte and existing laboratory instrumentation.

  • For challenging applications involving complex matrices or requiring the highest degree of sensitivity and specificity, LC-MS is the unequivocal gold standard.

Ultimately, a successful validation study is one that is scientifically sound, meticulously documented, and perfectly aligned with both the intended purpose of the method and the stringent expectations of global regulatory bodies. As the industry evolves towards a lifecycle approach to analytical procedures, this foundational understanding of method validation is more critical than ever, ensuring continuous reliability from development through to routine application.[28][29]

References

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Analytical method validation: A brief review Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: FDA URL: [Link]

  • Title: VALIDATION OF COMPENDIAL METHODS - General Chapters Source: U.S. Pharmacopeia URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: GMP Compliance URL: [Link]

  • Title: Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC Source: Chinese Journal of Modern Applied Pharmacy URL: [Link]

  • Title: Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances Source: ResearchGate URL: [Link]

  • Title: HPLC Analysis of Piperazine on Primesep 100 Source: SIELC Technologies URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine Source: PubMed URL: [Link]

  • Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: FDA URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]

  • Title: Analysis of piperazine drug formulations for N-nitrosamines Source: PubMed URL: [Link]

  • Title: A Guide to Analytical Method Validation Source: SCION Instruments URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]

  • Title: Analytical Method Validation Definitions in Pharmaceuticals Source: Pharmaguideline URL: [Link]

  • Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: ECA Academy URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Analytical Method Validation Parameters: An Updated Review Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Source: ACS Omega URL: [Link]

  • Title: GRAVIMETRIC AND SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF PIPERAZINE. PICROLONIC VS. PICRIC ACID Source: ACH - Models in Chemistry URL: [Link]

  • Title: Method of analysis of Piperazine Source: Pharma Knowledge Forum URL: [Link]

  • Title: An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs Source: RSC Publishing URL: [Link]

  • Title: HPLC Methods for analysis of Piperazine Source: HELIX Chromatography URL: [Link]

  • Title: Analytical CHEMISTRY Source: Anales de Química URL: [Link]

  • Title: A Review on Analytical Methods for Piperazine Determination Source: Al-Mustansiriyah Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS Source: Ovid URL: [Link]

  • Title: A rapid spectrophotometric method for determination of piperazine Source: PubMed URL: [Link]

  • Title: Colorimetric method for the determination of piperazine in pharmaceutical formulations Source: Analytical Letters URL: [Link]

  • Title: Mass spectra and major fragmentation patterns of piperazine designer... Source: ResearchGate URL: [Link]

  • Title: Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin Source: Scholars.Direct URL: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Binding Affinities of N-Phenylpiperazine Analogs at Dopamine D2 and D3 Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of D2 and D3 Receptor Selectivity

Dopamine, a critical neurotransmitter in the central nervous system, modulates a vast array of physiological functions, including motor control, motivation, reward, and cognition. Its actions are mediated by five distinct G-protein coupled receptor (GPCR) subtypes, broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[1][2] Within the D2-like family, the D2 and D3 receptors have emerged as key therapeutic targets for a spectrum of neuropsychiatric and neurological disorders, such as schizophrenia, Parkinson's disease, and substance addiction.[1][3]

Despite sharing significant amino acid sequence homology, D2 and D3 receptors exhibit crucial differences in their neuroanatomical distribution and signaling mechanisms.[4][5] D2 receptors (D2R) are widely expressed throughout the brain, including key motor regions like the striatum, whereas D3 receptors (D3R) are more selectively localized in limbic and cortical areas associated with emotion and cognitive function.[1][6][7] This differential distribution underpins the scientific drive to develop ligands with high selectivity for the D3 receptor. Such selectivity promises therapeutic efficacy while potentially mitigating the motor side effects, like extrapyramidal symptoms, commonly associated with non-selective D2R antagonism.

The N-phenylpiperazine scaffold has proven to be a remarkably versatile template for designing potent D2-like receptor ligands.[3][8] By systematically modifying this core structure, medicinal chemists can fine-tune the binding affinity and achieve remarkable selectivity for the D3 over the D2 receptor subtype. This guide provides an in-depth comparison of N-phenylpiperazine analogs, supported by experimental data, to elucidate the structural features governing their binding affinities and to offer insights into the methodologies used for their evaluation.

Discerning the Differences: D2 vs. D3 Receptor Signaling and Regulation

While both D2R and D3R primarily couple to Gi/o proteins to inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase, their regulatory and downstream signaling pathways diverge in functionally significant ways.[2][7]

  • Receptor Regulation: A key distinction lies in their response to prolonged agonist stimulation. D2 receptors undergo robust agonist-induced phosphorylation, arrestin recruitment, and subsequent endocytosis, a process that recycles and resensitizes the receptor for sustained signal transduction.[1][6][9] In stark contrast, D3 receptors exhibit minimal agonist-induced endocytosis and are more susceptible to desensitization following repeated exposure.[1][6][9]

  • Downstream Signaling: Beyond cAMP modulation, both receptors can activate the Extracellular signal-Regulated Kinase (ERK) pathway, but through different mechanisms. Studies have shown that D2R-mediated ERK activation is predominantly driven by the Gαi protein subunit.[10] Conversely, D3R-mediated ERK activation often relies on the Gβγ subunit pathway, which can involve the transactivation of other receptors like the Epidermal Growth Factor Receptor (EGFR).[10]

These subtle, yet critical, differences in signaling and regulation underscore why designing subtype-selective ligands is paramount for achieving targeted therapeutic outcomes.

D2_D3_Signaling_Pathways cluster_D2 D2 Receptor Pathway cluster_D3 D3 Receptor Pathway D2R D2R Gi_alpha_D2 Gαi D2R->Gi_alpha_D2 Agonist AC_D2 Adenylyl Cyclase Gi_alpha_D2->AC_D2 Inhibits ERK_D2 ERK Activation Gi_alpha_D2->ERK_D2 cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 D3R D3R Gi_beta_gamma_D3 Gβγ D3R->Gi_beta_gamma_D3 Agonist AC_D3 Adenylyl Cyclase D3R->AC_D3 Inhibits (via Gαi) EGFR EGFR Transactivation Gi_beta_gamma_D3->EGFR cAMP_D3 ↓ cAMP AC_D3->cAMP_D3 ERK_D3 ERK Activation EGFR->ERK_D3

Caption: Divergent ERK signaling pathways for D2 and D3 receptors.

Experimental Protocol: Radioligand Competition Binding Assay

To quantify and compare the binding affinities of novel N-phenylpiperazine analogs, the competitive radioligand binding assay is the gold standard. This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known affinity from the target receptor. The resulting data are used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity.

Causality Behind Experimental Choices:
  • Choice of Radioligand: A high-affinity, subtype-selective radioligand (e.g., [³H]-Spiperone for D2/D3, or [³H]-8-OH-DPAT for 5-HT1A off-target screening) is crucial for a sensitive and accurate assay.[11][12] The concentration used is typically at or below its dissociation constant (Kd) to ensure that a significant portion of the binding can be displaced.

  • Receptor Source: The assay utilizes cell membranes prepared from cell lines (e.g., HEK-293 or CHO cells) stably expressing the human D2 or D3 receptor. This provides a clean, reproducible system, isolating the interaction to the specific receptor subtype of interest.

  • Non-Specific Binding (NSB): To differentiate between binding to the receptor and non-specific binding to other components (like the filter membrane), a high concentration of a known, potent unlabeled ligand (e.g., haloperidol) is used to define NSB. This value is subtracted from all other measurements.

  • Filtration and Washing: The assay is terminated by rapid vacuum filtration, separating the receptor-bound radioligand from the unbound.[13] Ice-cold buffer is used for washing to minimize the dissociation of the radioligand from the receptor during this step.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

    • Radioligand Stock: Prepare a concentrated stock of the chosen radioligand (e.g., [³H]-Spiperone) and dilute to the desired final concentration in assay buffer.

    • Test Compound Dilutions: Create a serial dilution series of the N-phenylpiperazine analogs in the assay buffer or appropriate solvent.

    • Receptor Membranes: Thaw frozen cell membranes expressing either D2 or D3 receptors and resuspend them in ice-cold assay buffer to a specific protein concentration (e.g., 10-50 µg protein per well).[13][14]

  • Assay Setup (in 96-well plates):

    • Total Binding: Add 50 µL of assay buffer, 150 µL of receptor membrane suspension, and 50 µL of radioligand solution.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a competing non-labeled drug (e.g., 10 µM haloperidol), 150 µL of receptor membrane suspension, and 50 µL of radioligand solution.

    • Test Compound Competition: Add 50 µL of each concentration of the test N-phenylpiperazine analog, 150 µL of receptor membrane suspension, and 50 µL of radioligand solution.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes) with gentle agitation.[13]

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/C pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow prep 1. Reagent Preparation (Receptors, Radioligand, Test Compounds) setup 2. Assay Plate Setup (Total, NSB, Competition Wells) prep->setup incubate 3. Incubation (e.g., 60 min at 30°C) setup->incubate filtrate 4. Rapid Filtration & Washing incubate->filtrate count 5. Scintillation Counting filtrate->count analyze 6. Data Analysis (IC50 → Ki Calculation) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Comparative Binding Data of N-Phenylpiperazine Analogs

The following table summarizes experimental binding data for a selection of N-phenylpiperazine analogs, illustrating how structural modifications impact affinity and selectivity for D2 and D3 receptors.

Compound IDKey Structural MoietyKi (nM) at D2RKi (nM) at D3RSelectivity (D2/D3)Reference
Compound 6a 4-(Thiophen-3-yl)benzamide7011.4~500[4][5]
Compound 7a 4-(Thiazol-4-yl)benzamide8232.5~329[4]
Compound 3a Orthosteric Fragment (No Benzamide)349963.6[4]
Compound 12b Long-chain amide400.3~133[15]
Compound 12c Long-chain amide530.9~59[15]
Compound 7 2-Methoxyphenylpiperazine29.82.711[16]
Compound 9 2,3-Dichlorophenylpiperazine14.80.2656[16]

Structure-Activity Relationship (SAR) and the Bitopic Binding Mode

Analysis of the binding data reveals critical structure-activity relationships that guide the rational design of D3-selective ligands.

  • The Importance of the "Tail": A comparison of compound 3a (the core N-phenylpiperazine) with compounds 6a and 7a clearly demonstrates the dramatic increase in D3 affinity and selectivity gained by adding a benzamide-based "tail".[4] Compound 3a binds non-selectively, whereas the addition of the 4-(thiophen-3-yl)benzamide moiety in 6a boosts D3 affinity into the low nanomolar range and increases selectivity 500-fold.[4][5]

  • Bitopic Binding Hypothesis: This phenomenon is explained by the ability of these extended analogs to act as "bitopic" or "bifunctional" ligands.[4][17][18] The N-phenylpiperazine "head" group is believed to occupy the primary orthosteric binding site (the same site as dopamine). The extended benzamide "tail" then reaches into a secondary binding pocket (SBP) that is structurally distinct between D2 and D3 receptors. This dual interaction provides a significant energetic advantage at the D3 receptor, leading to both enhanced affinity and selectivity.[18]

  • Influence of Phenyl Ring Substitution: Substitutions on the N-phenyl ring also modulate affinity. For instance, comparing a simple phenylpiperazine with a 2-methoxyphenylpiperazine (Compound 7 ) or a 2,3-dichlorophenylpiperazine (Compound 9 ) shows that these substitutions can enhance affinity at both receptors, with the dichloro-substituted analog achieving impressive sub-nanomolar affinity at D3R and a 56-fold selectivity.[16]

Conclusion

The N-phenylpiperazine scaffold represents a privileged chemical structure in the development of dopamine receptor ligands. The extensive research summarized here demonstrates that high affinity and, crucially, high selectivity for the D3 over the D2 receptor can be achieved through rational chemical modifications. The key insight has been the exploitation of a secondary binding pocket unique to the D3 receptor, leading to the development of bitopic ligands with dramatically enhanced selectivity. This strategy, validated by robust experimental data from radioligand binding assays, continues to pave the way for novel therapeutics for schizophrenia, Parkinson's disease, and other CNS disorders, with the promise of improved efficacy and a more favorable side-effect profile.[5][17]

References

  • Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitiz
  • Comparative studies of molecular mechanisms of dopamine D2 and D3 receptors for the activation of extracellular signal-regul
  • Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their. Semantic Scholar.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed. [Link]

  • Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization. ResearchGate. [Link]

  • Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. PubMed. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Deriv
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. PubMed. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. [Link]

  • Sequence alignment of dopamine D2 and D3 receptors. D2LR represents... ResearchGate. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. National Institutes of Health (NIH). [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

  • Dopaminergic Profile of New Heterocyclic N-phenylpiperazine Derivatives. PubMed. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. ResearchGate. [Link]

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed Central. [Link]

  • On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands. PubMed. [Link]

Sources

The Rise of a New Class: A Comparative Guide to the Efficacy of 2,5-Diketopiperazine Oxytocin Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic agents targeting the oxytocin system, the emergence of orally bioavailable, small-molecule antagonists has been a significant development. Among these, the 2,5-diketopiperazine scaffold has proven to be a particularly fruitful starting point for the design of potent and selective oxytocin receptor (OTR) antagonists. This guide provides a comprehensive comparison of the efficacy of key 2,5-diketopiperazine-based OTR antagonists, supported by experimental data, to inform researchers and drug development professionals in the field. We will delve into the structural evolution of these compounds, their in vitro and in vivo performance, and the experimental methodologies used to evaluate their efficacy.

From Screening Hit to Clinical Candidate: The Evolution of 2,5-Diketopiperazine Antagonists

The journey to develop potent 2,5-diketopiperazine OTR antagonists began with the screening of compound libraries, which identified this scaffold as a promising starting point.[1] Subsequent medicinal chemistry efforts focused on optimizing the substituents at various positions of the diketopiperazine ring to enhance potency, selectivity, and pharmacokinetic properties. This has led to the development of highly potent and selective antagonists, with some progressing into clinical trials.[2] A key breakthrough in this class of compounds was the development of Retosiban (GSK221149A), a clinical candidate for the treatment of preterm labor.[2]

In Vitro Efficacy: A Head-to-Head Comparison

The initial assessment of a drug candidate's efficacy begins with in vitro assays to determine its binding affinity for the target receptor and its functional effect. For OTR antagonists, the key parameters are the binding affinity (Ki or pKi) for the human oxytocin receptor and the selectivity against the closely related human vasopressin receptors (V1a, V1b, and V2).

Key Performance Indicators:
  • Binding Affinity (pKi): This value represents the negative logarithm of the inhibitory constant (Ki) and is a measure of how tightly the antagonist binds to the oxytocin receptor. A higher pKi value indicates a stronger binding affinity.

  • Selectivity: High selectivity for the OTR over vasopressin receptors is crucial to minimize off-target effects, as vasopressin receptors are involved in regulating blood pressure and water balance.

Below is a table summarizing the in vitro efficacy of representative 2,5-diketopiperazine oxytocin antagonists compared to the established peptide antagonist, Atosiban.

CompoundpKi (hOTR)Selectivity (fold) vs. hV1aSelectivity (fold) vs. hV2Selectivity (fold) vs. hV1bReference
Compound 40 9.2>1,000>1,000>1,000[2]
Retosiban (GSK221149A) 9.19 (Ki = 0.65 nM)>1,400>1,400>1,400[2]
Compound 37 8.9>1,000>1,000>1,000[3][4][5]
Compound 25 High>10,000~500>10,000[6]
Atosiban 7.71 (pA2)8 (in vivo)--[7]

As the data indicates, the 2,5-diketopiperazine antagonists, particularly Compound 40 and Retosiban, exhibit significantly higher binding affinities for the human oxytocin receptor compared to Atosiban.[2] Furthermore, their selectivity profiles are remarkably clean, with over 1000-fold selectivity against the vasopressin receptor subtypes.[2][3][4][5] This high selectivity is a key advantage, suggesting a lower potential for side effects related to vasopressin receptor modulation.

Experimental Protocol: Radioligand Binding Assay

The determination of binding affinity is typically performed using a competitive radioligand binding assay. The principle of this assay is to measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest.

Step-by-Step Methodology:
  • Membrane Preparation: Membranes from cells expressing the recombinant human oxytocin receptor (e.g., CHO cells) are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled oxytocin receptor antagonist (e.g., [³H]-vasopressin) and varying concentrations of the test compound.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow A Receptor-expressing cell membranes D Incubation A->D B Radiolabeled Ligand B->D C Test Compound (Antagonist) C->D E Filtration (Separation of bound/unbound) D->E F Scintillation Counting (Quantification) E->F G Data Analysis (IC50 -> Ki) F->G

Caption: Workflow for determining antagonist binding affinity.

In Vivo Efficacy: Inhibition of Uterine Contractions

While in vitro data provides valuable information on a compound's potency at the molecular level, in vivo studies are essential to assess its efficacy in a physiological context. For oxytocin antagonists intended for use in preterm labor, the primary measure of in vivo efficacy is the ability to inhibit oxytocin-induced uterine contractions.

Animal Models:

The rat is a commonly used animal model for the preclinical evaluation of oxytocin antagonists.[3][4][5][6] In these models, uterine activity is monitored, and the ability of a test compound to block contractions induced by an oxytocin challenge is quantified.

The table below presents a comparison of the in vivo potency of a 2,5-diketopiperazine antagonist with Atosiban.

CompoundIn Vivo Potency (rat DR10)Reference
Compound 37 0.44 mg/kg i.v.[3][4][5]
Atosiban -

DR10 is the dose required to produce a 10-fold shift in the oxytocin dose-response curve.

Compound 37, a representative 2,5-diketopiperazine, demonstrated potent in vivo activity, being more active than Atosiban in the rat model.[3][4][5] This highlights the successful translation of high in vitro potency to in vivo efficacy for this class of compounds.

Experimental Protocol: In Vivo Inhibition of Uterine Contractions in the Rat

This protocol outlines a general procedure for assessing the in vivo efficacy of oxytocin antagonists.

Step-by-Step Methodology:
  • Animal Preparation: Anesthetized female rats in estrus are used. A catheter is placed in the jugular vein for drug administration, and a balloon-tipped cannula is inserted into a uterine horn to monitor intrauterine pressure.[8]

  • Baseline Measurement: Baseline uterine activity is recorded.

  • Oxytocin Challenge: A dose-response curve to oxytocin is established to determine the dose that produces a consistent contractile response.

  • Antagonist Administration: The test antagonist is administered intravenously.

  • Post-Antagonist Oxytocin Challenge: The oxytocin challenge is repeated at various time points after antagonist administration to assess the degree and duration of inhibition of uterine contractions.[8]

  • Data Analysis: The data is analyzed to determine the dose of the antagonist required to produce a specific level of inhibition (e.g., DR10).

G cluster_pathway Oxytocin Receptor Signaling Pathway OT Oxytocin OTR Oxytocin Receptor (GPCR) OT->OTR Gq Gq/11 protein OTR->Gq Antagonist 2,5-Diketopiperazine Antagonist Antagonist->OTR PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca Ca²⁺ Release ER->Ca Contraction Uterine Contraction Ca->Contraction

Caption: Oxytocin receptor signaling and antagonist action.

Oral Bioavailability: A Key Differentiator

A significant advantage of the 2,5-diketopiperazine class of oxytocin antagonists is their potential for oral bioavailability, a feature lacking in the peptide-based antagonist Atosiban, which requires intravenous administration.

CompoundOral Bioavailability (Rat)Oral Bioavailability (Dog)Reference
Compound 40 >50%>50%[2]
Retosiban (GSK221149A) Good-[2]
Compound 37 46%13-31%[3][4][5]
Compound 25 GoodGood[6]

The excellent oral bioavailability observed in preclinical species for compounds like Compound 40 and Retosiban underscores the success of the medicinal chemistry efforts to develop orally active oxytocin antagonists.[2]

Conclusion

The 2,5-diketopiperazine scaffold has given rise to a new generation of oxytocin antagonists with compelling efficacy profiles. Compared to the existing peptide antagonist Atosiban, these compounds demonstrate superior in vitro potency, high selectivity, and the crucial advantage of oral bioavailability. The lead compounds, such as Retosiban, have shown promising results in preclinical in vivo models, validating their potential for clinical development. The experimental methodologies outlined in this guide provide a framework for the continued evaluation and comparison of novel oxytocin antagonists. As research in this area progresses, the 2,5-diketopiperazine class of compounds holds significant promise for providing a more convenient and effective therapeutic option for conditions mediated by the oxytocin system, most notably preterm labor.

References

  • Borthwick, A. D., et al. (2006). 2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists. 3. Synthesis, pharmacokinetics, and in vivo potency. Journal of Medicinal Chemistry, 49(14), 4159-70. [Link]

  • Borthwick, A. D., et al. (2005). 2,5-Diketopiperazines as potent and selective oxytocin antagonists 1: Identification, stereochemistry and initial SAR. Bioorganic & Medicinal Chemistry Letters, 15(10), 2579-82. [Link]

  • Borthwick, A. D., et al. (2005). 2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists. 2. Synthesis, chirality, and pharmacokinetics. Journal of Medicinal Chemistry, 48(22), 6956-69. [Link]

  • Sci-Hub. (n.d.). 2,5-Diketopiperazines as Potent, Selective, and Orally Bioavailable Oxytocin Antagonists. 2. Synthesis, Chirality, and Pharmacokinetics. Retrieved from [Link]

  • Figshare. (n.d.). 2,5-Diketopiperazines as Potent, Selective, and Orally Bioavailable Oxytocin Antagonists. 2. Synthesis, Chirality, and Pharmacokinetics. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wilson, L., et al. (1995). Comparison of the in vivo activity of different oxytocin antagonists in the pregnant baboon. American Journal of Obstetrics and Gynecology, 173(4), 1326-31. [Link]

  • Huang, L., et al. (2019). In silico profiling the interaction mechanism of 2,5-diketopiperazine derivatives as oxytocin antagonists. Journal of Molecular Graphics and Modelling, 89, 156-166. [Link]

  • Chan, W. Y., et al. (1993). In vivo activity of the potent oxytocin antagonist on uterine activity in the rat. Biology of Reproduction, 48(5), 1017-22. [Link]

  • Borthwick, A. D., & Liddle, J. (2010). The design of orally bioavailable 2, 5-diketopiperazine oxytocin antagonists: from concept to clinical candidate for premature labor. Medicinal Research Reviews, 30(4), 659-96. [Link]

  • Manning, M., et al. (1987). Synthetic antagonists of in vivo responses by the rat uterus to oxytocin. Journal of Medicinal Chemistry, 30(11), 2245-51. [Link]

  • Manning, M., et al. (1995). Design and synthesis of highly selective in vitro and in vivo uterine receptor antagonists of oxytocin: comparisons with Atosiban. International Journal of Peptide and Protein Research, 46(3-4), 244-52. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-(2,5-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-(2,5-Dichlorophenyl)piperazine. As a chlorinated aromatic amine, this compound requires specialized handling and disposal procedures to mitigate risks to laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind each procedural step to ensure a culture of safety and regulatory compliance.

Core Principle: Classification as Halogenated Hazardous Waste

This compound is an organic compound containing covalently bonded chlorine atoms. This chemical characteristic places it firmly in the category of halogenated organic waste . The disposal pathway for halogenated waste is fundamentally different from non-halogenated waste due to the environmental persistence and the specific treatment required for safe destruction.

Causality of Specialized Disposal: The carbon-chlorine bonds in this molecule are strong, making it resistant to natural degradation. Improper disposal can lead to long-term environmental contamination. The standard and most effective method for destroying such compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[1] These systems are necessary to break down the molecule completely and to neutralize the resulting acidic gases, such as hydrogen chloride. Mixing halogenated and non-halogenated waste streams leads to the entire volume being treated by this more complex and costly method.[2][3] Therefore, strict waste segregation is paramount for both safety and cost-efficiency.

Hazard Profile and Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, it is crucial to understand its hazard profile as defined by the Globally Harmonized System (GHS).

Hazard StatementGHS CodeDescription of Risk
Causes skin irritationH315Direct contact with the skin can cause redness, itching, and inflammation.[1][4]
Causes serious eye irritationH319Contact with eyes can result in significant irritation, pain, and potential damage.[1][4]
May cause respiratory irritationH335Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1][4][5]

These hazards necessitate the mandatory use of appropriate Personal Protective Equipment (PPE) at all times.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a reliable barrier between the researcher and the chemical.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[4][6]Prevents eye contact with dust or splashes, addressing the H319 "serious eye irritation" hazard.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and an impervious lab coat.[4][6]Prevents skin contact, mitigating the H315 "skin irritation" hazard. Always check glove manufacturer data for compatibility.[2]
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]Minimizes the risk of inhaling dust, addressing the H335 "respiratory irritation" hazard.

Step-by-Step Disposal Workflow

The following protocol outlines the systematic process for collecting and disposing of this compound waste. This workflow is designed to be a self-validating system, ensuring compliance at each stage.

DisposalWorkflow cluster_prep Preparation Phase cluster_transfer Waste Transfer & Logging cluster_storage Storage & Pickup start Waste Identified: This compound (solid, solution, or contaminated items) ppe Step 1: Don Mandatory PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal container_check Step 2: Obtain Designated 'Halogenated Organic Waste' Container ppe->container_check transfer Step 3: Carefully Transfer Waste into Container Inside a Fume Hood container_check->transfer seal Step 4: Securely Close Container (Vapor-tight seal) transfer->seal label_update Step 5: Update Hazardous Waste Tag List 'this compound' and estimate quantity. seal->label_update store Step 6: Place Container in Designated Satellite Accumulation Area (SAA) label_update->store check_full Container >75% Full? store->check_full check_full->store No, continue accumulation request_pickup Step 7: Request Waste Collection from EH&S Department check_full->request_pickup Yes end Disposal Complete (Handled by Licensed Service) request_pickup->end

Caption: Disposal workflow for this compound.

Detailed Protocol Steps:
  • Don Mandatory PPE: Before handling any waste, ensure you are wearing the full PPE outlined in Section 3.[4][6]

  • Obtain Correct Waste Container: Retrieve a dedicated, properly labeled "Hazardous Waste" container designated for Halogenated Organic Solvents/Solids .[2][7] The container must be made of a compatible material and be in good condition with a secure, threaded cap.[3][7]

  • Transfer Waste: Inside a chemical fume hood, carefully transfer the waste into the designated container. If transferring a solid, avoid generating dust.[4] If transferring a solution, use a funnel to prevent spills.

  • Seal Container: Immediately and securely close the container to ensure it is vapor-tight.[2][7] Containers should remain closed at all times except when waste is actively being added.[7]

  • Update Waste Tag: As soon as the first drop of waste is added, a hazardous waste tag must be affixed to the container.[2] Clearly write "this compound" and any other chemical constituents with their estimated percentages. Check the appropriate hazard boxes (e.g., Toxic, Irritant).[2]

  • Store Properly: Place the container in a designated Satellite Accumulation Area (SAA). This area should provide secondary containment and be away from incompatible materials.[2]

  • Request Collection: When the container is approximately 75% full, submit a chemical waste collection request to your institution's Environmental Health & Safety (EH&S) department.[2] Do not overfill containers.

  • Final Disposal: The final disposal must be conducted by a licensed professional waste disposal service, which will transport the material for high-temperature incineration in accordance with federal, state, and local regulations.[1]

Emergency Procedures: Spill Management

In the event of an accidental release, immediate and correct action is critical.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Additional PPE: If safe to do so, don additional PPE, including respiratory protection if necessary.

  • Contain the Spill: Prevent further spread of the material. For solid spills, avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[2] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Spill Debris: Carefully sweep or scoop the contained material and absorbent into a sealable bag or container.[2]

  • Label as Waste: Label the container clearly as "Spill Debris containing this compound" and manage it as halogenated hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EH&S department immediately, regardless of the spill size.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety and environmental stewardship.

References

  • Halogenated Solvents in Laboratories - Chemical Waste Guideline. Temple University Environmental Health and Radiation Safety. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

Sources

Navigating the Safe Handling of 1-(2,5-Dichlorophenyl)piperazine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must never breed complacency, especially when working with reactive intermediates like 1-(2,5-Dichlorophenyl)piperazine. This guide provides a detailed, experience-driven framework for the safe handling of this compound, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE), and outlines a clear plan for its operational use and disposal. Our goal is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Hazard Profile of this compound

This compound and its salts are classified as irritants.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact. The molecule's structure, featuring a piperazine ring and a dichlorinated phenyl group, contributes to its chemical reactivity and its potential to cause irritation to biological tissues. The presence of chlorine atoms on the phenyl ring can enhance its irritant properties.

The key hazards, as identified in Safety Data Sheets (SDS), are:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

It is crucial to recognize that this compound is typically a solid, and therefore, the formation of airborne dust presents a significant inhalation risk.

Core Principles of Personal Protective Equipment (PPE) Selection

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the minimum required PPE, with detailed explanations in the subsequent sections.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides a barrier against skin contact. Nitrile is a common and effective choice for many chemicals, but always inspect gloves for any signs of degradation or puncture before use.[3][4]
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[1]Protects against splashes and airborne dust particles. A face shield offers broader protection for the entire face.
Body Protection A fully fastened laboratory coat. For larger quantities or potential for significant exposure, impervious clothing is recommended.[1][2]Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved N95 or P100 respirator is recommended, especially when handling the powder outside of a fume hood.[3]Protects against the inhalation of airborne dust particles, which can cause respiratory tract irritation.[1][2] The choice between N95 and P100 depends on the anticipated concentration and duration of exposure.

Step-by-Step Operational Protocol for Handling this compound

This protocol is designed to be a self-validating system, where each step mitigates a specific risk.

Preparation and Engineering Controls
  • Work Area Designation: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Emergency Equipment Check: Before starting, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][5]

  • Gather Materials: Have all necessary equipment, including a calibrated balance, spatulas, weighing paper, and solvent-dispensing systems, inside the fume hood before introducing the chemical.

Donning PPE: A Deliberate Sequence

PPE_Donning_Sequence cluster_prep Preparation cluster_protection Core Protection Lab_Coat 1. Lab Coat Respirator 2. Respirator Lab_Coat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves Goggles->Gloves caption Figure 1: Recommended PPE Donning Sequence

Figure 1: Recommended PPE Donning Sequence

The sequence of donning PPE is critical. The lab coat should be put on first. Next, fit your respirator, ensuring a proper seal. Then, put on your safety goggles or face shield. Gloves should be the last item, pulled over the cuffs of the lab coat to create a seal.

Handling and Weighing
  • Minimize Dust Formation: When transferring the solid, use a spatula to carefully scoop the material. Avoid pouring, which can generate airborne dust.

  • Use of a Balance Shield: If weighing outside of a fume hood is unavoidable, use a balance with a draft shield.

  • Immediate Cleanup: Clean up any spills immediately using a dampened paper towel to avoid raising dust. The contaminated towel should be disposed of as hazardous waste.

Doffing PPE: Preventing Contamination

The removal of PPE is a potential point of self-contamination. Follow this sequence:

  • Gloves: Remove gloves first, turning them inside out as you do so to contain any contamination.

  • Goggles/Face Shield: Remove eye and face protection.

  • Lab Coat: Remove your lab coat, folding it inward to contain any contamination on the outer surface.

  • Respirator: Remove your respirator last.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[1][2]

Disposal Plan: A Cradle-to-Grave Approach

The proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

Waste Segregation

All materials that have come into contact with this compound must be considered hazardous waste. This includes:

  • Unused or excess chemical

  • Contaminated weighing paper, paper towels, and gloves

  • Empty containers (unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste)

Disposal Procedure
  • Solid Waste: Collect all solid waste in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the chemical name.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container compatible with the solvent used.

  • Consult with EHS: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for the final disposal of chemical waste.[1] Always follow their guidelines.

The following flowchart outlines the decision-making process for waste disposal:

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_stream Waste Stream Determination cluster_final_disposal Final Disposal Start Handling of this compound Complete Waste_Generated Waste Generated? Start->Waste_Generated Solid_or_Liquid Solid or Liquid? Waste_Generated->Solid_or_Liquid Yes End Disposal Complete Waste_Generated->End No Solid_Waste Collect in Labeled Solid Waste Container Solid_or_Liquid->Solid_Waste Solid Liquid_Waste Collect in Labeled Liquid Waste Container Solid_or_Liquid->Liquid_Waste Liquid EHS_Consult Consult EHS for Pickup and Disposal Solid_Waste->EHS_Consult Liquid_Waste->EHS_Consult EHS_Consult->End caption Figure 2: Disposal Workflow

Figure 2: Disposal Workflow

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of themselves and their colleagues. This proactive approach to safety is the cornerstone of innovative and responsible scientific discovery.

References

  • MSDS of 1-(2,3-Dichlorophenyl)piperazine hydrochloride - Capot Chemical. (2009, July 14). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dichlorophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,5-Dichlorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.